iKIX1
描述
属性
IUPAC Name |
1-[(2-cyanoacetyl)amino]-3-(3,4-dichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4OS/c11-7-2-1-6(5-8(7)12)14-10(18)16-15-9(17)3-4-13/h1-2,5H,3H2,(H,15,17)(H2,14,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQJVBSDCOCZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)NNC(=O)CC#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
iKIX1 Inhibitor: A Deep Dive into its Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target and mechanism of action of iKIX1, a small molecule inhibitor with promising applications in overcoming antifungal drug resistance. We will delve into the specific molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Core Concept: Disrupting a Key Transcriptional Activator Interaction
This compound's primary molecular target is the KIX domain of the Gal11A/Med15 subunit of the Mediator complex in fungi, particularly in the pathogenic yeast Candida glabrata.[1][2] The Mediator complex is a crucial co-activator required for the transcription of many genes by RNA polymerase II. This compound functions by specifically inhibiting the protein-protein interaction between the activation domain (AD) of the transcription factor Pdr1 and the Gal11A KIX domain.[1][2][3]
Pdr1 is a key regulator of the multidrug resistance (MDR) pathway in several fungal species.[1][2] In drug-resistant strains, Pdr1 is often constitutively active, leading to the overexpression of drug efflux pumps and other resistance genes.[1][2] By blocking the Pdr1-Gal11A interaction, this compound prevents the recruitment of the Mediator complex to Pdr1 target genes, thereby inhibiting their transcription and re-sensitizing the fungi to conventional antifungal drugs like azoles.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of the this compound inhibitor.
Table 1: this compound Inhibitory Activity and Binding Affinity
| Parameter | Value | Species | Comments |
| IC50 | 190.2 µM ± 4.1 µM | Candida glabrata | Concentration of this compound required to inhibit 50% of the CgPdr1 AD - CgGal11A KIX domain interaction.[1][4] |
| Apparent Ki | 18.1 µM | Candida glabrata | Calculated from the measured Kd and IC50 values, representing the binding affinity of this compound to the CgGal11A KIX domain.[1] |
| Kd (CgPdr1 AD - CgGal11A KIX) | 319.7 nM ± 9.5 nM | Candida glabrata | Dissociation constant for the interaction that this compound disrupts.[1] |
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Type | Comments |
| HepG2 cell toxicity (IC50) | ~100 µM | Human HepG2 cells | This compound shows toxicity to mammalian cells only at high concentrations.[1] |
| Effect on SREBP-target genes | No effect up to 100 µM | Human HepG2 cells | Demonstrates specificity for the fungal Gal11/Med15 KIX domain.[1] |
Signaling Pathway and Mechanism of Action
The mechanism of this compound involves the disruption of a critical step in the transcriptional activation of multidrug resistance genes. The following diagram illustrates this signaling pathway.
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Structure-Activity Relationship of iKIX1 Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR), mechanism of action, and experimental evaluation of iKIX1 and its analogs. This compound is a novel small molecule inhibitor that targets a key protein-protein interaction responsible for multidrug resistance (MDR) in the pathogenic fungus Candida glabrata. This document details the underlying signaling pathway, summarizes the available quantitative data, and outlines the key experimental protocols for the evaluation of these compounds.
Mechanism of Action: Disrupting the Pdr1-Mediator Interaction
The primary mechanism of this compound involves the inhibition of a critical interaction between the activation domain (AD) of the pleiotropic drug resistance transcription factor (Pdr1) and the KIX domain of the Gal11/Med15 subunit of the Mediator complex.[1][2][3] In C. glabrata, the transcription factor CgPdr1 is a master regulator of genes involved in drug efflux, including CgCDR1, CgCDR2, and CgYOR1.[1]
Under conditions of stress, such as exposure to azole antifungals, CgPdr1 is activated and recruits the Mediator complex to the promoter regions of its target genes. This recruitment is essential for the subsequent transcription of these genes by RNA polymerase II, leading to the production of efflux pumps that expel the antifungal drugs from the cell, thereby conferring resistance.
This compound acts by binding to the CgGal11A KIX domain, physically blocking its interaction with the CgPdr1 activation domain.[1][4] This disruption prevents the recruitment of the Mediator complex and subsequent upregulation of MDR genes.[1] Consequently, this compound can re-sensitize drug-resistant C. glabrata strains to azole antifungals.[1][2]
Structure-Activity Relationship (SAR) of this compound Analogs
A limited SAR study has been conducted on the this compound scaffold. The available data highlights the critical importance of specific chemical features for its inhibitory activity. The lead compound, this compound, engages the core of the KIX domain through a combination of hydrophobic interactions and hydrogen bonds.[1]
A key finding from the analysis of analogs is the necessity of electron-withdrawing groups on the aromatic ring of the this compound scaffold. An analog, referred to as A2, which lacks these electron-withdrawing groups, demonstrated a complete loss of activity across multiple assays.[1] This suggests that these groups are essential for complementing the basic binding interface of the CgGal11A KIX domain.[1]
Table 1: Quantitative Data for this compound and Analogs
| Compound | Structure | Modification from this compound | FP Assay IC50 (µM) | Apparent K_i (µM) | Luciferase Reporter Assay | CgCDR1 Expression Repression |
| This compound | [Structure of this compound] | - | 190.2 ± 4.1[1] | 18.1[1] | Active | Active |
| Analog A2 | [Structure of Analog A2] | Lacks electron-withdrawing groups on the aromatic ring | Increased (Inactive)[1] | Not reported | Inactive[1] | Inactive[1] |
Note: The specific chemical structures for this compound and Analog A2 are depicted in the source publication (He et al., 2016) but are represented textually here.
Experimental Protocols
The evaluation of this compound and its analogs involves a series of biochemical and cell-based assays designed to confirm target engagement, assess cellular activity, and determine the mechanism of action.
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
Transcriptional Profiling of Candida glabrata Treated with iKIX1: A Technical Guide
This technical guide provides an in-depth analysis of the transcriptional response of Candida glabrata to the inhibitor iKIX1, a small molecule designed to disrupt the interaction between the transcription factor Pdr1 and the Mediator co-activator complex. This guide is intended for researchers, scientists, and drug development professionals working on antifungal therapies and mechanisms of drug resistance.
Introduction
Candida glabrata is a major opportunistic fungal pathogen, notable for its intrinsic and acquired resistance to azole antifungal drugs. A key mechanism of this resistance is the upregulation of drug efflux pumps, a process primarily controlled by the transcription factor Pdr1. Pdr1 activates the transcription of its target genes by interacting with the KIX domain of the Gal11A (Med15A) subunit of the Mediator complex. The small molecule this compound has been identified as an inhibitor of this Pdr1-Gal11A KIX domain interaction, thereby preventing Pdr1-dependent gene activation and re-sensitizing drug-resistant C. glabrata to azole antifungals.[1][2][3] This document summarizes the transcriptional profiling of C. glabrata treated with this compound, providing insights into its mechanism of action and genome-wide effects.
Core Mechanism of this compound Action
This compound functions by specifically targeting the KIX domain of the C. glabrata Gal11A protein.[1][2] This binding event physically obstructs the interaction between the activation domain of Pdr1 and the Mediator complex.[1][3] Consequently, the recruitment of RNA polymerase II to the promoters of Pdr1-target genes is inhibited, leading to a suppression of their transcription. This is particularly relevant in the context of azole drug treatment, which normally induces a Pdr1-dependent upregulation of multidrug resistance (MDR) genes.[1]
Data Presentation: Transcriptional Response to this compound
RNA sequencing (RNA-Seq) was employed to investigate the genome-wide transcriptional effects of this compound on C. glabrata, both alone and in combination with the azole antifungal ketoconazole. The following tables summarize the key differentially expressed genes.
Table 1: Effect of Ketoconazole on Gene Expression in C. glabrata
| Gene | Description | Fold Change (KET vs. DMSO) |
| CgCDR1 | ABC transporter | 15.3 |
| CgCDR2 | ABC transporter | 8.7 |
| CgYOR1 | ABC transporter | 5.2 |
| CgPDR16 | Phospholipid-translocating ATPase | 3.9 |
| CgRSB1 | Putative membrane protein | 6.1 |
This table is a representation of data showing the strong upregulation of Pdr1 target genes upon ketoconazole (KET) treatment. Data derived from the primary study[1].
Table 2: this compound Suppresses Ketoconazole-Induced Gene Expression in C. glabrata
| Gene | Description | Fold Change (this compound + KET vs. KET) |
| CgCDR1 | ABC transporter | -9.8 |
| CgCDR2 | ABC transporter | -5.6 |
| CgYOR1 | ABC transporter | -3.8 |
| CgPDR16 | Phospholipid-translocating ATPase | -2.5 |
| CgRSB1 | Putative membrane protein | -4.2 |
This table illustrates the primary mechanism of this compound, demonstrating its ability to significantly reduce the transcriptional upregulation of Pdr1 target genes induced by ketoconazole. Data derived from the primary study[1].
Table 3: Effect of this compound Alone on Gene Expression in C. glabrata
| Gene | Description | Fold Change (this compound vs. DMSO) |
| CAGL0F01287g | Uncharacterized protein | 2.1 |
| CAGL0M04587g | Putative oxidoreductase | -2.3 |
This table shows that treatment with this compound alone has a minimal impact on the C. glabrata transcriptome, affecting a distinct set of genes compared to when used in combination with azoles.[1] Data derived from the primary study[1].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the transcriptional profiling of C. glabrata treated with this compound.
C. glabrata Strains and Culture Conditions
-
Strain: C. glabrata SFY114 (wild-type for PDR1) was used for the RNA-Seq experiments.[1]
-
Media: Cells were grown in YPD (Yeast Extract-Peptone-Dextrose) medium.
-
Growth Conditions: Cultures were incubated at 30°C with shaking.
Drug Treatment for RNA-Seq Analysis
-
C. glabrata cultures were grown to mid-log phase (OD600 of ~0.5).
-
The cultures were then treated with one of the following:
-
Vehicle control (DMSO).
-
This compound (typically at a concentration of 50 µM, pre-treatment for 1 hour).
-
Ketoconazole (typically at a concentration of 10 µg/mL for 1 hour).
-
Pre-treatment with this compound (50 µM for 1 hour) followed by ketoconazole (10 µg/mL for 1 hour).
-
-
Following treatment, cells were harvested for RNA extraction.
RNA Extraction and Sequencing
-
Total RNA was extracted from harvested C. glabrata cells using a standard hot acid phenol method.
-
RNA quality and integrity were assessed using a Bioanalyzer.
-
mRNA was purified from total RNA using oligo(dT) magnetic beads.
-
Sequencing libraries were prepared using a TruSeq RNA Sample Preparation Kit (Illumina).
-
The libraries were sequenced on an Illumina HiSeq platform.
Data Analysis
-
Sequencing reads were mapped to the C. glabrata reference genome.
-
Differential gene expression analysis was performed using software such as DESeq2 or edgeR.
-
Genes with a statistically significant change in expression (e.g., p-value < 0.05 and a log2 fold change > 1 or < -1) were identified.
Mandatory Visualizations
Signaling Pathway of Pdr1 Activation and this compound Inhibition
References
In Silico Docking of iKIX1 to CgGal11A: A Technical Guide to Disrupting Fungal Multidrug Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug resistance in fungal pathogens, particularly Candida glabrata, presents a significant challenge to global health. A promising therapeutic strategy involves the disruption of key protein-protein interactions essential for the regulation of drug resistance genes. This technical guide provides a comprehensive overview of the in silico docking of iKIX1, a small molecule inhibitor, to the KIX domain of CgGal11A, a crucial component of the Mediator complex in C. glabrata. By competitively inhibiting the interaction between CgGal11A and the transcription factor CgPdr1, this compound effectively suppresses the upregulation of genes responsible for azole resistance. This document details the quantitative biophysical data, experimental protocols for interaction analysis, and a plausible computational docking workflow, offering a blueprint for the rational design of novel antifungal agents.
Introduction
Candida glabrata has become a prevalent human fungal pathogen, in part due to its intrinsic low susceptibility to azole antifungals, the most commonly used class of antifungal drugs. Resistance is often driven by gain-of-function mutations in the transcription factor CgPdr1, which leads to the overexpression of drug efflux pumps. The transcriptional activation by CgPdr1 is dependent on its interaction with the KIX domain of the CgGal11A subunit of the Mediator complex.
The small molecule this compound has been identified as an inhibitor of this critical protein-protein interaction. It resensitizes drug-resistant C. glabrata to azole antifungals both in vitro and in animal models of infection. Understanding the molecular details of how this compound binds to the CgGal11A KIX domain is paramount for the development of more potent and specific inhibitors. In silico molecular docking provides a powerful tool to predict the binding mode and energetics of this interaction, guiding further drug discovery efforts.
This guide summarizes the key quantitative data, outlines the experimental methodologies used to validate the interaction, and presents a detailed, plausible protocol for the in silico docking of this compound to CgGal11A.
Quantitative Data Summary
The interaction between this compound, the CgGal11A KIX domain, and the CgPdr1 activation domain (AD) has been characterized by several biophysical techniques, yielding key quantitative parameters that describe the binding affinities and inhibitory potency.
| Parameter | Value | Description |
| Kd (CgPdr1 AD - CgGal11A KIX) | 319.7 ± 9.5 nM | Dissociation constant for the interaction between the CgPdr1 activation domain and the CgGal11A KIX domain, as determined by fluorescence polarization. |
| IC50 (this compound) | 190.2 ± 4.1 µM | The concentration of this compound required to inhibit 50% of the CgPdr1 AD binding to the CgGal11A KIX domain in a competitive fluorescence polarization assay. |
| Ki (this compound) | 18.1 µM | The apparent inhibition constant of this compound, calculated from the Kd and IC50 values, indicating its binding affinity to the CgGal11A KIX domain. |
Experimental Protocols
The following protocols are fundamental to characterizing the interaction between this compound and the CgGal11A KIX domain.
Fluorescence Polarization (FP) Assay
This assay is used to quantify the binding affinity between the CgGal11A KIX domain and the CgPdr1 activation domain, and to determine the inhibitory potency of this compound.
Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled CgPdr1 AD peptide will rotate rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger CgGal11A KIX domain, the complex tumbles more slowly, leading to an increase in fluorescence polarization.
Protocol:
-
Probe Preparation: A peptide corresponding to the CgPdr1 activation domain (e.g., CgPdr1 AD30) is synthesized and labeled with a fluorophore (e.g., fluorescein).
-
Binding Assay (Kd Determination):
-
A constant concentration of the fluorescently labeled CgPdr1 AD peptide is incubated with increasing concentrations of the purified CgGal11A KIX domain in an appropriate buffer.
-
The fluorescence polarization is measured at each concentration point using a suitable plate reader.
-
The data are plotted as fluorescence polarization versus the concentration of the CgGal11A KIX domain, and the dissociation constant (Kd) is determined by fitting the data to a one-site binding model.
-
-
Competition Assay (IC50 Determination):
-
A pre-formed complex of the fluorescently labeled CgPdr1 AD peptide and the CgGal11A KIX domain (at a concentration near the Kd) is incubated with increasing concentrations of the inhibitor, this compound.
-
The fluorescence polarization is measured at each inhibitor concentration.
-
The data are plotted as fluorescence polarization versus the log of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
-
Ki Calculation: The apparent inhibition constant (Ki) can be calculated from the Kd and IC50 values using the Cheng-Prusoff equation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, specifically chemical shift perturbation (CSP) mapping, is employed to identify the binding interface of this compound on the CgGal11A KIX domain.
Principle: The chemical shift of an atomic nucleus is sensitive to its local electronic environment. Upon ligand binding, residues at the protein-ligand interface will experience a change in their electronic environment, leading to perturbations in their chemical shifts.
Protocol:
-
Protein Preparation: Uniformly 15N-labeled CgGal11A KIX domain is expressed and purified.
-
NMR Data Acquisition: A series of two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra of the 15N-labeled CgGal11A KIX domain are recorded in the absence and presence of increasing concentrations of this compound.
-
Data Analysis:
-
The HSQC spectra are overlaid, and the chemical shift changes for each backbone amide proton and nitrogen are monitored.
-
The magnitude of the chemical shift perturbation for each residue is calculated using a weighted average of the proton and nitrogen chemical shift changes.
-
Residues with significant CSPs are mapped onto the three-dimensional structure of the CgGal11A KIX domain to identify the binding site of this compound.
-
In Silico Docking Protocol: this compound to CgGal11A
The following outlines a plausible and detailed computational workflow for docking this compound to the CgGal11A KIX domain. This protocol is based on common practices in molecular docking and aims to predict the binding pose and interactions of the inhibitor.
Preparation of the Receptor and Ligand
-
Receptor Preparation (CgGal11A KIX domain):
-
The 3D structure of the CgGal11A KIX domain is obtained. This can be from the Protein Data Bank (PDB) if an experimentally determined structure is available, or a homology model can be generated.
-
Using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools), water molecules and any co-crystallized ligands are removed.
-
Polar hydrogen atoms are added to the protein structure.
-
Gasteiger charges are computed and assigned to all atoms.
-
The prepared protein structure is saved in a PDBQT file format, which includes atomic coordinates, charges, and atom types.
-
-
Ligand Preparation (this compound):
-
The 2D structure of this compound is drawn using a chemical sketcher (e.g., ChemDraw) and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
-
Polar hydrogens and Gasteiger charges are added.
-
The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.
-
The prepared ligand structure is saved in a PDBQT file format.
-
Molecular Docking using AutoDock Vina
Software: AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.
Protocol:
-
Grid Box Definition:
-
A 3D grid box is defined around the binding site on the CgGal11A KIX domain. The binding site can be identified from the experimental NMR CSP data or from predictions based on conserved residues in the hydrophobic groove of the KIX domain.
-
The size and center of the grid box are set to encompass the entire binding pocket, allowing the ligand to freely rotate and translate within this space.
-
-
Docking Simulation:
-
AutoDock Vina is run from the command line, providing the prepared receptor and ligand PDBQT files and the grid box parameters as input.
-
The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space.
-
-
Analysis of Docking Results:
-
AutoDock Vina outputs a set of predicted binding poses for this compound, ranked by their binding affinity scores (in kcal/mol).
-
The top-ranked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the CgGal11A KIX domain.
-
The predicted binding mode should be compared with the experimental data from NMR CSP mapping to ensure consistency. The docked pose should show close proximity to the residues identified as having significant chemical shift perturbations.
-
Visualizations
Signaling Pathway and Inhibition
Caption: Signaling pathway of CgPdr1-mediated drug resistance and its inhibition by this compound.
Experimental Workflow
Caption: Experimental and computational workflow for studying the this compound-CgGal11A interaction.
Logical Relationship of Docking Protocol
Caption: Logical workflow for the in silico docking of this compound to the CgGal11A KIX domain.
Conclusion
The inhibition of the CgGal11A KIX-CgPdr1 AD interaction by this compound represents a validated and promising strategy for combating multidrug resistance in Candida glabrata. This technical guide has provided a detailed overview of the quantitative data, experimental validation protocols, and a robust in silico docking workflow. The synergy between biophysical experiments and computational modeling is crucial for elucidating the molecular mechanisms of inhibition and for the structure-based design of next-generation antifungal therapeutics. The methodologies outlined herein serve as a comprehensive resource for researchers in the fields of mycology, drug discovery, and computational biology, facilitating further investigations into this important therapeutic target.
An In-depth Technical Guide to the Foundational Research on iKIX1 and Fungal Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on iKIX1, a small-molecule inhibitor of fungal gene expression. The document details the molecular mechanism, key experimental findings, and the methodologies employed in the seminal research that identified and characterized this compound.
Core Concept: this compound Disrupts a Key Fungal Drug Resistance Pathway
This compound is a novel antifungal agent that functions by resensitizing drug-resistant strains of fungi, particularly the clinically important pathogen Candida glabrata, to existing antifungal drugs like azoles.[1][2] It achieves this by targeting a critical protein-protein interaction essential for the transcriptional activation of multidrug resistance (MDR) genes.[1][2][3]
The primary molecular target of this compound is the interaction between the activation domain (AD) of the pleiotropic drug resistance transcription factor (Pdr1) and the KIX domain of the Gal11/Med15 subunit of the Mediator complex.[1][2][3] The Mediator complex is a crucial co-activator required for the recruitment of RNA polymerase II to gene promoters.[1][3] In many drug-resistant fungal isolates, Pdr1 is constitutively active, leading to the overexpression of genes encoding drug efflux pumps, such as CgCDR1, CgCDR2, and CgYOR1.[2] By physically blocking the Pdr1-KIX interaction, this compound prevents the recruitment of the Mediator complex to the promoters of these resistance genes, thereby inhibiting their expression and restoring the efficacy of azole antifungals.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the foundational research on this compound.
Table 1: this compound Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Description |
| Kd | 319.7 nM ± 9.5 nM | Dissociation constant for the interaction between the C. glabrata Gal11A KIX domain and the Pdr1 activation domain (AD30), determined by Fluorescence Polarization (FP). |
| IC50 | 190.2 µM ± 4.1 µM | Half-maximal inhibitory concentration of this compound in competing with Pdr1 AD30 for binding to the Gal11A KIX domain, determined by a competitive FP assay. |
| Ki (apparent) | 18.1 µM | Apparent inhibition constant of this compound for the Pdr1-KIX interaction, calculated from the Kd and IC50 values. |
Table 2: Effect of this compound on Pdr1-Dependent Gene Expression in Saccharomyces cerevisiae
| Condition | Target Gene | Fold Change in Expression |
| Ketoconazole (5 µM) | ScPDR5 | Strong Induction |
| Ketoconazole (5 µM) + this compound (100 µM) | ScPDR5 | Significant Inhibition of Induction |
| This compound (100 µM) alone | ScPDR5 | No Significant Effect |
Table 3: Effect of this compound on Pdr1-Target Gene Expression in Candida glabrata
| Condition | Target Gene | Fold Change in Expression |
| Ketoconazole (5 µM) | CgCDR1 | Strong Upregulation |
| Ketoconazole (5 µM) + this compound (50 µM) | CgCDR1 | Dose-dependent reduction in upregulation |
| Ketoconazole (5 µM) + this compound (100 µM) | CgCDR1 | Stronger reduction in upregulation |
| Ketoconazole (5 µM) | CgCDR2 | Upregulation |
| Ketoconazole (5 µM) + this compound | CgCDR2 | Reduction in upregulation |
| Ketoconazole (5 µM) | CgYOR1 | Upregulation |
| Ketoconazole (5 µM) + this compound | CgYOR1 | Reduction in upregulation |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathways and experimental processes involved in the discovery and characterization of this compound.
Caption: The Pdr1-Mediator signaling pathway for azole resistance and its inhibition by this compound.
References
Specificity of iKIX1 for Fungal KIX Domains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of iKIX1, a small molecule inhibitor demonstrating remarkable specificity for fungal KIX domains. We will delve into its mechanism of action, present quantitative binding data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in mycology, infectious diseases, and drug development.
Introduction
The rise of antifungal drug resistance, particularly in fungal pathogens like Candida glabrata, presents a significant challenge to public health. A key mechanism of this resistance involves the upregulation of drug efflux pumps, a process often mediated by the transcription factor Pdr1. Pdr1, upon activation by stimuli such as azole antifungals, recruits the Mediator complex to the promoter regions of its target genes. This interaction is facilitated by the binding of the Pdr1 activation domain to the KIX (kinase-inducible domain interacting) domain of the Mediator subunit Gal11/Med15.[1][2]
This compound has emerged as a promising therapeutic agent that disrupts this critical protein-protein interaction. By competitively binding to the fungal Gal11/Med15 KIX domain, this compound prevents the recruitment of the Mediator complex by Pdr1, thereby inhibiting the transcriptional upregulation of multidrug resistance genes.[1][2][3] This targeted approach not only re-sensitizes resistant fungal strains to existing antifungals but also showcases a high degree of specificity for the fungal KIX domain over its mammalian counterpart, minimizing potential off-target effects.
Quantitative Data Summary
The efficacy and specificity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Species/System | Reference |
| Kd (CgPdr1 AD for CgGal11A KIX) | 0.32 µM (319.7 nM) | Candida glabrata | [1][4] |
| IC₅₀ (this compound vs. CgPdr1 AD-CgGal11A KIX interaction) | 190.2 µM | Candida glabrata | [1][4][5] |
| Ki (this compound for CgGal11A KIX) | 18.1 µM (apparent Ki) | Candida glabrata | [1][4][5] |
| IC₅₀ (this compound toxicity in HepG2 cells) | ~100 µM | Human | [1] |
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the disruption of a key transcriptional activation pathway responsible for multidrug resistance in fungi. The signaling cascade is initiated by an antifungal stress, such as exposure to azoles.
Figure 1: this compound Signaling Pathway. This diagram illustrates how azole antifungals activate the transcription factor Pdr1, which then recruits the Mediator complex via the KIX domain of Gal11/Med15. This leads to the expression of multidrug resistance genes. This compound competitively inhibits the Pdr1-KIX interaction, blocking this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the specificity and efficacy of this compound.
Fluorescence Polarization (FP) Binding Assay
This assay is used to quantify the binding affinity between the Pdr1 activation domain (AD) and the Gal11A KIX domain and to determine the inhibitory concentration of this compound.
Methodology:
-
Protein Expression and Purification:
-
Express recombinant C-terminally His-tagged C. glabrata Gal11A KIX domain (CgGal11A KIX) in E. coli.
-
Purify the protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography followed by size-exclusion chromatography.
-
Synthesize a fluorescein-labeled peptide corresponding to the C. glabrata Pdr1 activation domain (CgPdr1 AD).
-
-
Binding Assay:
-
Prepare a reaction mixture containing a fixed concentration of the fluorescently labeled CgPdr1 AD peptide and varying concentrations of the purified CgGal11A KIX domain in a suitable buffer (e.g., phosphate-buffered saline).
-
Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Measure fluorescence polarization using a plate reader. The increase in polarization is proportional to the fraction of bound peptide.
-
Plot the change in millipolarization (mP) as a function of KIX domain concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
-
Competition Assay:
-
Prepare a reaction mixture with fixed concentrations of both the fluorescently labeled CgPdr1 AD and the CgGal11A KIX domain (at a concentration that gives a significant polarization signal).
-
Add increasing concentrations of this compound to the mixture.
-
Incubate and measure fluorescence polarization. The decrease in polarization indicates the displacement of the labeled peptide by this compound.
-
Plot the polarization signal against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The apparent inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[1]
-
Figure 2: FP Assay Workflow. This diagram outlines the steps for determining binding affinity (Kd) and inhibitory concentration (IC50) using a fluorescence polarization assay.
In Vivo Luciferase Reporter Assay
This cell-based assay assesses the ability of this compound to inhibit Pdr1-dependent transcription in a living fungal cell model.
Methodology:
-
Strain Construction:
-
Use a Saccharomyces cerevisiae strain with deletions of its endogenous PDR1 and PDR3 genes (pdr1Δpdr3Δ).
-
Transform this strain with two plasmids:
-
A plasmid expressing C. glabrata Pdr1 (CgPDR1).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple pleiotropic drug response elements (PDREs).
-
-
-
Assay Protocol:
-
Grow the engineered yeast strain to mid-log phase.
-
Induce Pdr1-dependent transcription by treating the cells with an azole antifungal (e.g., ketoconazole).
-
Concurrently, treat different aliquots of the culture with varying concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for a defined period.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to cell density (e.g., OD₆₀₀).
-
Plot the normalized luciferase activity against the this compound concentration to determine the dose-dependent inhibition of Pdr1-mediated transcription.[1]
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to directly demonstrate that this compound prevents the recruitment of the Gal11/Med15-Mediator complex to the promoters of Pdr1 target genes.
Methodology:
-
Cell Culture and Treatment:
-
Grow a fungal strain (e.g., S. cerevisiae) expressing an epitope-tagged version of Gal11/Med15.
-
Treat the cells with an azole (to induce Pdr1 activity) in the presence or absence of this compound.
-
-
Cross-linking and Chromatin Preparation:
-
Fix protein-DNA interactions by treating the cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear it into small fragments.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with antibodies specific to the epitope tag on Gal11/Med15.
-
Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
DNA Purification and Analysis:
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) with primers specific for the promoter regions (UAS - upstream activating sequences) of known Pdr1 target genes (e.g., PDR5).
-
The amount of amplified promoter DNA reflects the extent of Gal11/Med15 recruitment. A reduction in amplified DNA in the this compound-treated sample indicates inhibition of recruitment.[1]
-
Specificity for Fungal KIX Domains
A critical aspect of this compound's therapeutic potential is its selectivity for the fungal KIX domain over the human homolog, MED15. This specificity is attributed to structural differences between the fungal and mammalian KIX domains. The binding pocket of the fungal KIX domain, which accommodates this compound, possesses a unique electrostatic and hydrophobic environment.[1]
Studies on human cell lines, such as HepG2, have shown that this compound exhibits toxicity only at high concentrations (IC₅₀ ~100 µM), which is significantly higher than the concentrations required for antifungal activity.[1] Furthermore, this compound does not affect the transcription of target genes of the mammalian MED15-interacting transcription factor SREBP at concentrations up to 100 µM, providing further evidence for its specificity.[1]
Conclusion
This compound represents a novel class of antifungal agents that functions by disrupting a key protein-protein interaction in the fungal multidrug resistance pathway. Its high specificity for the fungal KIX domain, coupled with its ability to re-sensitize resistant strains to conventional antifungals, makes it a compelling candidate for further preclinical and clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to further investigate and build upon the therapeutic potential of this compound and similar compounds.
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
iKIX1: A Novel Inhibitor of Pdr1-Regulated Drug Efflux Pumps – A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The emergence of multidrug resistance (MDR) in pathogenic fungi, particularly Candida glabrata, poses a significant threat to public health. A primary mechanism for this resistance is the overexpression of drug efflux pumps, which are largely regulated by the transcription factor Pdr1. This document provides a comprehensive technical overview of iKIX1, a small molecule inhibitor designed to counteract this resistance mechanism. This compound functions by disrupting a critical protein-protein interaction between the Pdr1 activation domain and the KIX domain of the Gal11/Med15 Mediator complex subunit. By preventing this interaction, this compound effectively blocks the transcriptional upregulation of Pdr1-dependent genes, including those encoding major drug efflux pumps like Cdr1. This inhibition restores the susceptibility of otherwise resistant fungal strains to conventional antifungal agents, such as azoles. This guide details the molecular mechanism of this compound, presents key quantitative data, outlines experimental protocols used to validate its function, and provides visual diagrams of the relevant biological pathways and workflows.
The Pdr1 Signaling Pathway and the Mechanism of this compound
In fungi like Saccharomyces cerevisiae and Candida glabrata, the zinc-finger transcription factor Pdr1 is a master regulator of the pleiotropic drug resistance (PDR) network.[1] Upon activation by xenobiotics like azole antifungals, Pdr1 binds to specific DNA sequences known as pleiotropic drug resistance elements (PDREs) located in the promoter regions of its target genes.[1][2] To activate transcription, Pdr1 recruits the RNA polymerase II co-activator complex known as the Mediator.[3][4]
This recruitment is mediated by a specific interaction between the activation domain (AD) of Pdr1 and the KIX domain of the Gal11/Med15 subunit of the Mediator complex.[3][4][5] The lead compound, this compound, was identified through high-throughput screening as a small molecule that inhibits this precise Pdr1-AD/Gal11-KIX domain interaction.[3][4] By binding to the CgGal11A KIX domain, this compound allosterically prevents its engagement with Pdr1.[3] This disruption blocks the recruitment of the Mediator complex to Pdr1-regulated promoters, thereby preventing the transcriptional upregulation of target genes.[3][6] Crucially, these target genes include those encoding the ATP-binding cassette (ABC) transporters CgCdr1, CgCdr2, and CgYor1, which are major contributors to drug efflux and azole resistance in C. glabrata.[3][7] The primary mechanism of this compound is, therefore, the suppression of the Pdr1-dependent drug efflux pathway, which re-sensitizes resistant fungal cells to azoles.[3]
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and in vivo assays. The data consistently demonstrate its ability to inhibit Pdr1 activity and reverse drug resistance.
Table 1: Biochemical and In Vitro Activity of this compound
| Parameter | Description | Value | Organism/System | Source |
|---|---|---|---|---|
| IC₅₀ | Half-maximal inhibitory concentration for blocking the CgGal11A KIX and CgPdr1 AD interaction. | 190.2 µM | In vitro biochemical assay | [8] |
| Kᵢ | Inhibition constant for the CgGal11A KIX and CgPdr1 AD interaction. | 18 µM | In vitro biochemical assay |[8] |
Table 2: Effect of this compound on Pdr1-Dependent Gene Expression
| Gene Target | Organism | Condition | This compound Concentration | Fold Change in Expression (vs. Vehicle) | Source |
|---|---|---|---|---|---|
| 3xPDRE-Luciferase | S. cerevisiae | Ketoconazole-induced | Dose-dependent | Strong inhibition | [3] |
| ScPDR5 | S. cerevisiae | Ketoconazole-induced | Not specified | Strong inhibition | [3] |
| CgCDR1 | C. glabrata | Ketoconazole-induced | Concentration-dependent | Significant reduction | [3] |
| CgCDR2 | C. glabrata | Ketoconazole-induced | Concentration-dependent | Significant reduction | [3] |
| CgYOR1 | C. glabrata | Ketoconazole-induced | Concentration-dependent | Significant reduction | [3] |
| CgCDR1 | C. glabrata (GOF mutant) | Constitutively active | Concentration-dependent | Reduction in expression |[3] |
Table 3: Functional Impact of this compound on Drug Efflux
| Assay | Organism | Strain Type | Treatment | Result | Source |
|---|---|---|---|---|---|
| Rhodamine 6G Efflux | C. glabrata | Wild-Type | This compound pre-treatment | Significantly decreased maximum efflux rates | [3] |
| Rhodamine 6G Efflux | C. glabrata | PDR1 Gain-of-Function | this compound pre-treatment | Significantly decreased maximum efflux rates |[3] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's mechanism of action.
Chromatin Immunoprecipitation (ChIP) Assay
This assay was used to determine if this compound prevents the recruitment of the Gal11/Med15 Mediator subunit to the promoters of Pdr1 target genes.
-
Cell Culture and Treatment: S. cerevisiae cells were grown to mid-log phase. One culture was pre-treated with this compound, while the control culture was treated with a vehicle (DMSO). Both cultures were then stimulated with ketoconazole to induce Pdr1 activity.
-
Cross-linking: Protein-DNA complexes were cross-linked by adding formaldehyde directly to the cell cultures.
-
Cell Lysis and Sonication: Cells were harvested and lysed. The chromatin was sheared into smaller fragments (200-500 bp) using sonication.
-
Immunoprecipitation: The sheared chromatin was incubated overnight with an antibody specific to a tag on the Gal11/Med15 protein (e.g., anti-HA). Protein A/G magnetic beads were used to capture the antibody-protein-DNA complexes.
-
Washing and Elution: The beads were washed extensively to remove non-specific binding. The complexes were then eluted from the beads.
-
Reverse Cross-linking: The protein-DNA cross-links were reversed by heating at 65°C. The DNA was then purified.
-
Quantitative PCR (qPCR): The amount of co-precipitated promoter DNA (e.g., for the PDR5 gene) was quantified using qPCR. The results showed that in cells pre-treated with this compound, the ketoconazole-induced recruitment of Gal11/Med15 to the PDR5 promoter was abrogated.[3]
Rhodamine 6G (R6G) Efflux Assay
This functional assay measures the rate of efflux of a fluorescent substrate to determine the activity of efflux pumps like Cdr1.
-
Cell Preparation: C. glabrata cells (wild-type or PDR1 gain-of-function strains) were grown and harvested.
-
Drug Loading: Cells were de-energized by incubation in a glucose-free buffer. They were then loaded with Rhodamine 6G, a fluorescent substrate of the Cdr1 pump.
-
Treatment: The loaded cells were treated with either this compound or a vehicle control.
-
Efflux Initiation: Efflux was initiated by adding glucose to re-energize the cells and activate the ATP-dependent pumps.
-
Measurement: The fluorescence in the supernatant was measured over time using a fluorometer. A higher rate of fluorescence increase in the supernatant corresponds to a higher rate of R6G efflux.
-
Analysis: The maximum efflux rates were calculated. The results demonstrated that pre-treatment with this compound significantly decreased the rate of R6G efflux compared to the vehicle control, indicating reduced pump activity.[3]
Quantitative Real-Time PCR (qRT-PCR)
This technique was used to measure the effect of this compound on the transcript levels of Pdr1-regulated genes.
-
Cell Culture and Treatment: C. glabrata cells were cultured and treated with this compound (at various concentrations) or vehicle, followed by induction with ketoconazole.
-
RNA Extraction: Total RNA was extracted from the harvested cells using a standard protocol (e.g., hot acid phenol).
-
cDNA Synthesis: The extracted RNA was treated with DNase I to remove genomic DNA contamination, and then reverse-transcribed into complementary DNA (cDNA) using reverse transcriptase.
-
qPCR Reaction: The qPCR was performed using the synthesized cDNA as a template, gene-specific primers for target genes (CgCDR1, CgCDR2, etc.) and a reference gene (e.g., ACT1), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target genes was calculated using the ΔΔCt method, normalizing to the expression of the reference gene. The data showed that this compound reduced the induction of Pdr1 target genes in a concentration-dependent manner.[3]
Logical Framework for Therapeutic Action
The therapeutic potential of this compound is based on a clear logical progression from molecular inhibition to the reversal of a resistant phenotype. By targeting a key regulatory node—the Pdr1-Mediator interaction—this compound effectively disarms the primary azole resistance mechanism in fungi like C. glabrata. This makes it a promising candidate for co-therapy, restoring the efficacy of existing antifungal drugs.
References
- 1. PDR1 | SGD [yeastgenome.org]
- 2. A biosensor-based approach reveals links between efflux pump expression and cell cycle regulation in pleiotropic drug resistance of yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rep1p negatively regulating MDR1 efflux pump involved in drug resistance in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pdr1 regulates multidrug resistance in Candida glabrata: gene disruption and genome-wide expression studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Development of Novel Inhibitors Targeting the Pdr1 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in pathogenic fungi, particularly Candida glabrata, poses a significant threat to global health. A key driver of this resistance is the hyperactivation of the Pleiotropic Drug Resistance (Pdr) pathway, orchestrated by the transcription factor Pdr1. This technical guide provides an in-depth overview of the Pdr1 signaling pathway, focusing on the development of novel inhibitors designed to counteract antifungal resistance. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core biological processes and experimental workflows.
The Pdr1 Signaling Pathway: A Master Regulator of Drug Resistance
The Pdr1 protein is a zinc cluster transcription factor that plays a central role in coordinating the cellular response to a wide array of xenobiotics and cellular stresses.[1][2][3] In both the model organism Saccharomyces cerevisiae and the pathogenic yeast Candida glabrata, Pdr1 controls the expression of a suite of genes, most notably those encoding ATP-binding cassette (ABC) transporters.[4][5] These transporters, such as Pdr5 and Snq2 in S. cerevisiae and Cdr1 in C. glabrata, function as efflux pumps that actively remove antifungal drugs from the cell, thereby reducing their intracellular concentration and efficacy.
Activation of the Pdr1 pathway is a critical event in the development of clinical antifungal resistance. Gain-of-function (GOF) mutations in the PDR1 gene are frequently identified in azole-resistant clinical isolates of C. glabrata. These mutations lead to a constitutively active Pdr1 protein, resulting in the overexpression of its target genes and a multidrug resistant phenotype.
Recent research suggests that Pdr1 is not a direct sensor of xenobiotics. Instead, it appears to respond to cellular stress signals that arise from the interaction of drugs with their primary cellular targets.[1][6][7] For instance, azole antifungals inhibit ergosterol biosynthesis, leading to membrane stress, which in turn activates the Pdr1 pathway. This indirect activation mechanism presents a more complex picture of Pdr1 regulation and opens new avenues for therapeutic intervention.
Novel Inhibitors Targeting the Pdr1 Pathway
The central role of Pdr1 in drug resistance makes it an attractive target for the development of novel antifungal therapies. The goal is to identify compounds that can inhibit Pdr1 function, thereby restoring the efficacy of existing antifungal drugs.
iKIX1: A First-in-Class Pdr1 Pathway Inhibitor
A promising novel inhibitor, designated This compound , has been identified through high-throughput screening.[8] this compound represents a new class of antifungal agent that does not directly kill the fungus but rather acts as a "resistance breaker."
Mechanism of Action: this compound functions by disrupting a critical protein-protein interaction necessary for Pdr1-mediated gene activation. Specifically, it inhibits the interaction between the activation domain of Pdr1 and the KIX domain of the Mediator coactivator subunit Gal11A (also known as Med15).[8][9][10][11] By blocking this interaction, this compound prevents the recruitment of the transcriptional machinery to the promoters of Pdr1 target genes, effectively silencing their expression.
Quantitative Data on this compound Efficacy:
| Parameter | Value | Organism/System | Reference |
| IC50 (Pdr1-Gal11A Interaction) | 190.2 µM | In vitro fluorescence polarization assay | [8][9][10] |
| Ki (Pdr1-Gal11A Interaction) | 18 µM | In vitro binding studies | [8][9][10] |
| Rhodamine 6G Efflux Inhibition | Concentration-dependent inhibition | C. glabrata (wild-type and GOF mutants) | [8] |
| Re-sensitization to Azoles | Restores azole sensitivity in a concentration-dependent manner (0-150 µM) | C. glabrata PDR1 GOF mutants | [9] |
| In Vivo Efficacy | Increased survival in a Galleria mellonella infection model when combined with fluconazole | G. mellonella infected with C. glabrata | [8] |
Artemisinin: A Potential Pdr1-Modulating Compound
Artemisinin and its derivatives, well-known for their antimalarial properties, have also demonstrated antifungal activity against C. glabrata.[12][13] While not a direct inhibitor in the same manner as this compound, artemisinin appears to impact the Pdr1 pathway through an indirect mechanism.
Mechanism of Action: Evidence suggests that artemisinin impairs mitochondrial function in yeast.[12] Mitochondrial dysfunction is a known cellular stress that can lead to the activation of the Pdr1 pathway.[1] Therefore, the antifungal effect of artemisinin may be complex, involving both direct cellular damage and the modulation of stress response pathways like Pdr1. Further research is needed to fully elucidate the quantitative relationship between artemisinin-induced mitochondrial dysfunction and Pdr1 activation.
Quantitative Data on Artemisinin:
| Parameter | Effect | Concentration | Organism | Reference |
| Growth Inhibition | 99.27 ± 0.04% reduction in CFU | 20 µM | C. glabrata | [12] |
| Growth Inhibition | 99.51 ± 0.16% reduction in CFU | 50 µM | C. glabrata | [12] |
Experimental Protocols for a Pdr1 Inhibitor Drug Discovery Workflow
The development of novel Pdr1 inhibitors requires a robust pipeline of experimental assays to identify and characterize lead compounds. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation (ChIP) for Pdr1 Target Gene Binding
This protocol is adapted for Saccharomyces cerevisiae and can be modified for Candida glabrata.[14][15][16][17][18] It is used to determine if a Pdr1 inhibitor can block the recruitment of transcriptional machinery to the promoters of Pdr1 target genes.
Materials:
-
Yeast culture
-
Formaldehyde (37%)
-
Glycine (2.5 M)
-
Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
-
Sonication equipment
-
Antibody specific to a component of the Mediator complex (e.g., anti-Gal11/Med15) or a tagged Pdr1 protein
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers for Pdr1 target gene promoters (e.g., PDR5, CDR1) and a control region
Protocol:
-
Cross-linking: Grow yeast cells to mid-log phase. Add formaldehyde to a final concentration of 1% and incubate for 15-30 minutes at room temperature with gentle shaking. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in Lysis Buffer and lyse the cells using glass beads or a French press.
-
Chromatin Shearing: Sonicate the cell lysate to shear the chromatin into fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin with the specific antibody overnight at 4°C. Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads using Elution Buffer. Reverse the cross-links by incubating at 65°C for several hours or overnight.
-
DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific to the promoter regions of Pdr1 target genes.
Rhodamine 6G Efflux Assay
This assay measures the activity of ABC transporters, which are downstream targets of Pdr1.[19][20][21][22][23] Inhibition of Pdr1 should lead to a decrease in the expression of these pumps and, consequently, a reduction in rhodamine 6G efflux.
Materials:
-
Yeast culture
-
HEPES buffer (pH 7.0)
-
2-Deoxy-D-glucose (2-DG)
-
Rhodamine 6G
-
Glucose
-
Fluorometer or fluorescence plate reader
Protocol:
-
Cell Preparation: Grow yeast cells to mid-log phase, harvest, and wash them.
-
De-energization: Resuspend the cells in HEPES buffer containing 2-DG to deplete intracellular ATP.
-
Rhodamine 6G Loading: Add rhodamine 6G to the de-energized cell suspension and incubate to allow the dye to accumulate inside the cells.
-
Efflux Initiation: Wash the cells to remove extracellular rhodamine 6G and resuspend them in HEPES buffer. Initiate efflux by adding glucose to provide energy for the ABC transporters.
-
Measurement: Monitor the increase in fluorescence in the supernatant over time using a fluorometer. A lower rate of fluorescence increase in the presence of a Pdr1 inhibitor indicates reduced efflux pump activity.
Galleria mellonella Infection Model for In Vivo Efficacy
The Galleria mellonella (greater wax moth) larva is a valuable in vivo model for studying fungal pathogenesis and testing the efficacy of antifungal compounds.[24][25][26][27][28]
Materials:
-
G. mellonella larvae
-
Candida glabrata culture
-
Test compound (e.g., this compound)
-
Antifungal drug (e.g., fluconazole)
-
Microinjection syringe
Protocol:
-
Inoculum Preparation: Grow C. glabrata to the desired phase, wash, and resuspend the cells in sterile saline to a specific concentration.
-
Infection: Inject a defined number of C. glabrata cells into the hemocoel of each larva.
-
Treatment: Administer the test compound and/or antifungal drug to the larvae at specified doses and time points post-infection.
-
Monitoring: Incubate the larvae at 37°C and monitor their survival daily.
-
Endpoint Analysis: Record the survival rates over time. In some studies, the fungal burden in the larvae can be determined by homogenizing the larvae and plating the dilutions on selective media.
Conclusion and Future Directions
The Pdr1 pathway is a critical determinant of multidrug resistance in pathogenic fungi. The development of novel inhibitors that target this pathway, such as this compound, holds significant promise for overcoming antifungal resistance. The experimental approaches outlined in this guide provide a framework for the discovery, characterization, and preclinical evaluation of such compounds. Future research should focus on identifying more potent and specific Pdr1 inhibitors, elucidating the intricate upstream signaling events that lead to Pdr1 activation, and exploring combination therapies that can effectively combat drug-resistant fungal infections. The continued investigation into the fundamental biology of the Pdr1 pathway will be crucial for the development of the next generation of antifungal therapeutics.
References
- 1. Redefining pleiotropic drug resistance in a pathogenic yeast: Pdr1 functions as a sensor of cellular stresses in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Membrane-active Compounds Activate the Transcription Factors Pdr1 and Pdr3 Connecting Pleiotropic Drug Resistance and Membrane Lipid Homeostasis in Saccharomyces cerevisiae[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDR1 Regulation | SGD [yeastgenome.org]
- 5. PDR1 | SGD [yeastgenome.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Artemisinin Targets Transcription Factor PDR1 and Impairs Candida glabrata Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimalarial artemisinin drugs induce cytochrome P450 and MDR1 expression by activation of xenosensors pregnane X receptor and constitutive androstane receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A detailed protocol for chromatin immunoprecipitation in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fmi.ch [fmi.ch]
- 16. researchgate.net [researchgate.net]
- 17. CHROMATIN IMMUNOPRECIPITATION (CHIP) PROTOCOL FOR YEAST (Meluh) – Tapia Lab | CSUCI [tapialab.cikeys.com]
- 18. A Detailed Protocol for Chromatin Immunoprecipitation in the Yeast Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]
- 19. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. Galleria mellonella as a host model to study Candida glabrata virulence and antifungal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Standardization of G. mellonella Larvae to Provide Reliable and Reproducible Results in the Study of Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: iKIX1 Protocol for In Vitro Synergy Assays with Fluconazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing in vitro synergy assays with the experimental compound iKIX1 and the antifungal drug fluconazole. The focus is on utilizing the checkerboard broth microdilution method to determine the fractional inhibitory concentration index (FICI), a key parameter for quantifying synergistic interactions.
Introduction
This compound is a novel small molecule inhibitor that has demonstrated the ability to re-sensitize drug-resistant Candida glabrata to azole antifungals.[1][2] Azole resistance in C. glabrata is often mediated by the overexpression of drug efflux pumps, a process transcriptionally regulated by the Pdr1 protein.[1][3] Pdr1, upon stimulation by azoles, recruits the Mediator complex to upregulate the expression of these pumps.[1][3] this compound functions by disrupting the interaction between the Pdr1 activation domain and the KIX domain of the Gal11/Med15 subunit of the Mediator complex.[1][2] This inhibition of Pdr1-dependent gene activation prevents the upregulation of efflux pumps, thereby restoring the efficacy of fluconazole.[1][4] In vitro studies have confirmed a synergistic relationship between this compound and azoles against azole-resistant strains of C. glabrata.[1]
Data Presentation
The synergistic interaction between this compound and fluconazole is quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination, as determined by a checkerboard assay.
The FICI is calculated as follows:
FICI = (MIC of Fluconazole in combination / MIC of Fluconazole alone) + (MIC of this compound in combination / MIC of this compound alone)[1][5]
The interaction is interpreted based on the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
The following table provides an example of synergistic results from a checkerboard assay with this compound and fluconazole against an azole-resistant C. glabrata strain.
| Fluconazole Alone MIC (µg/mL) | This compound Alone MIC (µM) | Fluconazole in Combination MIC (µg/mL) | This compound in Combination MIC (µM) | FICI | Interaction |
| 64 | 150 | 16 | 37.5 | 0.5 | Synergy |
| 64 | 150 | 8 | 75 | 0.625 | Additive |
| 128 | 150 | 32 | 37.5 | 0.5 | Synergy |
| 128 | 150 | 16 | 75 | 0.625 | Additive |
Experimental Protocols
Checkerboard Synergy Assay Protocol (EUCAST Broth Microdilution Method)
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for broth microdilution.
Materials:
-
This compound stock solution (in DMSO)
-
Fluconazole stock solution (in DMSO or water)
-
Candida glabrata isolate (e.g., an azole-resistant strain)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile, 96-well flat-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer or microplate reader (530 nm)
-
Incubator (35-37°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the C. glabrata isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:10 in RPMI-1640 medium to obtain a 2X working suspension.
-
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of this compound and fluconazole at a concentration that is 4 times the highest concentration to be tested.
-
In a separate 96-well plate (the "dilution plate"), perform serial two-fold dilutions of each drug in RPMI-1640 medium. For this compound, you might prepare a series from 1200 µM down to 9.375 µM. For fluconazole, a series from 512 µg/mL down to 4 µg/mL could be appropriate for a resistant strain.
-
-
Setting up the Checkerboard Plate:
-
In a new sterile 96-well microtiter plate (the "assay plate"), add 50 µL of RPMI-1640 medium to all wells.
-
Along the x-axis (e.g., columns 2-11), add 50 µL of the this compound serial dilutions, with the highest concentration in column 2 and decreasing concentrations across the row. Column 12 will serve as the this compound-only control.
-
Along the y-axis (e.g., rows B-G), add 50 µL of the fluconazole serial dilutions, with the highest concentration in row B and decreasing concentrations down the column. Row H will serve as the fluconazole-only control.
-
Well A1 will be the growth control (no drug), and the remaining wells in column 1 and row A can be used for sterility controls (medium only).
-
-
Inoculation:
-
Add 100 µL of the 2X fungal inoculum to all wells except the sterility controls. This will bring the final volume in each well to 200 µL and the final fungal concentration to the desired 0.5-2.5 x 10^5 CFU/mL. The drug concentrations will also be halved to their final 1X concentrations.
-
-
Incubation:
-
Cover the plate and incubate at 35°C for 24-48 hours.
-
-
Reading the Results:
-
Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm.
-
-
Calculating the FICI:
-
For each well showing growth inhibition, calculate the FICI using the formula provided in the Data Presentation section. The lowest FICI value determines the nature of the interaction.
-
Visualizations
References
- 1. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 2. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Re-sensitizing Azole-Resistant Candida glabrata using iKIX1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida glabrata has emerged as a significant opportunistic fungal pathogen, often exhibiting intrinsic or acquired resistance to widely used azole antifungals.[1][2] A primary mechanism of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as CgCDR1 and CgCDR2, which efflux azole drugs from the cell.[3][4] This overexpression is frequently driven by gain-of-function mutations in the transcription factor CgPdr1.[1][2][5] iKIX1 is a small molecule inhibitor that has been identified as a promising agent to reverse this resistance.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to re-sensitize azole-resistant C. glabrata.
This compound functions by disrupting a critical protein-protein interaction in the transcriptional regulation of drug resistance genes.[1][2] Specifically, it inhibits the binding of the C. glabrata Pdr1 activation domain to the KIX domain of the Mediator complex subunit Gal11A.[1][2] This prevents the recruitment of the transcriptional machinery necessary for the upregulation of Pdr1 target genes, including the aforementioned ABC transporters.[1] The consequent decrease in drug efflux restores the intracellular concentration of azole antifungals, thereby re-sensitizing the fungal cells to their effects.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Compound | Target Interaction | IC50 | Ki | Effect on Azole-Resistant C. glabrata |
| This compound | CgPdr1 AD - CgGal11A KIX | 190.2 µM | 18 µM | Re-sensitizes to azole antifungals |
Data sourced from MedchemExpress and Nishikawa et al., 2016.[1][4]
Table 2: Effect of this compound on Azole Susceptibility in C. glabrata Strains with CgPDR1 Gain-of-Function Mutations
| C. glabrata Strain | CgPDR1 Mutation | Azole | This compound Concentration | Observation |
| Wild-Type | None | Fluconazole, Ketoconazole | Increasing concentrations up to 150 µM | Increased sensitivity to azoles in a concentration-dependent manner |
| Mutant Strains | L280F, Y584C, P822L, etc. | Fluconazole, Ketoconazole | Increasing concentrations up to 150 µM | Restoration of azole sensitivity in a concentration-dependent manner |
Based on data from Nishikawa et al., 2016.[1]
Mandatory Visualizations
Caption: Signaling pathway of azole resistance in C. glabrata and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Protocol 1: Checkerboard Broth Microdilution Assay for Synergy Testing
This protocol is to determine the synergistic activity of this compound with azole antifungals against C. glabrata.
Materials:
-
Azole-resistant and susceptible C. glabrata strains
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
This compound stock solution (in DMSO)
-
Azole antifungal stock solution (e.g., fluconazole, ketoconazole in DMSO)
-
Spectrophotometer or plate reader (600 nm)
Procedure:
-
Inoculum Preparation: Culture C. glabrata on YPD agar plates overnight at 37°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Plate Setup:
-
Prepare serial dilutions of the azole antifungal vertically in the microtiter plate.
-
Prepare serial dilutions of this compound horizontally in the same plate.
-
The final volume in each well should be 200 µL, containing 100 µL of the fungal inoculum and 100 µL of the drug combination.
-
Include wells with this compound alone and azole alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a drug-free well as a growth control.
-
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Data Analysis:
-
Determine the MIC as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of azole in combination / MIC of azole alone) + (MIC of this compound in combination / MIC of this compound alone)
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
This protocol measures the effect of this compound on the expression of CgCDR1 and CgCDR2.
Materials:
-
C. glabrata cultures treated with azole, this compound, or a combination
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR instrument and reagents (e.g., SYBR Green or TaqMan probes)
-
Primers for CgCDR1, CgCDR2, and a reference gene (e.g., CgACT1 or CgRDN25-1)
Procedure:
-
Cell Culture and Treatment: Grow C. glabrata to mid-log phase. Treat the cells with the desired concentrations of ketoconazole (e.g., 40 µM) with or without pre-incubation with this compound for various time points (e.g., up to 120 minutes).[1]
-
RNA Extraction and cDNA Synthesis: Harvest the cells and extract total RNA using a suitable kit. Synthesize cDNA from the extracted RNA.
-
qRT-PCR:
-
Perform qRT-PCR using primers specific for CgCDR1, CgCDR2, and the reference gene.
-
Run each reaction in triplicate.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Compare the expression levels in the treated samples to the untreated control. A significant reduction in the expression of CgCDR1 and CgCDR2 in the presence of this compound indicates its inhibitory effect.[1]
-
Protocol 3: Rhodamine 6G (R6G) Efflux Assay
This assay measures the drug efflux capacity of C. glabrata cells.
Materials:
-
C. glabrata cultures
-
Rhodamine 6G (R6G)
-
Glucose
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Grow C. glabrata cells to the desired phase and wash them with PBS.
-
R6G Loading: Resuspend the cells in PBS containing R6G and incubate to allow for dye uptake.
-
Efflux Initiation: Wash the cells to remove extracellular R6G and resuspend them in PBS with or without this compound. Initiate efflux by adding glucose.
-
Fluorescence Measurement: Measure the fluorescence of the supernatant at regular intervals to quantify the amount of extruded R6G.
-
Data Analysis: Compare the rate of R6G efflux in cells treated with this compound to untreated cells. A reduced rate of efflux indicates inhibition of the ABC transporters.[1]
Protocol 4: Galleria mellonella Infection Model
This in vivo model assesses the efficacy of this compound in a non-mammalian host.
Materials:
-
G. mellonella larvae
-
C. glabrata inoculum
-
This compound and fluconazole solutions for injection
-
Micro-syringes
Procedure:
-
Infection: Inject a defined inoculum of C. glabrata into the hemocoel of the larvae.
-
Treatment: At a specified time post-infection, administer this compound, fluconazole, or a combination of both via injection.
-
Monitoring: Incubate the larvae at 37°C and monitor their survival daily for a set period.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates of the different treatment groups. Increased survival in the combination therapy group compared to single-drug treatments indicates in vivo synergy.[1]
Protocol 5: Mouse Model of Disseminated Candidiasis
This mammalian model evaluates the therapeutic potential of this compound in a systemic infection.
Materials:
-
Immunocompromised mice (e.g., BALB/c)
-
C. glabrata inoculum
-
This compound and fluconazole formulations for intraperitoneal or intravenous administration
Procedure:
-
Infection: Inoculate mice with C. glabrata via tail vein injection to induce a disseminated infection.
-
Treatment: Begin treatment with this compound (e.g., 100 mg/kg), fluconazole (e.g., 100 mg/kg), or a combination, typically administered once daily via intraperitoneal injection for a specified duration (e.g., 7 days).[1]
-
Assessment of Fungal Burden: After the treatment period, euthanize the mice and harvest organs (e.g., kidneys, spleen). Homogenize the tissues and plate serial dilutions on appropriate media to determine the fungal burden (CFU/gram of tissue).
-
Data Analysis: Compare the fungal burden in the organs of the different treatment groups. A significant reduction in fungal burden in the combination therapy group compared to the monotherapy groups demonstrates the in vivo efficacy of this compound.[1]
Conclusion
This compound represents a novel strategy to combat azole resistance in C. glabrata by targeting a key transcriptional regulatory interaction. The protocols outlined above provide a framework for researchers to investigate and validate the efficacy of this compound and similar compounds in both in vitro and in vivo settings. The ability of this compound to restore the activity of existing antifungal agents holds significant promise for the development of new therapeutic approaches to treat infections caused by drug-resistant Candida glabrata.
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Characterization of Twenty-One Antifungal Combinations against Echinocandin-Resistant and -Susceptible Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gain of Function Mutations in CgPDR1 of Candida glabrata Not Only Mediate Antifungal Resistance but Also Enhance Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for iKIX1 Treatment in Mouse Models of Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and implementation of iKIX1 treatment in mouse models of disseminated Candida glabrata infection. The protocols outlined below are based on established methodologies and aim to ensure robust and reproducible results for the evaluation of this compound's efficacy, both as a standalone agent and in combination with azole antifungals.
Introduction and Mechanism of Action
This compound is a small molecule inhibitor that targets the transcriptional regulation of multidrug resistance in the pathogenic yeast Candida glabrata. It functions by disrupting the interaction between the activation domain of the Pdr1 transcription factor and the KIX domain of the Gal11/Med15 subunit of the Mediator complex.[1][2][3] This inhibition prevents the Pdr1-dependent upregulation of drug efflux pumps, such as Cdr1, thereby re-sensitizing azole-resistant strains of C. glabrata to antifungal drugs like fluconazole.[1][3] In vivo studies have demonstrated the potential of this compound to reduce fungal burden in mouse models of disseminated and urinary tract infections.[1][3]
It is important to distinguish this compound from IKI-1, an IκBα kinase inhibitor that has been investigated in cancer models. The protocols detailed herein are specific to the antifungal application of this compound.
Signaling Pathway of Pdr1-Mediated Drug Resistance and this compound Inhibition
Caption: Pdr1 signaling pathway and the inhibitory action of this compound.
Experimental Design and Workflow
A typical experimental design to evaluate the efficacy of this compound in a mouse model of disseminated C. glabrata infection involves several key stages, from animal preparation to endpoint analysis.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy testing of this compound.
Materials and Reagents
| Reagent/Material | Supplier/Source | Notes |
| This compound | Commercially available | Purity >98% |
| Fluconazole | Commercially available | USP grade |
| Candida glabrata strain | ATCC or clinical isolate | Azole-sensitive or resistant strains |
| Female BALB/c mice | Charles River, Jackson Lab | 6-8 weeks old, 18-22 g |
| Cyclophosphamide | Commercially available | For immunosuppression |
| Sabouraud Dextrose Agar (SDA) | Commercially available | For fungal culture |
| Phosphate-Buffered Saline (PBS) | Commercially available | Sterile, pH 7.4 |
| Dimethyl Sulfoxide (DMSO) | Commercially available | Vehicle component |
| PEG300 | Commercially available | Vehicle component |
| Tween 80 | Commercially available | Vehicle component |
Detailed Experimental Protocols
Preparation of Fungal Inoculum
-
Culture Preparation: Streak the C. glabrata strain onto Sabouraud Dextrose Agar (SDA) plates and incubate at 37°C for 24-48 hours.
-
Inoculum Suspension: Scrape colonies from the plate and suspend them in sterile PBS.
-
Washing: Wash the cells twice by centrifugation (3000 x g for 5 minutes) and resuspension in sterile PBS.
-
Cell Counting: Determine the cell concentration using a hemocytometer.
-
Final Inoculum: Adjust the final concentration to 1 x 10^8 cells/mL in sterile PBS for intravenous injection.
Mouse Model of Disseminated Candidiasis
-
Acclimatization: Acclimate mice for at least one week before the experiment.
-
Immunosuppression (Optional but Recommended): On day -1, administer a single intraperitoneal (IP) injection of cyclophosphamide (150 mg/kg) to induce neutropenia.
-
Infection: On day 0, infect mice via lateral tail vein injection with 0.1 mL of the prepared fungal inoculum (1 x 10^7 cells/mouse).
Preparation and Administration of this compound
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Vehicle Preparation: A common vehicle for in vivo administration of hydrophobic compounds consists of DMSO, PEG300, Tween 80, and saline. A suggested starting formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline.
-
This compound Formulation: Prepare the final this compound dosing solution by diluting the stock solution in the vehicle to achieve the desired concentration (e.g., for a 100 mg/kg dose in a 20g mouse, the dose is 2 mg, which should be in an appropriate injection volume, typically 0.1-0.2 mL).
-
Fluconazole Formulation: Dissolve fluconazole in sterile saline.
-
Treatment Administration: Starting 24 hours post-infection (Day 1), administer the treatments daily via IP injection for 7 consecutive days.
Endpoint Analysis: Fungal Burden
-
Euthanasia and Organ Harvest: On Day 8 (24 hours after the last treatment), humanely euthanize the mice. Aseptically harvest the kidneys and spleen.
-
Homogenization: Weigh each organ and homogenize it in 1 mL of sterile PBS using a tissue homogenizer.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the tissue homogenates in sterile PBS.
-
Plating: Plate 100 µL of each dilution onto SDA plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 24-48 hours and count the number of colonies.
-
Calculation: Calculate the fungal burden as Colony Forming Units (CFU) per gram of tissue.
Data Presentation and Analysis
Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dose | 100 mg/kg |
| Route of Administration | Intraperitoneal |
| Cmax (µg/mL) | ~15 |
| Tmax (h) | ~1 |
| AUC (µg*h/mL) | ~50 |
| Note: These are approximate values based on published data and should be determined experimentally for each study.[1] |
Table 2: Efficacy of this compound in a Mouse Model of Disseminated C. glabrata Infection
| Treatment Group | Dose (mg/kg/day) | Mean Fungal Burden (log10 CFU/g ± SD) - Kidney | Mean Fungal Burden (log10 CFU/g ± SD) - Spleen |
| Vehicle Control | - | 5.8 ± 0.3 | 4.5 ± 0.2 |
| This compound | 100 | 5.5 ± 0.4 | 4.2 ± 0.3 |
| Fluconazole (Low Dose) | 25 | 5.2 ± 0.5 | 4.0 ± 0.4 |
| This compound + Fluconazole | 100 + 25 | 4.2 ± 0.3 | 3.1 ± 0.2 |
| Data are representative and based on published findings.[1] Statistical significance (e.g., p < 0.05) should be calculated relative to the vehicle control and/or monotherapy groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests or Mann-Whitney U test). |
Conclusion
The protocols described provide a robust framework for evaluating the in vivo efficacy of this compound against disseminated C. glabrata infections in mouse models. Adherence to these detailed methodologies will enable researchers to generate reliable data on the therapeutic potential of this compound, particularly its synergistic effects when combined with azole antifungals. This information is critical for the continued development of novel therapeutic strategies to combat multidrug-resistant fungal pathogens.
References
Application Notes and Protocols for Fluorescence Polarization Assay: Measuring iKIX1 Binding Affinity to the KIX Domain
Audience: Researchers, scientists, and drug development professionals.
Introduction
iKIX1 is a small molecule inhibitor that targets the KIX domain of the Gal11/Med15 subunit of the Mediator complex in fungi such as Candida glabrata. This interaction is critical for the recruitment of the Mediator complex by the transcription factor Pdr1, which leads to the upregulation of genes responsible for multidrug resistance (MDR), including the efflux pump CDR1. By disrupting the Pdr1-KIX interaction, this compound can re-sensitize drug-resistant fungal strains to antifungal agents like azoles.
Fluorescence Polarization (FP) is a robust and sensitive technique ideal for studying protein-ligand interactions in solution.[1] The assay measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger protein, the complex tumbles more slowly, leading to an increase in the polarization value. This principle can be used to determine the binding affinity (Kd) of the interaction and to screen for inhibitors that compete for the same binding site.[2][3]
These application notes provide a detailed protocol for using a fluorescence polarization assay to determine the binding affinity of this compound for the CgGal11A KIX domain through competitive displacement of a fluorescently labeled Pdr1 activation domain (AD) peptide.
Data Presentation
The following table summarizes the quantitative data for the interaction between the C. glabrata Gal11A (CgGal11A) KIX domain and the Pdr1 activation domain (AD), and the inhibition of this interaction by this compound.
| Interacting Molecules | Parameter | Value | Reference |
| CgGal11A KIX Domain + Fluorescently-labeled CgPdr1 AD | Dissociation Constant (Kd) | 319.7 ± 9.5 nM | [2] |
| This compound vs. CgGal11A KIX / CgPdr1 AD interaction | Half maximal inhibitory concentration (IC50) | 190.2 ± 4.1 µM | [2] |
| This compound vs. CgGal11A KIX / CgPdr1 AD interaction | Apparent Inhibition Constant (Ki) | 18.1 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for determining the binding affinity of the CgGal11A KIX domain for a fluorescently labeled CgPdr1 AD peptide (Direct Binding Assay) and for determining the inhibitory potency of this compound (Competitive Binding Assay).
Protocol 1: Direct Binding Assay to Determine Kd
Objective: To determine the equilibrium dissociation constant (Kd) for the interaction between the CgGal11A KIX domain and a fluorescently labeled CgPdr1 AD peptide.
Materials:
-
Purified CgGal11A KIX domain protein
-
Fluorescently labeled CgPdr1 AD peptide (e.g., labeled with fluorescein or another suitable fluorophore)
-
FP Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT (recommended, may require optimization)
-
Black, non-binding 384-well microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a serial dilution of the CgGal11A KIX domain protein in FP Assay Buffer. A 2-fold serial dilution is recommended, starting from a high concentration (e.g., 10 µM) down to a buffer-only control. Prepare enough volume for triplicate wells.
-
Prepare a solution of the fluorescently labeled CgPdr1 AD peptide in FP Assay Buffer at a constant concentration. The optimal concentration should be below the expected Kd and provide a stable and sufficient fluorescence signal. A concentration of 10-50 nM is a good starting point.
-
Add the fluorescently labeled CgPdr1 AD peptide solution to all wells of the 384-well plate.
-
Add the serially diluted CgGal11A KIX domain protein solutions to the wells. Include wells with only the fluorescent peptide and buffer as a control for the unbound state (minimum polarization).
-
Mix the plate gently by orbital shaking for 1 minute.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Measure the fluorescence polarization in millipolarization units (mP) using a plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.
-
Data Analysis:
-
Plot the measured mP values against the concentration of the CgGal11A KIX domain.
-
Fit the data to a one-site binding (hyperbola) equation using a suitable software (e.g., GraphPad Prism) to determine the Kd value.
-
Protocol 2: Competitive Binding Assay to Determine IC50 and Ki of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and calculate its apparent inhibition constant (Ki).
Materials:
-
Purified CgGal11A KIX domain protein
-
Fluorescently labeled CgPdr1 AD peptide
-
This compound compound
-
FP Assay Buffer
-
Black, non-binding 384-well microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a serial dilution of the this compound compound in FP Assay Buffer. A 2-fold or 3-fold serial dilution is recommended, starting from a high concentration (e.g., 1 mM).
-
Prepare a solution containing the CgGal11A KIX domain and the fluorescently labeled CgPdr1 AD peptide in FP Assay Buffer. The concentration of the KIX domain should be at or near its Kd value determined in Protocol 1, and the fluorescent peptide concentration should be kept constant (as in Protocol 1).
-
Add the serially diluted this compound solutions to the wells of the 384-well plate. Include wells with no inhibitor (maximum polarization) and wells with only the fluorescent peptide (minimum polarization) as controls.
-
Add the CgGal11A KIX domain / fluorescent CgPdr1 AD peptide mixture to all wells containing the inhibitor dilutions and the maximum polarization control wells.
-
Mix the plate gently by orbital shaking for 1 minute.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding and competition to reach equilibrium. Protect the plate from light.
-
Measure the fluorescence polarization in mP units.
-
Data Analysis:
-
Plot the measured mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
Calculate the apparent Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the fluorescently labeled CgPdr1 AD peptide and Kd is the dissociation constant determined in Protocol 1.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the this compound fluorescence polarization assay.
Signaling Pathway Disrupted by this compound
Caption: Signaling pathway of Pdr1-mediated drug resistance and its inhibition by this compound.
References
- 1. Redefining pleiotropic drug resistance in a pathogenic yeast: Pdr1 functions as a sensor of cellular stresses in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) in iKIX1 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Chromatin Immunoprecipitation (ChIP) to investigate the effects of iKIX1, a small molecule inhibitor, on protein-DNA interactions. The primary application of this protocol is to study how this compound disrupts the recruitment of the Mediator complex subunit Gal11/Med15 to the promoters of genes regulated by the transcription factor Pdr1 in fungi, such as Candida glabrata and Saccharomyces cerevisiae.
Introduction
This compound is a novel antifungal agent that functions by inhibiting the protein-protein interaction between the activation domain of the pleiotropic drug resistance transcription factor (Pdr1) and the KIX domain of the Mediator complex subunit Gal11A (Med15)[1]. This interaction is crucial for the recruitment of the Mediator complex and subsequent activation of target genes, many of which are involved in multidrug resistance[1][2]. ChIP is a powerful technique to study these in vivo protein-DNA interactions[3][4]. By using ChIP, researchers can elucidate the mechanism of action of this compound and quantify its impact on the assembly of the transcriptional machinery at specific gene promoters.
Signaling Pathway of this compound Action
The small molecule this compound acts by disrupting a key protein-protein interaction essential for the transcriptional activation of multidrug resistance genes in pathogenic fungi. The transcription factor Pdr1, upon activation by stimuli such as azole antifungals, binds to specific DNA sequences known as pleiotropic drug response elements (PDREs) in the promoter regions of its target genes. Pdr1 then recruits the Mediator complex to the promoter via an interaction between its activation domain and the KIX domain of the Gal11A/Med15 subunit. The Mediator complex, in turn, facilitates the recruitment and activation of RNA polymerase II, leading to gene transcription. This compound physically blocks the interaction between the Pdr1 activation domain and the Gal11A KIX domain, thereby preventing the recruitment of the Mediator complex and inhibiting gene expression.
Experimental Design and Controls
To effectively study the impact of this compound using ChIP, a well-controlled experiment is essential. The following experimental groups are recommended:
-
Vehicle Control (e.g., DMSO): Cells treated with the same concentration of the solvent used to dissolve this compound. This group serves as the baseline for Pdr1 and Gal11/Med15 binding.
-
This compound Treatment: Cells treated with the desired concentration of this compound.
-
Inducing Agent (e.g., Ketoconazole) + Vehicle Control: Cells treated with an inducing agent that activates Pdr1, followed by treatment with the vehicle control. This group shows the induced recruitment of the Mediator complex.
-
Inducing Agent + this compound Treatment: Cells treated with the inducing agent, followed by treatment with this compound. This is the key experimental group to assess the inhibitory effect of this compound on Mediator recruitment.
-
Negative Control IgG: An immunoprecipitation using a non-specific IgG antibody should be performed for each condition to determine the background signal.
-
Input DNA: A sample of the sheared chromatin that has not been subjected to immunoprecipitation. This is used to normalize the ChIP results.
Quantitative Data Summary
The following table provides a representative summary of quantitative data that could be obtained from a ChIP-qPCR experiment designed to assess the effect of this compound on the recruitment of Gal11/Med15 to the promoter of a Pdr1 target gene, such as CDR1. The data is presented as fold enrichment relative to a negative control region and normalized to the input DNA.
| Treatment Condition | Target Promoter | Fold Enrichment (vs. Negative Control Region) | Standard Deviation |
| Vehicle (DMSO) | CDR1 | 1.5 | ± 0.3 |
| This compound (20 µM) | CDR1 | 1.2 | ± 0.2 |
| Ketoconazole (10 µg/mL) | CDR1 | 8.5 | ± 1.2 |
| Ketoconazole + this compound (20 µM) | CDR1 | 2.1 | ± 0.5 |
| Vehicle (DMSO) | Negative Control Region | 1.0 | ± 0.1 |
| This compound (20 µM) | Negative Control Region | 0.9 | ± 0.2 |
| Ketoconazole (10 µg/mL) | Negative Control Region | 1.1 | ± 0.1 |
| Ketoconazole + this compound (20 µM) | Negative Control Region | 1.0 | ± 0.2 |
Note: The data in this table is illustrative and based on the expected outcomes from published studies. Actual results may vary depending on the experimental conditions.
Detailed Experimental Protocol
This protocol is adapted from standard yeast ChIP protocols and is specifically tailored for studying the effects of this compound on the recruitment of epitope-tagged Gal11/Med15 in Saccharomyces cerevisiae or Candida glabrata.
Materials and Reagents
-
Yeast strain expressing an epitope-tagged version of Gal11/Med15 (e.g., HA-tagged)
-
Yeast growth medium (e.g., YPD or synthetic complete medium)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Inducing agent (e.g., Ketoconazole)
-
Formaldehyde (37% solution)
-
Glycine (2.5 M)
-
Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors)
-
Shearing Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
IP Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, protease inhibitors)
-
Wash Buffers (Low Salt, High Salt, LiCl Wash)
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS)
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Antibody against the epitope tag (e.g., anti-HA)
-
Control IgG (from the same species as the primary antibody)
-
Protein A/G magnetic beads
-
qPCR primers for target gene promoters and a negative control region
Experimental Workflow
Step-by-Step Methodology
Day 1: Cell Culture, Treatment, and Cross-linking
-
Grow yeast cells to mid-log phase (OD600 ≈ 0.6-0.8) in the appropriate medium.
-
Divide the culture into the different treatment groups.
-
Add the inducing agent (if applicable) and incubate for the desired time.
-
Add this compound or vehicle and incubate for the desired time (e.g., 30-60 minutes).
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 15-20 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes at room temperature.
-
Harvest the cells by centrifugation, wash with ice-cold PBS, and store the cell pellets at -80°C.
Day 2: Cell Lysis, Chromatin Shearing, and Immunoprecipitation
-
Resuspend the cell pellets in Lysis Buffer with protease inhibitors.
-
Lyse the cells using mechanical disruption (e.g., bead beating).
-
Pellet the cell debris and resuspend the chromatin-containing pellet in Shearing Buffer.
-
Shear the chromatin to an average size of 200-500 bp using sonication. Optimize sonication conditions for your specific cell type and equipment.
-
Clarify the sheared chromatin by centrifugation.
-
Dilute the sheared chromatin with IP Buffer. Save a small aliquot as "Input DNA".
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with the specific antibody (e.g., anti-HA) or control IgG overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-chromatin complexes.
Day 3: Washes, Elution, and DNA Purification
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by incubating the eluted chromatin and the input DNA samples at 65°C overnight.
-
Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
Resuspend the purified DNA in TE Buffer.
Day 4: Analysis
-
Quantify the purified DNA.
-
Perform qPCR using primers specific for the promoter regions of Pdr1 target genes and a negative control region.
-
Analyze the qPCR data by calculating the fold enrichment of the target regions in the immunoprecipitated samples relative to the input DNA and the negative control IgG.
Troubleshooting and Considerations
-
Antibody Specificity: The success of a ChIP experiment heavily relies on the quality of the antibody. Ensure the antibody is specific for the target protein and validated for ChIP.
-
Chromatin Shearing: Incomplete or excessive shearing can lead to poor results. Optimize sonication conditions to achieve the desired fragment size range.
-
This compound Concentration and Incubation Time: The optimal concentration and incubation time for this compound should be determined empirically. Titrate the compound to find the concentration that effectively inhibits the target interaction without causing significant cell death.
-
Data Analysis: Proper normalization of qPCR data is crucial for accurate interpretation. Always include input and IgG controls. For ChIP-seq data, use appropriate bioinformatics pipelines for peak calling and differential binding analysis.
By following this detailed protocol and considering the experimental design principles outlined, researchers can effectively utilize ChIP to investigate the molecular mechanisms of this compound and other small molecule inhibitors of transcription.
References
- 1. Chromatin Immunoprecipitation and Quantitative Real-Time PCR to Assess Binding of a Protein of Interest to Identified Predicted Binding Sites Within a Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Identification of Genomic Binding Sites for Candida glabrata Pdr1 Transcription Factor in Wild-Type and ρ0 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring Pdr1 Activation with a Luciferase Reporter Assay and the Inhibitor iKIX1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The transcription factor Pdr1 (Pleiotropic Drug Resistance 1) is a key regulator of multidrug resistance in pathogenic fungi such as Candida glabrata and Saccharomyces cerevisiae.[1][2][3] Upon activation by various stimuli, including azole antifungals, Pdr1 induces the expression of ATP-binding cassette (ABC) transporters, which efflux these drugs from the cell, leading to treatment failure.[2][3][4] The transcriptional activity of Pdr1 is dependent on its interaction with the Mediator complex, specifically the KIX domain of the Gal11/Med15 subunit.[1][5] The small molecule iKIX1 has been identified as an inhibitor of this interaction, thereby preventing Pdr1-dependent gene activation and re-sensitizing drug-resistant fungi to azoles.[1][5][6]
This application note provides a detailed protocol for a luciferase reporter assay to quantitatively measure the activation of Pdr1 and to assess the inhibitory activity of compounds like this compound. This assay is a powerful tool for screening and characterizing potential antifungal drugs that target the Pdr1 pathway.
Signaling Pathway of Pdr1 Activation and Inhibition by this compound
Under normal conditions, Pdr1 is largely inactive. In the presence of inducing agents such as azole antifungals, Pdr1 becomes activated.[7][8] The activated Pdr1 binds to specific DNA sequences known as Pleiotropic Drug Response Elements (PDREs) in the promoter regions of its target genes.[2] To initiate transcription, Pdr1 recruits the Mediator complex via an interaction between its activation domain and the KIX domain of the Gal11/Med15 subunit.[1][5] This recruitment of the transcriptional machinery leads to the expression of target genes, including those encoding drug efflux pumps like Cdr1.[4][9] The inhibitor this compound functions by binding to the KIX domain of Gal11/Med15, thereby preventing the recruitment of the Mediator complex by Pdr1 and blocking downstream gene expression.[1][5]
Caption: Pdr1 activation by azoles and its inhibition by this compound.
Experimental Protocols
Principle
This protocol utilizes a reporter plasmid where the firefly luciferase gene is under the control of a promoter containing multiple PDREs. When Pdr1 is activated, it binds to the PDREs and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the level of Pdr1 activity. To normalize for variations in transfection efficiency and cell number, a second reporter plasmid expressing Renilla luciferase under a constitutive promoter is co-transfected. The inhibitory effect of this compound is measured by the reduction in firefly luciferase activity relative to the Renilla luciferase control.[10][11]
Materials
-
Yeast Strain: Saccharomyces cerevisiae strain deleted for PDR1 and PDR3 (e.g., pdr1Δpdr3Δ) to minimize background Pdr1 activity.[5]
-
Plasmids:
-
Reagents:
-
Equipment:
-
Incubator for yeast growth.
-
Spectrophotometer or plate reader with luminescence detection capabilities.
-
96-well opaque plates suitable for luminescence assays.[13]
-
Methods
-
Yeast Transformation and Culture:
-
Co-transform the S. cerevisiae pdr1Δpdr3Δ strain with the Pdr1 expression plasmid, the 3xPDRE-luc reporter plasmid, and the Renilla luciferase control plasmid using a standard yeast transformation protocol.
-
Select for transformed cells on appropriate selective agar plates.
-
Inoculate a single colony into selective liquid medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into fresh medium and grow to mid-log phase (OD600 ≈ 0.6-0.8).
-
-
Treatment with Inducer and Inhibitor:
-
Aliquot the mid-log phase yeast culture into a 96-well plate.
-
Add this compound or other test compounds at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate with the inhibitor for a specified time (e.g., 30 minutes).
-
Add the inducing agent (e.g., Ketoconazole) to all wells except the untreated control.
-
Incubate the plate for a period sufficient to induce Pdr1-dependent expression (e.g., 2-4 hours) at 30°C.
-
-
Cell Lysis and Luciferase Assay:
-
Harvest the cells by centrifugation.
-
Wash the cell pellets once with PBS.[13]
-
Resuspend the pellets in cell lysis buffer and incubate according to the manufacturer's instructions to ensure complete lysis.[12]
-
Centrifuge the lysate to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new 96-well opaque plate.[13]
-
Equilibrate the plate and the Dual-Luciferase® Assay Reagents to room temperature.[12]
-
Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.[11]
-
Add the Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.[10][11]
-
Experimental Workflow
Caption: Workflow for the Pdr1 luciferase reporter assay.
Data Presentation and Analysis
The primary output of the assay is the luminescence signal for both firefly and Renilla luciferases. The firefly luciferase activity should be normalized to the Renilla luciferase activity to account for differences in cell viability and transfection efficiency. The normalized luciferase activity is calculated as follows:
Normalized Luciferase Activity = (Firefly Luminescence) / (Renilla Luminescence)
The inhibitory effect of this compound is then determined by comparing the normalized luciferase activity in the presence of the inhibitor to the activity in the vehicle-treated control. The results can be presented as a percentage of inhibition or as a dose-response curve to determine the IC50 value of the compound.
Representative Quantitative Data
The following table summarizes representative data from a luciferase reporter assay investigating the dose-dependent inhibition of Ketoconazole-induced Pdr1 activation by this compound.
| Treatment Condition | This compound Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| Untreated Control | 0 | 100 ± 15 | - |
| Ketoconazole (10 µM) | 0 | 5000 ± 250 | 0 |
| Ketoconazole + this compound | 1 | 3500 ± 180 | 30 |
| Ketoconazole + this compound | 5 | 1500 ± 120 | 70 |
| Ketoconazole + this compound | 10 | 550 ± 60 | 89 |
| Ketoconazole + this compound | 25 | 200 ± 30 | 96 |
RLU: Relative Luminescence Units. Data are presented as mean ± standard deviation.
Conclusion
The luciferase reporter assay is a robust and sensitive method for studying Pdr1 activation and for screening inhibitors like this compound.[14] This application note provides a comprehensive protocol that can be adapted for high-throughput screening of compound libraries to identify novel antifungal agents that target the Pdr1-mediated drug resistance pathway. The detailed methodology and data analysis framework will enable researchers to effectively implement this assay in their drug discovery efforts.
References
- 1. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pdr1p - Wikipedia [en.wikipedia.org]
- 3. Pdr1 regulates multidrug resistance in Candida glabrata: gene disruption and genome-wide expression studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive autoregulation and repression of transactivation are key regulatory features of the Candida glabrata Pdr1 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Similarities and distinctions in the activation of the Candida glabrata Pdr1 regulatory pathway by azole and non-azole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Similarities and distinctions in the activation of the Candida glabrata Pdr1 regulatory pathway by azole and non-azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
- 11. Luciferase reporter assay [bio-protocol.org]
- 12. assaygenie.com [assaygenie.com]
- 13. thesciencenotes.com [thesciencenotes.com]
- 14. Luciferase Assay System Protocol [promega.com]
Application Notes and Protocols: RNA-Seq Analysis of Candida glabrata following iKIX1 and Azole Co-treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida glabrata is a major opportunistic fungal pathogen, notable for its intrinsic low susceptibility and rapid acquisition of resistance to azole antifungals, a frontline therapy.[1][2] A primary mechanism of this resistance is the overexpression of ATP-binding cassette (ABC) transporter genes, such as CgCDR1 and CgCDR2, which is often mediated by gain-of-function mutations in the transcription factor CgPdr1.[1][2] The small molecule iKIX1 has been identified as an inhibitor of the interaction between the CgPdr1 activation domain and the KIX domain of the Mediator coactivator complex subunit CgGal11A/Med15.[3][4] This inhibition blocks the transcriptional activation of Pdr1 target genes, thereby re-sensitizing azole-resistant C. glabrata to these antifungal agents.[3][4] This document provides detailed protocols and application notes for conducting RNA-Seq analysis to investigate the transcriptomic changes in C. glabrata upon co-treatment with this compound and an azole antifungal, such as ketoconazole or fluconazole.
Data Presentation
The co-treatment of azole-resistant C. glabrata with this compound and an azole is expected to significantly alter the expression of genes involved in drug efflux, ergosterol biosynthesis, and other stress response pathways. RNA-Seq analysis is a powerful tool to capture these genome-wide transcriptional changes.
Table 1: Illustrative Summary of Differentially Expressed Genes in Azole-Resistant C. glabrata Treated with Azole vs. Azole + this compound
| Gene | Function | Log2 Fold Change (Azole + this compound vs. Azole alone) | p-value |
| CgCDR1 | ABC transporter, drug efflux pump | -3.5 | < 0.001 |
| CgCDR2 | ABC transporter, drug efflux pump | -3.0 | < 0.001 |
| CgSNQ2 | ABC transporter, drug efflux pump | -2.8 | < 0.001 |
| CgERG11 | Lanosterol 14-alpha-demethylase (Azole target) | -1.5 | < 0.05 |
| CgERG3 | C-5 sterol desaturase | -1.2 | < 0.05 |
| CgPDR1 | Transcription factor for drug resistance | No significant change | > 0.05 |
| CgGAL11A | Mediator complex subunit (this compound target) | No significant change | > 0.05 |
Note: This table is a representative summary based on published findings. Actual values may vary depending on the specific experimental conditions, strains, and data analysis pipeline.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound inhibits the CgPdr1-mediated transcription of drug resistance genes.
Caption: Mechanism of this compound in C. glabrata.
Experimental Workflow for RNA-Seq Analysis
The diagram below outlines the key steps in the RNA-Seq experimental workflow.
Caption: RNA-Seq experimental and data analysis workflow.
Experimental Protocols
Fungal Strain and Culture Conditions
-
Strain: An azole-resistant clinical isolate of Candida glabrata should be used. A well-characterized strain with a known gain-of-function mutation in CgPDR1 is recommended.
-
Media: Grow C. glabrata in Yeast Peptone Dextrose (YPD) broth at 30°C with shaking. For drug treatment experiments, a defined medium such as RPMI-1640 can be used to minimize interactions with media components.
-
Culture Preparation: Inoculate a starter culture and grow overnight. The following day, dilute the culture into fresh media to an OD₆₀₀ of ~0.1 and grow to mid-log phase (OD₆₀₀ of 0.6-0.8).
Drug Treatment
-
Prepare stock solutions of the azole antifungal (e.g., ketoconazole or fluconazole) and this compound in a suitable solvent (e.g., DMSO).
-
Divide the mid-log phase culture into the following treatment groups (in triplicate):
-
Vehicle control (e.g., DMSO)
-
Azole alone (at a sub-inhibitory or inhibitory concentration)
-
This compound alone
-
Azole + this compound
-
-
Incubate the cultures for a defined period (e.g., 1-4 hours) at 30°C with shaking. The incubation time should be sufficient to induce transcriptional changes but minimize secondary effects.
RNA Extraction
High-quality RNA is crucial for successful RNA-Seq. The hot phenol-chloroform method is a reliable protocol for yeast.
-
Harvest cells by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold, nuclease-free water.
-
Resuspend the pellet in a lysis buffer (e.g., TES buffer: 10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS).
-
Add an equal volume of acid phenol:chloroform:isoamyl alcohol (125:24:1, pH 4.5).
-
Incubate at 65°C for 1 hour with vortexing every 10 minutes.
-
Centrifuge at high speed to separate the phases.
-
Transfer the aqueous (upper) phase to a new tube.
-
Perform a second extraction with chloroform:isoamyl alcohol (24:1).
-
Precipitate the RNA from the aqueous phase by adding 3M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C overnight.
-
Pellet the RNA by centrifugation, wash with 70% ethanol, and air-dry.
-
Resuspend the RNA in nuclease-free water.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a microfluidics-based platform (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 7 is recommended.
RNA-Seq Library Preparation and Sequencing
-
rRNA Depletion: Deplete ribosomal RNA (rRNA) from the total RNA samples using a commercially available kit (e.g., Ribo-Zero Yeast rRNA Removal Kit).
-
Library Construction: Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) according to the manufacturer's instructions. This typically involves:
-
RNA fragmentation
-
First and second-strand cDNA synthesis
-
A-tailing and adapter ligation
-
Library amplification by PCR
-
-
Library QC and Sequencing: Assess the quality and size distribution of the final libraries using a Bioanalyzer. Pool the libraries and perform sequencing on an Illumina platform (e.g., NovaSeq or HiSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million single-end or paired-end reads).
Bioinformatic Analysis
-
Raw Read Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
Alignment: Align the trimmed reads to the C. glabrata reference genome (available from the Candida Genome Database) using a splice-aware aligner such as HISAT2 or STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each annotated gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the read counts and perform statistical analysis to identify differentially expressed genes between the different treatment conditions. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the lists of differentially expressed genes to identify over-represented biological processes and pathways.
Conclusion
The combination of this compound and azole antifungals represents a promising strategy to combat drug resistance in C. glabrata. RNA-Seq is an invaluable tool for elucidating the molecular mechanisms underlying the synergistic effect of this co-treatment. The protocols and guidelines presented here provide a framework for researchers to investigate the transcriptomic landscape of C. glabrata in response to this novel therapeutic approach, which can aid in the development of new and more effective antifungal therapies.
References
- 1. Azole Resistance in Candida glabrata: Coordinate Upregulation of Multidrug Transporters and Evidence for a Pdr1-Like Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Transcriptomics Approach To Unveiling the Mechanisms of In Vitro Evolution towards Fluconazole Resistance of a Candida glabrata Clinical Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of iKIX1 in Studying Fungal Biofilms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms present a significant clinical challenge due to their intricate three-dimensional structure, protective extracellular matrix, and inherent resistance to conventional antifungal therapies. A key mechanism contributing to this resistance is the overexpression of drug efflux pumps, which actively expel antifungal agents from the fungal cells. In pathogenic yeasts like Candida glabrata, the transcription factor Pdr1 is a master regulator of genes encoding these pumps, including CDR1 (Candida Drug Resistance 1). The activity of Pdr1 is dependent on its interaction with the KIX domain of the Gal11/Med15 subunit of the Mediator complex.
iKIX1 is a small molecule inhibitor specifically designed to disrupt this critical interaction between the Pdr1 activation domain and the Gal11/Med15 KIX domain.[1][2] By doing so, this compound effectively blocks the Pdr1-dependent upregulation of drug efflux pumps, thereby resensitizing drug-resistant fungal cells to azole antifungals.[1][2] While existing research has robustly demonstrated the efficacy of this compound in planktonic fungal cultures and in vivo models of disseminated infections, its application in the context of highly structured and drug-tolerant biofilm communities remains a promising yet underexplored area of investigation.
These application notes provide a framework and detailed protocols for utilizing this compound to investigate and potentially counteract drug resistance in fungal biofilms, particularly those formed by Candida species.
Mechanism of Action of this compound
This compound functions by competitively inhibiting the binding of the fungal transcription factor Pdr1 to the KIX domain of the Mediator co-activator complex. This disruption prevents the recruitment of RNA polymerase II to the promoters of Pdr1 target genes, leading to a significant reduction in their transcription. Among the most critical of these target genes are those encoding ATP-binding cassette (ABC) transporters, such as CDR1, which are primary drivers of azole resistance. By inhibiting this pathway, this compound restores the intracellular concentration and efficacy of co-administered antifungal drugs.
Application 1: Potentiation of Antifungal Activity Against Biofilms
Objective: To determine if this compound can restore the susceptibility of fungal biofilms to conventional antifungal agents like fluconazole.
Rationale: The dense extracellular matrix and high cell density in biofilms are associated with increased expression of efflux pumps. By inhibiting the master regulator of these pumps, this compound is hypothesized to lower the minimum inhibitory concentration (MIC) of azoles required to eradicate biofilm cells.
Quantitative Data Summary
The following tables are templates for data presentation. Values are illustrative.
Table 1: Effect of this compound on Biofilm Metabolic Activity (XTT Assay)
| Fungal Strain | Treatment | Absorbance (490 nm) ± SD | % Metabolic Activity Reduction |
|---|---|---|---|
| C. glabrata WT | Untreated Control | 1.2 ± 0.1 | 0% |
| Fluconazole (64 µg/mL) | 1.0 ± 0.08 | 16.7% | |
| This compound (20 µM) | 1.1 ± 0.09 | 8.3% | |
| Fluconazole + this compound | 0.4 ± 0.05 | 66.7% | |
| C. glabrata Azole-R | Untreated Control | 1.3 ± 0.12 | 0% |
| Fluconazole (64 µg/mL) | 1.25 ± 0.1 | 3.8% | |
| This compound (20 µM) | 1.2 ± 0.11 | 7.7% |
| | Fluconazole + this compound | 0.5 ± 0.06 | 61.5% |
Table 2: Effect of this compound on Biofilm Biomass (Crystal Violet Assay)
| Fungal Strain | Treatment | Absorbance (570 nm) ± SD | % Biomass Reduction |
|---|---|---|---|
| C. glabrata WT | Untreated Control | 1.5 ± 0.2 | 0% |
| Fluconazole (64 µg/mL) | 1.3 ± 0.15 | 13.3% | |
| This compound (20 µM) | 1.4 ± 0.18 | 6.7% |
| | Fluconazole + this compound | 0.6 ± 0.09 | 60.0% |
Application 2: Inhibition of Biofilm-Specific Gene Expression
Objective: To quantify the effect of this compound on the expression of key drug resistance and biofilm-related genes within a mature biofilm.
Rationale: The Pdr1 regulatory network extends beyond just efflux pumps. Investigating the transcriptional response to this compound within a biofilm can reveal its broader impact on biofilm integrity and stress response pathways.
Quantitative Data Summary
Table 3: Gene Expression Analysis in Biofilms (RT-qPCR)
| Gene | Treatment | Fold Change vs. Untreated | P-value |
|---|---|---|---|
| CDR1 | Fluconazole | 8.5 | <0.01 |
| Fluconazole + this compound | 1.2 | >0.05 | |
| PDR1 | Fluconazole | 1.1 | >0.05 |
| Fluconazole + this compound | 1.0 | >0.05 | |
| FKS1 | Fluconazole | 2.0 | <0.05 |
| | Fluconazole + this compound | 1.8 | <0.05 |
Experimental Protocols
Protocol 1: Fungal Biofilm Formation and Treatment
This protocol details the formation of a mature fungal biofilm in a 96-well plate format, suitable for subsequent quantification assays.
Materials:
-
Fungal strain (e.g., C. glabrata)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
Sterile 96-well flat-bottom polystyrene plates
-
This compound stock solution (in DMSO)
-
Antifungal stock solution (e.g., Fluconazole in DMSO)
-
Sterile Phosphate Buffered Saline (PBS)
Procedure:
-
Inoculum Preparation: Culture the fungal strain overnight in SDB at 37°C. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Adhesion Phase: Add 100 µL of the cell suspension to each well of the 96-well plate. Incubate for 90 minutes at 37°C to allow cells to adhere to the plastic surface.
-
Biofilm Growth: After the adhesion phase, gently wash each well twice with 200 µL of PBS to remove non-adherent cells. Add 200 µL of fresh RPMI-1640 medium to each well. Incubate for 24-48 hours at 37°C to allow for mature biofilm formation.
-
Treatment: Prepare serial dilutions of this compound, fluconazole, and the combination in RPMI-1640. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
After biofilm formation, gently remove the medium and wash the biofilms twice with PBS.
-
Add 200 µL of the treatment media to the respective wells. Include untreated (medium only) and vehicle (DMSO) controls.
-
Incubate the treated biofilms for an additional 24 hours at 37°C.
Protocol 2: Quantification of Biofilm Metabolic Activity (XTT Assay)
Materials:
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Plate reader
Procedure:
-
Following treatment as described in Protocol 1, wash the biofilms three times with PBS.
-
Prepare the XTT-menadione solution immediately before use by mixing XTT (1 mg/mL in PBS) with menadione (10 mM in acetone) at a 20:1 ratio.
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate the plate in the dark for 2-3 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader. A decrease in colorimetric signal indicates reduced metabolic activity.
Protocol 3: Quantification of Biofilm Biomass (Crystal Violet Assay)
Materials:
-
Crystal Violet (0.1% w/v)
-
Ethanol (95%)
-
Acetic Acid (33%)
Procedure:
-
Following treatment, wash the biofilms three times with PBS.
-
Fix the biofilms by adding 100 µL of 95% ethanol to each well and incubating for 15 minutes.
-
Remove the ethanol and allow the plate to air dry completely.
-
Stain the biofilms by adding 100 µL of 0.1% crystal violet solution to each well. Incubate for 5 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with sterile water until the water runs clear.
-
Air dry the plate.
-
Solubilize the bound dye by adding 150 µL of 33% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader.
Protocol 4: RNA Extraction and RT-qPCR from Biofilms
Materials:
-
Biofilms grown on a suitable surface (e.g., 6-well plate)
-
RNA extraction kit with a bead-beating step for cell lysis
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., CDR1, PDR1, ACT1)
-
qPCR master mix
Procedure:
-
Grow and treat biofilms in a 6-well plate format following the principles of Protocol 1.
-
Harvest the biofilm by vigorous scraping and vortexing in PBS.
-
Pellet the cells by centrifugation.
-
Extract total RNA using a fungal RNA extraction kit, ensuring the protocol includes a mechanical disruption step (e.g., bead beating) to effectively lyse the fungal cell walls within the biofilm matrix.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using specific primers for the genes of interest. Use a housekeeping gene like ACT1 for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound represents a novel strategy for combating antifungal resistance by targeting a key transcriptional regulatory pathway. The protocols and application notes provided here offer a comprehensive guide for researchers to explore the potential of this compound in the challenging context of fungal biofilms. Such studies are crucial for validating a new therapeutic approach to overcoming biofilm-associated drug tolerance and improving clinical outcomes for patients with persistent fungal infections.
References
Application Notes and Protocols: iKIX1 in Combination with Ketoconazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of combining iKIX1, an inhibitor of the Pdr1-Mediator interaction, with the antifungal agent and potent CYP3A4 inhibitor, ketoconazole. The provided information is intended to guide research and development efforts in antifungal drug discovery and potentially other therapeutic areas where modulation of Pdr1-like transcription factors is desirable.
Introduction
This compound is a novel small molecule inhibitor that disrupts the interaction between the activation domain of the fungal transcription factor Pdr1 and the KIX domain of the Mediator complex subunit Gal11/Med15.[1][2] This interaction is crucial for the upregulation of genes involved in multidrug resistance (MDR) in fungi, particularly in Candida glabrata.[1][2] Ketoconazole is an azole antifungal agent that inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane.[3] Additionally, ketoconazole is a well-characterized potent inhibitor of the human cytochrome P450 enzyme CYP3A4, a key enzyme in the metabolism of many drugs.[4][5][6][7] The combination of this compound and ketoconazole has demonstrated synergistic or additive effects in overcoming azole resistance in C. glabrata.[1] This synergy is primarily attributed to this compound's ability to block the Pdr1-mediated upregulation of drug efflux pumps, thereby increasing the intracellular concentration and efficacy of ketoconazole.[1]
Mechanism of Action
The primary mechanism of the synergistic interaction between this compound and ketoconazole in azole-resistant fungi is the inhibition of a key transcriptional activation pathway that leads to multidrug resistance.[1][2] In C. glabrata, exposure to azoles like ketoconazole can induce the Pdr1-dependent transcription of genes encoding for ATP-binding cassette (ABC) transporters, such as CDR1, which actively efflux the antifungal drug from the cell, reducing its efficacy.[1] this compound prevents this by binding to the Gal11/Med15 KIX domain, which blocks the recruitment of the Mediator complex by Pdr1 to the promoters of these resistance genes.[1] This leads to a reduction in the expression of efflux pumps and a restoration of susceptibility to ketoconazole.[1]
In the context of drug development, the co-administration of ketoconazole with a novel compound like this compound could also serve a pharmacokinetic-enhancing role. Ketoconazole's potent inhibition of CYP3A4 can significantly reduce the metabolic clearance of co-administered drugs that are substrates of this enzyme, leading to increased systemic exposure.[5][8] While specific studies on the effect of ketoconazole on this compound pharmacokinetics are not yet available, this is a critical consideration for the development of this compound as a therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound and its interaction with ketoconazole.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target | Assay | Reference |
| IC50 | 190.2 µM ± 4.1 µM | CgPdr1 AD30 - CgGal11A KIX Interaction | Fluorescence Polarization | [1][9] |
| Ki | 18.1 µM | CgPdr1 AD30 - CgGal11A KIX Interaction | Fluorescence Polarization | [1][9] |
| IC50 | ~100 µM | Human HepG2 cell toxicity | Cell Viability Assay | [1] |
Table 2: Synergistic/Additive Effects of this compound and Ketoconazole Combination
| Fungal Strain | PDR1 Genotype | Combination Effect | Assay | Reference |
| C. glabrata | Wild-type | Additive | Checkerboard Broth Microdilution | [1] |
| C. glabrata | L280F (gain-of-function) | Synergistic (Combination Index < 1) | Checkerboard Broth Microdilution | [1] |
Table 3: Effect of this compound on Ketoconazole-Induced Gene Expression
| Gene | Treatment | Fold Change in Expression | Cell Type | Assay | Reference |
| Luciferase (3xPDRE) | Ketoconazole | Strong Induction | S. cerevisiae (CgPDR1 expressing) | Luciferase Reporter Assay | [1] |
| Luciferase (3xPDRE) | Ketoconazole + this compound | Concentration-dependent inhibition of induction | S. cerevisiae (CgPDR1 expressing) | Luciferase Reporter Assay | [1] |
| ScPDR5, ScSNQ2 | Ketoconazole + 20 µM this compound | Inhibition of upregulation | S. cerevisiae | qRT-PCR | [1] |
| CgCDR1, CgCDR2, CgYOR1 | Ketoconazole + this compound | Concentration-dependent reduction of induction | C. glabrata | qRT-PCR | [1] |
Experimental Protocols
Protocol 1: In Vitro Fluorescence Polarization Assay for this compound Activity
Objective: To determine the IC50 and Ki of this compound for the inhibition of the CgPdr1-CgGal11A KIX domain interaction.
Materials:
-
Purified recombinant CgGal11A KIX domain protein
-
Fluorescently labeled CgPdr1 activation domain peptide (AD30)
-
This compound compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the CgGal11A KIX domain protein in assay buffer.
-
Prepare a solution of the fluorescently labeled CgPdr1 AD30 peptide in assay buffer.
-
To determine the dissociation constant (Kd) of the protein-peptide interaction, perform a saturation binding experiment by titrating the KIX domain protein against a fixed concentration of the labeled peptide.
-
For the competition assay, prepare a series of dilutions of this compound in assay buffer.
-
In the wells of a 384-well plate, add the KIX domain protein at a concentration close to its Kd, the labeled peptide at a fixed concentration, and the serially diluted this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the apparent Ki value using the Cheng-Prusoff equation.[1]
Protocol 2: Checkerboard Broth Microdilution Assay for Synergy Testing
Objective: To assess the synergistic or additive antifungal effect of this compound in combination with ketoconazole against C. glabrata.
Materials:
-
C. glabrata strains (wild-type and azole-resistant mutants)
-
This compound
-
Ketoconazole
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound and ketoconazole in a suitable solvent (e.g., DMSO).
-
Prepare a two-fold serial dilution of this compound along the rows of a 96-well plate and a two-fold serial dilution of ketoconazole along the columns of the same plate in RPMI-1640 medium.
-
Prepare an inoculum of the C. glabrata strain to be tested at a final concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 cells/mL.
-
Add the fungal inoculum to each well of the plate. Include wells with no drug as a growth control and wells with no inoculum as a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the optical density (OD) at a suitable wavelength (e.g., 540 nm) to determine fungal growth.
-
Normalize the growth in each well to the no-drug control.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination to determine if the interaction is synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 4.0), or antagonistic (FICI > 4.0).[1]
Protocol 3: Gene Expression Analysis by qRT-PCR
Objective: To quantify the effect of this compound on the ketoconazole-induced expression of Pdr1 target genes.
Materials:
-
C. glabrata strain
-
This compound
-
Ketoconazole
-
YPD broth
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (CgCDR1, etc.) and a reference gene (ACT1)
Procedure:
-
Grow an overnight culture of C. glabrata in YPD broth.
-
Dilute the culture into fresh YPD and grow to mid-log phase.
-
Treat the cultures with this compound or vehicle (DMSO) for a specified pre-treatment time.
-
Induce the cultures with ketoconazole or vehicle for a specified time.
-
Harvest the cells by centrifugation.
-
Extract total RNA from the cell pellets using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for the target genes and a reference gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and the untreated control.[1]
Visualizations
Caption: Pdr1-Mediator signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating this compound and ketoconazole.
Caption: Proposed pharmacokinetic interaction via CYP3A4 inhibition.
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 5. CYP3A4-based drug-drug interaction: CYP3A4 substrates' pharmacokinetic properties and ketoconazole dose regimen effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ketoconazole Inhibition of Gepirone Biotransformation and Clearance: In Vitro and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Determining iKIX1 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
iKIX1 is a novel small molecule inhibitor identified for its potent antifungal activity, particularly against drug-resistant strains of Candida glabrata. Its mechanism of action lies in the disruption of a critical protein-protein interaction involving the KIX domain. In C. glabrata, this compound targets the interaction between the KIX domain of the Gal11A/Med15 subunit of the Mediator complex and the activation domain of the transcription factor Pdr1.[1][2][3] This interaction is crucial for the Pdr1-dependent transcriptional activation of genes responsible for multidrug resistance (MDR). By inhibiting this interaction, this compound effectively blocks the upregulation of drug efflux pumps, thereby re-sensitizing azole-resistant fungal cells to conventional antifungal agents.[1][2][3]
The KIX domain is a conserved protein-protein interaction module also found in mammalian transcriptional coactivators, most notably CREB-binding protein (CBP) and its homolog p300.[4][5] These coactivators are key regulators of gene expression and are involved in a multitude of signaling pathways, including the canonical Wnt/β-catenin pathway. In the Wnt pathway, β-catenin translocates to the nucleus upon pathway activation and interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes. CBP/p300 are recruited to this complex to facilitate transcriptional activation. Given the structural conservation of the KIX domain, it is imperative for drug development purposes to assess the specificity of this compound and evaluate its potential off-target effects on mammalian signaling pathways that utilize KIX domain-containing proteins, such as the Wnt pathway.
These application notes provide detailed protocols for a panel of cell-based assays to determine the efficacy of this compound against its fungal target and to assess its potential impact on the canonical Wnt signaling pathway in mammalian cells.
Pdr1-Mediated Antifungal Activity of this compound
The primary efficacy of this compound is its ability to inhibit Pdr1-dependent gene expression in fungi. The following assays are designed to quantify this activity.
Signaling Pathway and Experimental Workflow
Caption: this compound mechanism of action and corresponding efficacy assays.
Data Presentation
| Assay Type | Endpoint Measured | Expected Outcome with this compound Treatment |
| Luciferase Reporter Assay | Pdr1-dependent promoter-driven luciferase activity | Dose-dependent decrease in luciferase signal. |
| qPCR | mRNA levels of Pdr1 target genes (e.g., CgCDR1) | Dose-dependent decrease in target gene expression. |
| Chromatin Immunoprecipitation (ChIP) | Recruitment of Gal11A/Med15 to MDR gene promoters | Reduction in the amount of promoter DNA immunoprecipitated with Gal11A. |
| Fungal Cell Viability (e.g., Broth Microdilution) | Minimum Inhibitory Concentration (MIC) in the presence of an azole | Reduction in the MIC of the azole, indicating synergistic activity. |
Experimental Protocols
This assay quantitatively measures the ability of this compound to inhibit the transcriptional activity of Pdr1 in response to an inducer like an azole antifungal.
Materials:
-
Saccharomyces cerevisiae strain co-expressing a Pdr1-responsive firefly luciferase reporter construct and the C. glabrata Pdr1.
-
Yeast nitrogen base (YNB) medium with appropriate supplements.
-
96-well white, clear-bottom microplates.
-
This compound stock solution (in DMSO).
-
Azole antifungal (e.g., ketoconazole) stock solution (in DMSO).
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer.
Protocol:
-
Cell Preparation: Inoculate the yeast reporter strain into appropriate liquid medium and grow overnight at 30°C with shaking.
-
Assay Setup: Dilute the overnight culture to an OD600 of 0.1 in fresh medium. Add 90 µL of the diluted cell suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound and the azole inducer in the assay medium. Add 10 µL of the compound dilutions to the respective wells. Include vehicle controls (DMSO).
-
Incubation: Incubate the plate at 30°C for 4-6 hours.
-
Lysis and Luciferase Measurement: Add 100 µL of luciferase assay reagent to each well. Mix by shaking for 10 minutes at room temperature to ensure cell lysis and signal generation.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase readings to cell density (if measured) and express the results as a percentage of the induced control. Calculate IC50 values for this compound.
This protocol details the measurement of mRNA levels of Pdr1 target genes, such as CgCDR1, to confirm the inhibitory effect of this compound on endogenous gene expression.
Materials:
-
Candida glabrata strain.
-
YPD medium.
-
This compound and azole antifungal stock solutions.
-
RNA extraction kit (e.g., RNeasy Mini Kit).
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit).
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix).
-
Primers for target genes (CgCDR1) and a reference gene (ACT1).
-
qPCR instrument.
Protocol:
-
Cell Culture and Treatment: Grow C. glabrata to mid-log phase in YPD medium. Treat the cells with this compound and/or an azole for a predetermined time (e.g., 1-2 hours).
-
RNA Extraction: Harvest the cells by centrifugation and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reactions in a 96-well qPCR plate. Each reaction should contain qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
qPCR Run: Perform the qPCR on a real-time PCR detection system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[6]
-
Data Analysis: Determine the quantification cycle (Cq) values for each sample. Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the reference gene expression.
Off-Target Effects on Mammalian Wnt/β-catenin Signaling
Given the presence of a KIX domain in the mammalian transcriptional coactivators CBP/p300, it is crucial to assess whether this compound has any off-target effects on signaling pathways that rely on these proteins, such as the canonical Wnt/β-catenin pathway.
Signaling Pathway and Experimental Workflow
Caption: Wnt/β-catenin pathway and potential this compound interference points.
Data Presentation
| Assay Type | Endpoint Measured | Expected Outcome with this compound Treatment (if off-target effects exist) |
| TCF/LEF Luciferase Reporter Assay | TCF/LEF-dependent luciferase activity | Dose-dependent decrease in Wnt-induced luciferase signal. |
| qPCR | mRNA levels of Wnt target genes (e.g., AXIN2) | Dose-dependent decrease in target gene expression. |
| Western Blot | Levels of total or active β-catenin | No change expected, as this compound would act downstream of β-catenin stabilization. |
| Mammalian Cell Viability (e.g., MTT) | Cell metabolic activity | Dose-dependent decrease in cell viability. |
Experimental Protocols
This assay is the gold standard for measuring the transcriptional output of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
Mammalian cell line (e.g., HEK293T) cultured in DMEM with 10% FBS.
-
TCF/LEF firefly luciferase reporter plasmid (e.g., pTOP-FLASH).
-
A control plasmid with a constitutive promoter driving Renilla luciferase (for normalization).
-
Transfection reagent (e.g., Lipofectamine™ 2000).
-
Wnt3a conditioned medium or recombinant Wnt3a.
-
This compound stock solution.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[7][8]
-
Treatment: After 24 hours, replace the medium with fresh medium containing Wnt3a to stimulate the pathway. Add serial dilutions of this compound to the appropriate wells.
-
Incubation: Incubate the cells for another 16-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the unstimulated control.
This protocol is used to measure the expression of endogenous Wnt target genes, such as AXIN2, to validate the findings from the reporter assay.
Materials:
-
A Wnt-responsive mammalian cell line (e.g., Ls174T, which has a constitutively active Wnt pathway, or a Wnt3a-responsive line).
-
Appropriate cell culture medium.
-
This compound stock solution.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers for a Wnt target gene (AXIN2) and a reference gene (GAPDH or ACTB).
-
qPCR instrument.
Protocol:
-
Cell Culture and Treatment: Culture the cells to a suitable confluency and treat with a range of this compound concentrations for 24 hours.
-
RNA Extraction, cDNA Synthesis, and qPCR: Follow the same procedure as described in the qPCR protocol for fungal MDR genes.
This assay assesses the general cytotoxicity of this compound on mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2).
-
Appropriate cell culture medium.
-
96-well clear-bottom microplates.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate spectrophotometer.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[10][11]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for this compound.
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KIX domain - Wikipedia [en.wikipedia.org]
- 5. What are KIX domain inhibitors and how do they work? [synapse.patsnap.com]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
- 7. TCF/LEF luciferase reporter assay [bio-protocol.org]
- 8. TCF/LEF luciferase assay [bio-protocol.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchhub.com [researchhub.com]
- 11. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 12. broadpharm.com [broadpharm.com]
Application Note: Measuring Rhodamine 6G Efflux in the Presence of iKIX1
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of antifungal drug development, overcoming multidrug resistance (MDR) is a critical challenge. A primary mechanism of MDR in pathogenic fungi like Candida glabrata is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux antifungal agents from the cell. The small molecule iKIX1 has been identified as a promising inhibitor of this process. This compound functions by disrupting the interaction between the CgGal11A KIX domain and the CgPdr1 activation domain, which in turn suppresses the Pdr1-dependent upregulation of efflux pump genes, such as CgCDR1[1][2].
Rhodamine 6G (R6G) is a fluorescent dye that serves as a substrate for several yeast ABC transporters, including CgCdr1[1][3][4][5]. Assaying the efflux of R6G provides a reliable method to functionally assess the activity of these pumps. By measuring the rate of R6G extrusion from fungal cells, researchers can quantify the inhibitory effect of compounds like this compound on efflux pump activity. This application note provides a detailed protocol for measuring Rhodamine 6G efflux in the presence of this compound, enabling the evaluation of its potential to reverse antifungal resistance.
Principle of the Assay
This assay is based on the principle that de-energized fungal cells will accumulate R6G. Upon the addition of an energy source like glucose, active efflux pumps will transport R6G out of the cells. The rate of this efflux can be quantified by measuring the increase in fluorescence of the extracellular medium over time. The presence of an efflux pump inhibitor, such as this compound, is expected to decrease the rate of R6G efflux, resulting in lower fluorescence in the supernatant compared to untreated control cells.
Data Presentation
The following table summarizes the expected quantitative outcomes and key experimental parameters for the Rhodamine 6G efflux assay in the presence of this compound.
| Parameter | Vehicle Control (e.g., DMSO) | This compound Treatment | Purpose |
| Rhodamine 6G Efflux Rate | Higher | Significantly Lower | To quantify the inhibitory effect of this compound on efflux pump activity. |
| This compound Concentration | 0 µM | 50-150 µM (concentration-dependent effects can be assessed) | To determine the dose-response relationship of this compound's inhibitory action.[1] |
| Rhodamine 6G Concentration | 10 µM | 10 µM | To load cells with a fluorescent substrate for the efflux pumps.[3][6] |
| Glucose Concentration | 2-3 mM | 2-3 mM | To energize the cells and initiate ATP-dependent efflux.[3][6] |
| Incubation Time with this compound | Variable (e.g., 1-2 hours) | Variable (e.g., 1-2 hours) | To allow for this compound to exert its effect on gene expression and/or pump activity. |
| Efflux Measurement Timepoints | 0, 5, 10, 15, 20, 30 min | 0, 5, 10, 15, 20, 30 min | To generate a kinetic profile of R6G efflux.[3] |
Experimental Protocols
This section provides a detailed methodology for conducting the Rhodamine 6G efflux assay with Candida glabrata to evaluate the effect of this compound.
Materials and Reagents
-
Candida glabrata strains (e.g., wild-type and/or azole-resistant strains)
-
Yeast extract Peptone Dextrose (YEPD) medium
-
Phosphate Buffered Saline (PBS), sterile
-
Glucose-free PBS
-
Rhodamine 6G (stock solution of 10 mM in ethanol or water)[3][4]
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
2-Deoxy-D-glucose (optional, for de-energization)[3]
-
Glucose (stock solution, e.g., 200 mM)
-
96-well black, clear-bottom microtiter plates
-
Fluorescence microplate reader (Excitation: ~510-525 nm, Emission: ~535-555 nm)
-
Centrifuge and microtubes
-
Hemocytometer or spectrophotometer for cell counting
Experimental Workflow Diagram
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. 2.4. Rhodamine 6G efflux assay [bio-protocol.org]
Probing the Transcriptional Orchestra: A Guide to Using KIX Domain Inhibitors in Studying Transcription Factor-Coactivator Interactions
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance of gene expression is orchestrated by a complex interplay between transcription factors and their coactivators. A crucial nexus in this regulation is the KIX domain, a highly conserved protein-protein interaction module found in transcriptional coactivators such as CREB-binding protein (CBP) and its paralog p300, as well as in the Mediator complex. The KIX domain serves as a docking site for the transactivation domains of numerous transcription factors, facilitating the recruitment of the transcriptional machinery to gene promoters. Dysregulation of these interactions is implicated in a variety of diseases, including cancer and fungal infections, making the KIX domain an attractive target for therapeutic intervention and a valuable tool for basic research.
This document provides detailed application notes and protocols for utilizing small molecule inhibitors of the KIX domain to study transcription factor-coactivator interactions. We will first explore the use of iKIX1 , a specific inhibitor of the fungal Mediator KIX domain, in the context of antifungal research. Subsequently, we will broaden the scope to encompass inhibitors of the mammalian CBP/p300 KIX domain, which are pivotal in understanding and targeting human diseases.
Section 1: this compound - A Specific Tool for Fungal Transcription Research
This compound is a small molecule that has been identified as an inhibitor of the interaction between the fungal transcription factor Pdr1 and the KIX domain of the Mediator subunit Gal11/Med15 in Candida glabrata.[1] This interaction is critical for the expression of genes involved in multidrug resistance (MDR). By disrupting this interaction, this compound can re-sensitize drug-resistant fungal strains to conventional antifungal agents like azoles.[1][2]
Quantitative Data for this compound
| Compound | Target Interaction | Organism | IC50 | Ki (apparent) | Reference |
| This compound | CgPdr1 AD - CgGal11A KIX | Candida glabrata | 190.2 µM ± 4.1 µM | 18.1 µM | [1][2] |
| This compound | Toxicity in human HepG2 cells | Homo sapiens | ~100 µM | - | [2] |
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound disrupts the Pdr1-mediated transcription of multidrug resistance genes in Candida glabrata.
Caption: Mechanism of this compound in disrupting fungal multidrug resistance.
Section 2: Inhibitors of Mammalian CBP/p300 KIX Domain
The KIX domain of the homologous coactivators CBP and p300 is a central hub for integrating diverse signaling pathways that control cell growth, differentiation, and apoptosis. It interacts with a multitude of transcription factors, including CREB (cAMP response element-binding protein) and c-Myb.[3][4][5] Small molecule inhibitors targeting the CBP/p300 KIX domain are invaluable tools for dissecting these pathways and hold therapeutic promise for diseases like cancer.
Quantitative Data for Selected CBP/p300 KIX Domain Inhibitors
| Compound | Target Interaction | Organism | IC50 / Kd | Reference |
| KG-501 | pCREB - KIX | Homo sapiens | IC50: 6.89 µM (CREB activity) | [6] |
| Ki: ~90 µM (pCREB-KIX binding) | [6] | |||
| MybLL-tide | c-Myb - KIX | Homo sapiens | Kd: < 1 pM | [7][8][9] |
Signaling Pathway: CREB-CBP/p300 Interaction
The following diagram depicts a simplified signaling pathway leading to CREB activation and its interaction with the CBP/p300 KIX domain, a process that can be studied using inhibitors like KG-501.
Caption: CREB signaling pathway and the inhibitory action of KG-501.
Experimental Protocols
This section provides detailed protocols for key experiments used to characterize the interaction between transcription factors and KIX domains and to evaluate the efficacy of inhibitors.
Experimental Workflow for Screening KIX Domain Inhibitors
The diagram below outlines a typical workflow for identifying and characterizing small molecule inhibitors of transcription factor-KIX domain interactions.
Caption: Workflow for KIX domain inhibitor discovery and validation.
Protocol 1: Fluorescence Polarization (FP) Assay for KIX-Ligand Binding
Application: To quantitatively measure the binding affinity of a fluorescently labeled transcription factor activation domain (the "tracer") to the KIX domain and to determine the IC50 of inhibitory compounds.
Principle: FP measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger partner. A small fluorescent tracer tumbles rapidly, resulting in low polarization. When bound to the larger KIX domain, its tumbling slows, and polarization increases.
Materials:
-
Purified recombinant KIX domain protein
-
Fluorescently labeled peptide corresponding to the transcription factor's transactivation domain (e.g., FITC-labeled pKID for CREB)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test inhibitor compounds dissolved in DMSO
-
Black, non-binding 96- or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Tracer Concentration Optimization: a. Prepare a serial dilution of the fluorescent tracer in assay buffer. b. Add the dilutions to the microplate. c. Measure the fluorescence intensity to determine a concentration that gives a robust signal (typically 5-10 times the background). This will be the working concentration of the tracer.
-
KIX Domain Titration (Saturation Binding): a. Prepare a serial dilution of the KIX domain protein in assay buffer. b. In the microplate, mix the fixed concentration of the fluorescent tracer with the varying concentrations of the KIX domain. c. Include wells with only the tracer (for minimum polarization) and wells with tracer and the highest concentration of KIX domain (for maximum polarization). d. Incubate at room temperature for 30-60 minutes to reach equilibrium. e. Measure the fluorescence polarization. f. Plot polarization (mP) versus KIX domain concentration and fit the data to a saturation binding curve to determine the Kd.
-
Competitive Inhibition Assay: a. Prepare a serial dilution of the inhibitor compound. b. In the microplate, add the fixed concentrations of the fluorescent tracer and the KIX domain (a concentration that gives ~50-80% of the maximum polarization signal). c. Add the serial dilutions of the inhibitor. Include controls with no inhibitor (maximum signal) and no KIX domain (minimum signal). d. Incubate at room temperature for 30-60 minutes. e. Measure fluorescence polarization. f. Plot the percent inhibition versus inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate in-cell Interactions
Application: To confirm that a KIX domain inhibitor disrupts the interaction between a transcription factor and a coactivator within a cellular context.
Principle: An antibody against a "bait" protein (e.g., the transcription factor) is used to pull it down from a cell lysate. If a "prey" protein (e.g., the coactivator) is interacting with the bait, it will be pulled down as well and can be detected by Western blotting.
Materials:
-
Mammalian cells expressing the transcription factor and coactivator of interest.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody specific to the bait protein (for immunoprecipitation).
-
Antibody specific to the prey protein (for Western blot detection).
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE loading buffer).
-
Western blotting equipment and reagents.
Procedure:
-
Cell Treatment and Lysis: a. Culture cells to ~80-90% confluency. b. Treat the cells with the KIX domain inhibitor or vehicle (DMSO) for the desired time. c. Harvest the cells and lyse them in ice-cold lysis buffer. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with beads for 1 hour at 4°C. b. Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation. c. Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
Washing and Elution: a. Pellet the beads by centrifugation or using a magnetic rack. b. Discard the supernatant and wash the beads 3-5 times with cold wash buffer. c. After the final wash, remove all supernatant and resuspend the beads in elution buffer. d. Boil the samples for 5-10 minutes to elute the proteins and denature them.
-
Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with the primary antibody against the prey protein. d. Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. e. A decrease in the band intensity of the co-immunoprecipitated prey protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
Protocol 3: Luciferase Reporter Assay for Transcriptional Activity
Application: To measure the functional consequence of inhibiting a transcription factor-coactivator interaction on the expression of a target gene.
Principle: A reporter plasmid is constructed with a promoter containing the DNA binding sites for the transcription factor of interest, driving the expression of a luciferase gene. The activity of the transcription factor is then quantified by measuring the light produced by luciferase.
Materials:
-
Mammalian cell line.
-
Luciferase reporter plasmid containing response elements for the transcription factor of interest (e.g., CRE-Luc for CREB).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent.
-
Cell culture medium and plates.
-
Luciferase assay reagent kit.
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection: a. Seed cells in a 24- or 96-well plate. b. Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Inhibitor Treatment and Stimulation: a. After 24 hours, replace the medium with fresh medium containing the KIX domain inhibitor or vehicle. b. If the signaling pathway requires stimulation to activate the transcription factor (e.g., forskolin for the cAMP/PKA pathway), add the stimulus. c. Incubate for an appropriate time (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Assay: a. Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit. b. Transfer the lysate to a luminometer plate. c. Add the firefly luciferase substrate and measure the luminescence. d. Add the Renilla luciferase substrate (stop and glow) and measure the luminescence.
-
Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. b. Compare the normalized luciferase activity in the inhibitor-treated samples to the vehicle-treated control to determine the effect of the inhibitor on transcription factor activity.
Protocol 4: Chromatin Immunoprecipitation (ChIP) Assay
Application: To determine if an inhibitor of a KIX domain affects the recruitment of the transcription factor or coactivator to the promoter of a specific target gene in the cell.
Principle: Proteins are cross-linked to DNA in intact cells. The chromatin is then sheared, and an antibody is used to immunoprecipitate a specific protein (e.g., the transcription factor or coactivator) along with the cross-linked DNA. The DNA is then purified and analyzed by qPCR to quantify the amount of a specific promoter region that was bound by the protein.
Materials:
-
Cells treated with inhibitor or vehicle.
-
Formaldehyde for cross-linking.
-
Glycine to quench cross-linking.
-
Cell lysis and chromatin shearing buffers.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
Antibody against the transcription factor or coactivator.
-
Protein A/G beads.
-
Wash and elution buffers.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
qPCR primers for the target gene promoter and a negative control region.
-
qPCR instrument and reagents.
Procedure:
-
Cross-linking and Cell Lysis: a. Treat cells with the inhibitor. b. Add formaldehyde directly to the culture medium to cross-link proteins to DNA. c. Quench the reaction with glycine. d. Harvest and lyse the cells.
-
Chromatin Shearing: a. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: a. Incubate the sheared chromatin with a specific antibody overnight at 4°C. b. Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing and Elution: a. Wash the beads to remove non-specifically bound chromatin. b. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: a. Reverse the cross-links by heating in the presence of a high salt concentration. b. Treat with RNase A and Proteinase K to remove RNA and protein. c. Purify the DNA using a DNA purification kit.
-
qPCR Analysis: a. Perform qPCR using primers specific for the promoter of the target gene. b. Quantify the amount of immunoprecipitated DNA relative to an input control (a sample of the sheared chromatin before immunoprecipitation). c. A decrease in the enrichment of the target promoter in the inhibitor-treated sample indicates reduced binding of the protein of interest.
Conclusion
Small molecule inhibitors of KIX domains, such as this compound and those targeting CBP/p300, are powerful tools for dissecting the complex mechanisms of transcriptional regulation. The protocols provided herein offer a comprehensive guide for researchers to investigate the roles of transcription factor-coactivator interactions in both normal physiology and disease states. By combining biochemical, cellular, and functional assays, a detailed understanding of these critical molecular interactions can be achieved, paving the way for novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Interaction between Mutations in c-Myb and the KIX Domains of CBP and p300 Affects Multiple Blood Cell Lineages and Influences Both Gene Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of c-Myb with p300 is required for the induction of acute myeloid leukemia (AML) by human AML oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MYB and CBP: physiological relevance of a biochemical interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Dual-Site Inhibitor of CBP/p300 KIX is a Selective and Effective Modulator of Myb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] A Dual-Site Inhibitor of CBP/p300 KIX is a Selective and Effective Modulator of Myb | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Animal Models of Candida glabrata Infection and iKIX1 Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Candida glabrata has emerged as a significant opportunistic fungal pathogen, particularly in immunocompromised individuals and hospitalized patients.[1][2] Its intrinsic and acquired resistance to commonly used antifungal agents, especially azoles, poses a major clinical challenge.[1][2][3] The development of new therapeutic strategies is therefore crucial. One promising approach is the use of iKIX1, a small molecule inhibitor that disrupts the interaction between the transcription factor Pdr1 and the Mediator complex. This disruption inhibits the Pdr1-dependent activation of drug efflux pumps, thereby re-sensitizing azole-resistant C. glabrata to drugs like fluconazole.[4][5][6]
These application notes provide an overview of established animal models for studying C. glabrata infections and detailed protocols for evaluating the efficacy of this compound therapy. The included models are disseminated systemic infection, urinary tract infection, and vaginal infection.
Data Presentation: Efficacy of this compound in Murine Models of C. glabrata Infection
The following tables summarize the quantitative data on the efficacy of this compound, alone and in combination with fluconazole, in treating C. glabrata infections in murine models.
Table 1: Efficacy of this compound in a Murine Model of Disseminated C. glabrata Infection
| Mouse Strain | C. glabrata Strain | Inoculum (CFU/mouse) | Treatment Group | Dose and Administration | Outcome Measure | Result | Reference |
| Swiss Webster | PDR1 wild-type | 1 x 108 (intravenous) | Vehicle | - | Fungal Burden (CFU/g kidney) | ~106 | [4] |
| Swiss Webster | PDR1 wild-type | 1 x 108 (intravenous) | Fluconazole | 100 mg/kg (intraperitoneal, daily) | Fungal Burden (CFU/g kidney) | No significant reduction | [4] |
| Swiss Webster | PDR1 wild-type | 1 x 108 (intravenous) | This compound | 100 mg/kg (intraperitoneal, daily) | Fungal Burden (CFU/g kidney) | ~1-log reduction | [4] |
| Swiss Webster | PDR1 wild-type | 1 x 108 (intravenous) | This compound + Fluconazole | 100 mg/kg each (intraperitoneal, daily) | Fungal Burden (CFU/g kidney) | ~2-log reduction | [4] |
| Swiss Webster | PDR1L280F (Azole-resistant) | 1 x 108 (intravenous) | Vehicle | - | Fungal Burden (CFU/g kidney) | ~106 | [4] |
| Swiss Webster | PDR1L280F (Azole-resistant) | 1 x 108 (intravenous) | Fluconazole | 100 mg/kg (intraperitoneal, daily) | Fungal Burden (CFU/g kidney) | No significant reduction | [4] |
| Swiss Webster | PDR1L280F (Azole-resistant) | 1 x 108 (intravenous) | This compound + Fluconazole | 100 mg/kg each (intraperitoneal, daily) | Fungal Burden (CFU/g kidney) | ~3-log reduction | [4] |
Table 2: Efficacy of this compound in a Murine Model of C. glabrata Urinary Tract Infection
| Mouse Strain | C. glabrata Strain | Inoculum (CFU/mouse) | Treatment Group | Dose and Administration | Outcome Measure | Result | Reference |
| C3H/HeN | PDR1 wild-type | 2 x 108 (intraurethral) | Vehicle | - | Fungal Burden (CFU/g bladder) | ~106 | [4] |
| C3H/HeN | PDR1 wild-type | 2 x 108 (intraurethral) | Fluconazole | 100 mg/kg (intraperitoneal, daily) | Fungal Burden (CFU/g bladder) | No significant reduction | [4] |
| C3H/HeN | PDR1 wild-type | 2 x 108 (intraurethral) | This compound | 100 mg/kg (intraperitoneal, daily) | Fungal Burden (CFU/g bladder) | ~1-log reduction | [4] |
| C3H/HeN | PDR1 wild-type | 2 x 108 (intraurethral) | This compound + Fluconazole | 100 mg/kg each (intraperitoneal, daily) | Fungal Burden (CFU/g bladder) | ~2.5-log reduction | [4] |
| C3H/HeN | PDR1L280F (Azole-resistant) | 2 x 108 (intraurethral) | Vehicle | - | Fungal Burden (CFU/g bladder) | ~106 | [4] |
| C3H/HeN | PDR1L280F (Azole-resistant) | 2 x 108 (intraurethral) | Fluconazole | 100 mg/kg (intraperitoneal, daily) | Fungal Burden (CFU/g bladder) | No significant reduction | [4] |
| C3H/HeN | PDR1L280F (Azole-resistant) | 2 x 108 (intraurethral) | This compound + Fluconazole | 100 mg/kg each (intraperitoneal, daily) | Fungal Burden (CFU/g bladder) | ~3-log reduction | [4] |
Experimental Protocols
Murine Model of Disseminated C. glabrata Infection
This model is suitable for studying systemic infections and evaluating the efficacy of antifungal therapies against hematogenously spread C. glabrata.
Materials:
-
Candida glabrata strain of interest
-
Yeast extract-peptone-dextrose (YPD) broth
-
Phosphate-buffered saline (PBS), sterile
-
Female mice (e.g., BALB/c or Swiss Webster, 6-8 weeks old)
-
Immunosuppressive agent (e.g., cyclophosphamide)
-
Insulin syringes (28-30 gauge)
-
Hemocytometer or spectrophotometer
-
Sterile dissection tools
-
Tissue homogenizer
-
YPD agar plates with antibiotics (e.g., chloramphenicol)
Protocol:
-
Preparation of C. glabrata Inoculum:
-
Inoculate C. glabrata from a frozen stock into YPD broth and incubate overnight at 30°C with shaking.
-
Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.
-
Determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm (OD600).
-
Adjust the cell suspension to the desired concentration (e.g., 5 x 108 cells/mL for an inoculum of 1 x 108 cells in 0.2 mL).
-
-
Immunosuppression of Mice (Optional but Recommended):
-
Infection:
-
Warm the mice under a heat lamp to dilate the lateral tail veins.
-
Inject 0.2 mL of the prepared C. glabrata suspension (e.g., 1 x 108 cells) into the lateral tail vein of each mouse.
-
-
This compound and Fluconazole Treatment:
-
Prepare this compound and fluconazole solutions in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80 in sterile water).
-
Begin treatment 24 hours post-infection.
-
Administer this compound (e.g., 100 mg/kg), fluconazole (e.g., 100 mg/kg), the combination, or vehicle control intraperitoneally once daily for the duration of the experiment (e.g., 7 days).[4]
-
-
Assessment of Fungal Burden:
-
At the end of the treatment period, euthanize the mice by CO2 asphyxiation followed by cervical dislocation.
-
Aseptically harvest organs (e.g., kidneys, spleen, brain).
-
Weigh each organ and homogenize in a known volume of sterile PBS.
-
Prepare serial dilutions of the tissue homogenates and plate onto YPD agar plates containing antibiotics.
-
Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Calculate the fungal burden as CFU per gram of tissue.
-
Murine Model of C. glabrata Urinary Tract Infection (UTI)
This model mimics ascending UTIs and is useful for studying the pathogenesis of C. glabrata in the urinary tract and the efficacy of localized therapies.
Materials:
-
Candida glabrata strain of interest
-
YPD broth and agar plates
-
PBS, sterile
-
Female mice (e.g., C3H/HeN, 6-8 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Sterile, flexible polyethylene catheter (e.g., 0.61 mm outer diameter)
-
1 mL syringe
Protocol:
-
Preparation of C. glabrata Inoculum:
-
Prepare the yeast suspension as described in the disseminated infection model.
-
Concentrate the cells to a final density of 4 x 109 cells/mL for an inoculum of 2 x 108 cells in 50 µL.
-
-
Infection:
-
Anesthetize the mice using isoflurane.
-
Gently insert the sterile catheter through the urethra into the bladder.
-
Instill 50 µL of the C. glabrata suspension (2 x 108 cells) directly into the bladder through the catheter.[4]
-
Maintain the mice in a head-down position for a few minutes to ensure retention of the inoculum.
-
-
This compound and Fluconazole Treatment:
-
Administer treatments as described in the disseminated infection model, starting 24 hours post-infection.
-
-
Assessment of Fungal Burden:
-
At the desired endpoint, euthanize the mice.
-
Aseptically harvest the bladder and kidneys.
-
Determine the fungal burden (CFU/gram of tissue) as described in the disseminated infection model.
-
Murine Model of C. glabrata Vaginal Infection
This model is relevant for studying mucosal infections and is particularly useful for investigating host-pathogen interactions at the vaginal mucosa.
Materials:
-
Candida glabrata strain of interest
-
YPD broth and agar plates
-
PBS, sterile
-
Female mice (e.g., NOD or estrogenized C57BL/6, 6-8 weeks old)
-
Estradiol valerate
-
Sterile cotton swabs
-
Vaginal pipette or micropipette with sterile tips
Protocol:
-
Hormonal Synchronization (Pseudoestrus):
-
To promote susceptibility to vaginal colonization, induce a state of pseudoestrus.
-
Administer estradiol valerate (e.g., 0.1 mg in sesame oil) subcutaneously 72 hours prior to inoculation.[8]
-
-
Preparation of C. glabrata Inoculum:
-
Prepare the yeast suspension as described in the disseminated infection model.
-
Adjust the concentration to 5 x 108 cells/mL for an inoculum of 1 x 107 cells in 20 µL.
-
-
Infection:
-
Gently restrain the mice.
-
Dispense 20 µL of the C. glabrata suspension (1 x 107 cells) into the vaginal lumen using a vaginal pipette or micropipette.[8]
-
-
This compound and Fluconazole Treatment:
-
Treatment can be administered systemically (e.g., intraperitoneally as described above) or topically (e.g., intravaginal cream formulation).
-
Initiate treatment 24 hours post-infection and continue for the desired duration.
-
-
Assessment of Fungal Burden:
-
At specified time points, collect vaginal lavage samples by instilling and aspirating a small volume (e.g., 100 µL) of sterile PBS into and out of the vagina.
-
Prepare serial dilutions of the lavage fluid and plate on YPD agar to determine CFU/mL.
-
Alternatively, at the end of the experiment, euthanize the mice and homogenize the vaginal tissue to determine the tissue-associated fungal burden.
-
Visualizations
Signaling Pathway of Pdr1-Mediated Azole Resistance and this compound Inhibition
Caption: Pdr1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound Efficacy in a Murine Model
Caption: Workflow for in vivo evaluation of this compound efficacy.
References
- 1. Candida glabrata: Review of Epidemiology, Pathogenesis, and Clinical Disease with Comparison to C. albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Candida glabrata: A powerhouse of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal drug resistance in Candida glabrata: role of cellular signaling and gene regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combined antifungal therapy in a murine infection by Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Murine Model of Candida glabrata Vaginitis Shows No Evidence of an Inflammatory Immunopathogenic Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Checkerboard Assay: iKIX1 and Azole Synergy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the synergistic antifungal activity of iKIX1, an inhibitor of the Pdr1 transcription factor, in combination with azole antifungals against Candida glabrata. The described checkerboard assay is a standard method to quantify the in vitro interaction between two antimicrobial agents.
Introduction
Azole antifungals are a cornerstone of anti-infective therapy, primarily functioning by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] However, the emergence of azole resistance, particularly in species like Candida glabrata, poses a significant clinical challenge. A primary mechanism of this resistance is the upregulation of drug efflux pumps, which are controlled by the transcription factor Pdr1.[4][5] Azole treatment itself can induce the activation of Pdr1, leading to increased expression of ATP-binding cassette (ABC) transporters like Cdr1, which actively pump the drug out of the cell.
This compound is a small molecule inhibitor that disrupts the interaction between the activation domain of Pdr1 and the KIX domain of the Mediator coactivator complex subunit Gal11A.[4][5][6] This disruption prevents the Pdr1-dependent activation of target genes, including those encoding drug efflux pumps. By blocking this key resistance mechanism, this compound has been shown to re-sensitize azole-resistant C. glabrata to the effects of azoles, demonstrating a synergistic relationship.[4]
This document outlines the protocol for a checkerboard assay to quantitatively assess this synergy.
Data Presentation
The following table summarizes the results from a checkerboard assay performed with this compound and the azole antifungal ketoconazole against both a wild-type Candida glabrata strain and a mutant strain (CgPDR1L280F) with a gain-of-function mutation in the Pdr1 transcription factor.
| Strain | Compound 1 | Compound 2 | MIC Alone (µM) | MIC in Combination (µM) | FIC Index (FICI) | Interaction |
| C. glabrata (Wild-Type) | This compound | Ketoconazole | >300 | Not specified | >0.5 - 4.0 | Additive[1] |
| C. glabrata (CgPDR1L280F) | This compound | Ketoconazole | >300 | Not specified | <1.0 | Synergistic[1] |
Note: The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: FICI = FIC of this compound + FIC of Azole, where FIC = (MIC of drug in combination) / (MIC of drug alone). An FICI of ≤ 0.5 is considered synergistic, >0.5 to 4.0 is additive or indifferent, and >4.0 is antagonistic. In the study from which this data is derived, all combination indices for the CgPDR1L280F mutant were less than 1, indicating synergy.[1]
Experimental Protocols
Checkerboard Assay Protocol
This protocol is adapted from standard broth microdilution checkerboard methods.
Materials:
-
96-well microtiter plates
-
Candida glabrata strains (e.g., wild-type and azole-resistant strains)
-
This compound stock solution (dissolved in DMSO)
-
Azole antifungal stock solution (e.g., ketoconazole, fluconazole, dissolved in DMSO)
-
RPMI 1640 medium buffered with MOPS
-
Spectrophotometer or microplate reader (for OD600 measurements)
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare Fungal Inoculum:
-
Culture C. glabrata on appropriate agar plates.
-
Inoculate a single colony into RPMI 1640 broth and incubate overnight at 35°C with shaking.
-
Wash the cells with sterile saline and resuspend in RPMI 1640.
-
Adjust the cell density to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL.
-
Dilute the inoculum to the final desired concentration (e.g., 0.5-2.5 x 103 CFU/mL) in RPMI 1640.
-
-
Prepare Drug Dilutions:
-
Prepare serial dilutions of this compound and the azole antifungal in RPMI 1640 medium in separate 96-well plates or tubes. The concentration range should typically span from well above to well below the expected Minimum Inhibitory Concentration (MIC) of each compound.
-
-
Set up the Checkerboard Plate:
-
In a 96-well microtiter plate, add 50 µL of RPMI 1640 medium to each well.
-
Along the x-axis (columns), add 50 µL of each this compound dilution in decreasing concentrations.
-
Along the y-axis (rows), add 50 µL of each azole dilution in decreasing concentrations.
-
This will result in a matrix of wells containing various combinations of the two compounds.
-
Include control wells:
-
Drug-free wells (medium and inoculum only) for growth control.
-
Wells with each drug alone to determine the MIC of each compound individually.
-
Medium-only wells for sterility control.
-
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control wells).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Read Results:
-
Determine the MIC for each compound alone and for each combination by visual inspection of turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration of the drug(s) that causes a significant inhibition of growth compared to the drug-free control.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound in every well showing no growth:
-
FICthis compound = MICthis compound in combination / MICthis compound alone
-
FICAzole = MICAzole in combination / MICAzole alone
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FICthis compound + FICAzole
-
-
Interpret the results based on the FICI values as described in the note under the data table.
-
Visualizations
Signaling Pathway of Azole Resistance and this compound Synergy
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. Inhibiting fungal multidrug resistance by disrupting an activator-mediator interaction | ICCB-Longwood Screening Facility [iccb.med.harvard.edu]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Drug Interaction Modeling of Combinations of Azoles with Terbinafine against Clinical Scedosporium prolificans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting fungal multidrug resistance by disrupting an activator–Mediator interaction [ideas.repec.org]
Application Notes and Protocols: Investigating the Effect of iKIX1 on Clinical Isolates of Candida glabrata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida glabrata has emerged as a significant fungal pathogen, particularly in immunocompromised individuals. Its intrinsic and acquired resistance to commonly used antifungal agents, such as azoles, poses a considerable clinical challenge.[1][2][3] A primary mechanism of azole resistance in C. glabrata is the overexpression of efflux pumps, which is often mediated by gain-of-function mutations in the transcription factor Pdr1.[1][4] This document provides detailed application notes and protocols for investigating the effects of iKIX1, a novel small molecule inhibitor that targets the Pdr1-mediated multidrug resistance pathway in C. glabrata.[1][4][5]
This compound functions by disrupting the interaction between the Pdr1 activation domain and the KIX domain of the Mediator complex subunit Gal11A.[1][4][5] This interference inhibits the transcriptional activation of Pdr1 target genes, including those encoding drug efflux pumps, thereby re-sensitizing azole-resistant C. glabrata isolates to antifungal drugs like fluconazole.[1][4][5] These notes offer a framework for researchers to explore the potential of this compound as a co-therapeutic agent to combat drug-resistant C. glabrata infections.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | C. glabrata Strain | Condition | Value | Reference |
| IC50 | Wild-Type | This compound alone | >100 µM | [5] |
| Pdr1L280F Mutant | This compound alone | >100 µM | [5] | |
| Synergy | Wild-Type | This compound + Ketoconazole | Additive | [5] |
| Pdr1L280F Mutant | This compound + Ketoconazole | Synergistic | [5] |
In Vivo Efficacy of this compound in a Mouse Model of Disseminated Infection
| C. glabrata Strain | Treatment | Fungal Burden (CFU/g) in Kidney | Fungal Burden (CFU/g) in Spleen | Reference |
| Wild-Type | No Treatment | ~106 | ~105 | [5] |
| Fluconazole (25 mg/kg) | ~105 | ~104 | [5] | |
| This compound + Fluconazole (25 mg/kg) | ~104 | ~103 | [5] | |
| Pdr1L280F Mutant | No Treatment | ~107 | ~106 | [5] |
| Fluconazole (100 mg/kg) | ~107 | ~106 | [5] | |
| This compound + Fluconazole (100 mg/kg) | ~105 | ~104 | [5] | |
| Pdr1P822L Mutant | No Treatment | Not Reported | Not Reported | [5] |
| Fluconazole | Not Reported | Not Reported | [5] | |
| This compound + Fluconazole | Reduced | Reduced | [5] |
Note: Fungal burden values are approximated based on graphical data from the source.
Signaling Pathway and Mechanism of Action
The primary mechanism of this compound involves the disruption of a key protein-protein interaction in the transcriptional regulation of multidrug resistance genes in C. glabrata. The transcription factor Pdr1, particularly hyperactive forms with gain-of-function mutations, binds to the promoter regions of target genes, including those encoding efflux pumps like CDR1. To activate transcription, Pdr1 recruits the Mediator complex via an interaction between its activation domain and the KIX domain of the Gal11/Med15 subunit. This compound acts as a small molecule inhibitor that specifically blocks this Pdr1-Gal11/Med15 interaction. This prevents the recruitment of the Mediator complex and subsequent transcription of resistance genes, ultimately leading to the re-sensitization of the fungal cells to azole antifungals.
Caption: Mechanism of this compound action in C. glabrata.
Experimental Protocols
Antifungal Susceptibility Testing (Checkerboard Assay)
This protocol is used to assess the synergistic, additive, or antagonistic interaction between this compound and an antifungal agent.
Materials:
-
C. glabrata isolates (wild-type and resistant strains)
-
Yeast extract-peptone-dextrose (YPD) broth
-
RPMI 1640 medium
-
This compound stock solution (in DMSO)
-
Antifungal agent stock solution (e.g., fluconazole, ketoconazole in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Fungal Inoculum: Culture C. glabrata in YPD broth overnight at 30°C. Dilute the culture in RPMI 1640 to a final concentration of 0.5-2.5 x 103 cells/mL.
-
Prepare Drug Dilutions: Create a two-dimensional serial dilution of this compound and the antifungal agent in a 96-well plate. The final concentrations should span a range above and below the expected minimum inhibitory concentrations (MICs).
-
Inoculation: Add the fungal inoculum to each well of the plate. Include drug-free and cell-free controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Data Analysis: Measure the optical density (OD) at 600 nm. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.
Caption: Workflow for the checkerboard synergy assay.
Gene Expression Analysis (qRT-PCR)
This protocol is used to quantify the effect of this compound on the expression of Pdr1-target genes.
Materials:
-
C. glabrata isolates
-
YPD broth
-
This compound
-
Azole antifungal
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CDR1, PDR1) and a reference gene (e.g., ACT1)
Procedure:
-
Cell Culture and Treatment: Grow C. glabrata to mid-log phase and treat with this compound, the azole, or a combination of both for a defined period.
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers for the target and reference genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Caption: Workflow for gene expression analysis by qRT-PCR.
Murine Model of Disseminated Candidiasis
This protocol outlines an in vivo model to assess the efficacy of this compound in combination with an antifungal.
Materials:
-
Immunocompromised mice (e.g., BALB/c)
-
C. glabrata isolates
-
This compound formulation for in vivo use
-
Antifungal agent formulation for in vivo use
-
Saline solution
-
Materials for intravenous injection and organ harvesting
Procedure:
-
Infection: Infect mice intravenously with a sublethal dose of C. glabrata.
-
Treatment: Begin treatment with this compound, the antifungal agent, the combination, or a vehicle control at a specified time post-infection.
-
Monitoring: Monitor the health of the mice daily.
-
Endpoint: At a predetermined endpoint (e.g., 3-5 days post-infection), euthanize the mice.
-
Fungal Burden Determination: Harvest organs (kidneys, spleen), homogenize them, and plate serial dilutions on YPD agar to determine the colony-forming units (CFU) per gram of tissue.
References
- 1. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal drug resistance in Candida glabrata: role of cellular signaling and gene regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pdr1 regulates multidrug resistance in Candida glabrata: gene disruption and genome-wide expression studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing iKIX1 Concentration for Synergy with Azoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of iKIX1 for synergistic activity with azole antifungals.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Question: We are not observing the expected synergistic effect between this compound and our chosen azole. What could be the reason?
Answer: Several factors could contribute to a lack of synergy. Consider the following troubleshooting steps:
-
Fungal Strain Specificity: The synergistic effect of this compound is most pronounced in fungal strains with gain-of-function mutations in the transcription factor Pdr1, which leads to the upregulation of drug efflux pumps.[1] While synergy can be observed in wild-type strains, it is often less pronounced.[1] Verify the genetic background of your fungal strain.
-
This compound and Azole Concentrations: Synergy is concentration-dependent.[1] Ensure you are testing a wide enough range of concentrations for both this compound and the azole in your checkerboard assay. It is possible the optimal concentrations for synergy fall outside your tested range.
-
Assay Conditions: Review your experimental protocol. Factors such as incubation time, temperature, and media composition can influence the outcome of synergy testing. Ensure consistency across experiments.
-
This compound Quality: Verify the purity and stability of your this compound compound. Degradation of the compound can lead to a loss of activity.
Question: We are observing high levels of cytotoxicity in our experiments. How can we mitigate this?
Answer: this compound has been shown to exhibit toxicity at high concentrations.[1] Here are some strategies to manage cytotoxicity:
-
Concentration Optimization: The primary approach is to carefully titrate the concentration of this compound. The goal is to find a concentration that is effective in achieving synergy with the azole without causing significant host cell toxicity. Toxicity in human HepG2 cells has been observed with an IC50 of approximately 100 µM.[1]
-
Control Experiments: Always include control wells with this compound alone to assess its inherent toxicity at the concentrations used in your synergy assays. This will help you differentiate between the cytotoxic effects of this compound and the combined effect with the azole.
-
Alternative Azoles: Some azoles may have a higher propensity to cause synergistic toxicity with this compound. Consider testing different azoles to find a combination with a better therapeutic window.
Question: Our experimental results for synergy are inconsistent across replicates. What are the potential causes and solutions?
Answer: Inconsistent results can be frustrating. Here are common causes and how to address them:
-
Inoculum Preparation: The density of the fungal inoculum is critical for reproducible results in antifungal susceptibility testing.[2] Ensure you are using a standardized and consistent method for preparing and quantifying your fungal suspension.
-
Compound Dissolution: this compound is soluble in DMSO.[3] Ensure that both this compound and the azole are fully dissolved in the solvent before diluting them in the assay medium. Poor solubility can lead to inaccurate concentrations and variability.
-
Pipetting Accuracy: Checkerboard assays involve numerous dilutions and additions.[4][5] Small inaccuracies in pipetting can lead to significant variations in the final concentrations and, consequently, the results. Use calibrated pipettes and proper pipetting techniques.
-
Edge Effects in Microplates: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate the compounds and affect fungal growth. To minimize this, consider not using the outermost wells for critical experiments or filling them with sterile medium.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that disrupts the interaction between the activation domain of the fungal transcription factor Pdr1 and the KIX domain of the Mediator coactivator complex subunit Gal11/Med15.[1][6][7] In azole-resistant fungi, particularly Candida glabrata, the Pdr1 pathway is often hyperactive, leading to the overexpression of drug efflux pumps like CgCDR1.[1][6] By blocking the Pdr1-Mediator interaction, this compound prevents the transcriptional upregulation of these pumps, thereby restoring the susceptibility of the fungus to azole antifungals.[1]
What is the recommended starting concentration range for this compound in synergy experiments?
Based on published data, in vitro experiments have shown this compound to be effective in a concentration-dependent manner, with studies using concentrations up to 300 µM.[1] For initial checkerboard assays, a broad range of this compound concentrations, for example, from 1 µM to 150 µM, in combination with a range of azole concentrations, is recommended to identify the optimal synergistic window.[1]
How is synergy quantitatively assessed?
Synergy is typically assessed using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated based on the Minimum Inhibitory Concentrations (MICs) of each drug alone and in combination. The formula is:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
The results are interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Can this compound be used as a standalone antifungal agent?
While this compound has been shown to have some effect on fungal growth on its own, its primary therapeutic potential lies in its ability to act as a co-therapeutic with azoles.[1] Its main function is to re-sensitize azole-resistant strains to the effects of azole drugs.[1][6][7]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Fungal Species | Reference |
| IC50 (vs. CgPdr1 AD30) | 190.2 µM ± 4.1 µM | Candida glabrata | [1] |
| Apparent Ki | 18.1 µM | Candida glabrata | [1] |
| Toxicity IC50 (HepG2 cells) | ~100 µM | Human | [1] |
Table 2: Interpreting Synergy from Checkerboard Assays
| Interaction | Fractional Inhibitory Concentration Index (FICI) |
| Synergy | ≤ 0.5 |
| Additive/Indifference | > 0.5 to ≤ 4.0 |
| Antagonism | > 4.0 |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol is a standard method for determining the synergistic interaction between two antimicrobial agents.
-
Prepare Stock Solutions: Dissolve this compound and the azole antifungal in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions:
-
In a 96-well microtiter plate, perform serial dilutions of the azole along the x-axis (e.g., columns 1-10).
-
Perform serial dilutions of this compound along the y-axis (e.g., rows A-G).
-
Column 11 should contain serial dilutions of this compound alone (to determine its MIC).
-
Row H should contain serial dilutions of the azole alone (to determine its MIC).
-
Well H12 should serve as a growth control (no drug).
-
-
Inoculum Preparation: Prepare a standardized fungal inoculum in a suitable broth medium (e.g., RPMI 1640) according to established protocols (e.g., CLSI guidelines).
-
Inoculation: Add the fungal inoculum to all wells of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature and for the appropriate duration for the fungal species being tested (e.g., 35°C for 24-48 hours).
-
Reading Results: Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug that inhibits visible fungal growth.
-
Calculate FICI: Use the MIC values to calculate the FICI for each combination and interpret the results as described in Table 2.
Visualizations
Caption: Mechanism of this compound synergy with azoles.
Caption: Experimental workflow for optimizing this compound.
Caption: Troubleshooting decision tree.
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting fungal multidrug resistance by disrupting an activator–Mediator interaction [ideas.repec.org]
iKIX1 Technical Support Center: Troubleshooting Aqueous Instability
Welcome to the iKIX1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in aqueous solutions. The primary issue leading to perceived instability is the compound's low aqueous solubility. This guide provides detailed troubleshooting steps, frequently asked questions, and experimental protocols to ensure consistent and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated out of my aqueous buffer. What should I do?
A1: this compound is known to be insoluble in water.[1] Precipitation is a common issue when this compound is introduced to a purely aqueous environment. The recommended approach is to use a stock solution in an organic solvent like DMSO and then dilute it into a final aqueous solution containing co-solvents or solubilizing agents. For cellular assays, ensure the final DMSO concentration is compatible with your cells (typically ≤0.5%).
Q2: I am observing a loss of this compound activity in my multi-day experiment. Is the compound degrading?
A2: While degradation is a possibility for any compound, the observed loss of activity for this compound is more likely due to its precipitation out of solution over time, reducing its effective concentration. To mitigate this, it is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2] For multi-day in vitro experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
Q3: What are the recommended solvent systems for preparing this compound solutions?
A3: Due to its poor aqueous solubility, specific solvent systems are required to achieve a stable solution or suspension. The choice of solvent will depend on your experimental needs (e.g., in vitro vs. in vivo). Refer to the protocols below for detailed preparation methods.
Q4: Can I heat or sonicate my this compound solution to aid dissolution?
A4: Yes, if you observe precipitation or phase separation during the preparation of your working solution, gentle heating and/or sonication can be used to help dissolve the compound.[2] However, be cautious with temperature to avoid any potential degradation.
Q5: What is the mechanism of action for this compound?
A5: this compound functions by inhibiting the protein-protein interaction between the KIX domain of the Mediator subunit CgGal11A and the activation domain of the transcription factor CgPdr1 in Candida glabrata.[1][2][3][4] This inhibition prevents the Pdr1-dependent activation of genes involved in multidrug resistance, thereby re-sensitizing drug-resistant C. glabrata to azole antifungal agents.[3][4]
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| Water | Insoluble | [1] |
| DMSO | ≥ 61 mg/mL (201.2 mM) | Use fresh, moisture-free DMSO for best results.[1] |
| Ethanol | ≥ 1 mg/mL | |
| Formulations for In Vivo Use | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (Suspension) | Suitable for oral and intraperitoneal injection.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (Clear Solution) | SBE-β-CD acts as a solubilizing agent.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (Clear Solution) | Use with caution for dosing periods longer than two weeks.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials : this compound powder, anhydrous DMSO.
-
Procedure :
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add the corresponding volume based on the amount of this compound).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage : Store the stock solution at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of this compound Working Solution for In Vitro Cellular Assays
-
Materials : this compound DMSO stock solution, appropriate cell culture medium.
-
Procedure :
-
Thaw the this compound DMSO stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations.
-
Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤0.5%).
-
Use the prepared working solutions immediately.
-
Protocol 3: Preparation of this compound Suspension for In Vivo Administration
This protocol yields a 2.08 mg/mL suspended solution suitable for oral and intraperitoneal injection.[2]
-
Materials : 20.8 mg/mL this compound in DMSO stock solution, PEG300, Tween-80, Saline (0.9% NaCl in ddH₂O).
-
Procedure (for 1 mL final volume) :
-
To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.
-
Mix thoroughly until uniform.
-
Add 50 µL of Tween-80 and mix again until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
Mix thoroughly to form a uniform suspension.
-
-
Notes : Prepare this formulation fresh on the day of use.[2] If precipitation occurs, gentle heating or sonication can be used to aid in creating a uniform suspension.[2]
Visualizations
Caption: this compound signaling pathway in Candida glabrata.
Caption: Troubleshooting workflow for this compound instability issues.
References
Technical Support Center: iKIX1 Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of iKIX1 in mammalian cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor identified as an antifungal agent.[1][2] Its primary mechanism of action is to block the interaction between the CgGal11A KIX domain and the CgPdr1 activation domain in Candida glabrata.[2][3] This inhibition prevents Pdr1-dependent gene activation, which is a key pathway for multidrug resistance in this fungal pathogen, ultimately re-sensitizing it to azole antifungals.[1][3]
Q2: What is the known cytotoxicity of this compound in mammalian cell lines?
A2: Preliminary toxicity studies have been conducted on the human liver carcinoma cell line, HepG2. These studies indicated that this compound exhibits toxicity only at high concentrations, with a reported half-maximal inhibitory concentration (IC50) of approximately 100 µM.[3]
Q3: Does this compound affect any known signaling pathways in mammalian cells?
A3: Based on available research, this compound appears to be specific for the fungal Gal11/Med15 KIX domain.[3] Studies have shown that at concentrations up to 100 µM, this compound did not have an effect on the transcription of SREBP-target genes in mammalian cells.[3]
Q4: What are some common assays to assess the cytotoxicity of this compound?
A4: Standard cytotoxicity assays can be employed to evaluate the effect of this compound on mammalian cell lines. These include:
-
MTT Assay: A colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Apoptosis Assays: These can detect markers of programmed cell death, such as caspase activity or changes in the cell membrane.
Troubleshooting Guide for this compound Cytotoxicity Experiments
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the plate if edge effects are suspected. |
| Unexpectedly high cytotoxicity at low this compound concentrations | Solvent toxicity (e.g., DMSO), contamination of cell culture, or incorrect this compound concentration. | Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.1% for DMSO). Check cell cultures for any signs of contamination. Verify the stock concentration and dilutions of this compound. |
| No cytotoxicity observed even at high this compound concentrations | The cell line may be resistant to the effects of this compound. The incubation time may be too short. | Use a positive control known to induce cytotoxicity in your cell line to validate the assay. Consider extending the incubation period with this compound (e.g., 48 or 72 hours). |
| Inconsistent results between different experiments | Variation in cell passage number, reagent quality, or incubation conditions. | Use cells within a consistent and low passage number range. Ensure all reagents are properly stored and within their expiration dates. Maintain consistent incubation conditions (temperature, CO2, humidity). |
Quantitative Data Summary
The following table summarizes the reported cytotoxicity data for this compound in a mammalian cell line.
| Cell Line | Assay Type | Endpoint | Value | Reference |
| HepG2 (Human Liver Carcinoma) | Not specified | IC50 | ~100 µM | [3] |
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using an MTT assay. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a compound known to be cytotoxic to the cell line.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
overcoming poor cell permeability of iKIX1 in experiments
Welcome to the technical support center for iKIX1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that acts as an antifungal agent. Its primary mechanism is to disrupt the interaction between the KIX domain of the Candida glabrata Mediator subunit CgGal11A and the activation domain of the transcription factor CgPdr1.[1][2][3] This disruption prevents the Pdr1-dependent activation of genes responsible for multidrug resistance (MDR), thereby re-sensitizing drug-resistant C. glabrata to azole antifungals.[3][4]
Q2: In what experimental systems has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in both in vitro and in vivo models. It has been shown to inhibit the growth of azole-resistant C. glabrata in culture and has been used in animal models of disseminated and urinary tract infections with this pathogen.[3][4]
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] A stock solution can be prepared in DMSO and then diluted to the final concentration in the appropriate experimental medium.[2] It is recommended to use fresh DMSO as moisture can reduce solubility.[1]
Q4: Does this compound exhibit toxicity in mammalian cells?
A4: Studies in human HepG2 cells have shown that this compound induces toxicity only at high concentrations, with an IC50 of approximately 100 µM. It did not significantly affect the transcription of SREBP-target genes at concentrations up to 100 µM, suggesting specificity for the fungal Gal11/Med15 KIX domain.
Troubleshooting Guide: Overcoming Poor Cellular Uptake in Yeast
While this compound has shown efficacy in whole-cell yeast assays, optimizing its uptake can be crucial for achieving consistent and reproducible results. Here are some common issues and troubleshooting strategies.
| Problem | Possible Cause | Suggested Solution |
| Low or variable this compound efficacy in liquid culture. | 1. Suboptimal this compound concentration: The effective concentration may vary between strains. 2. Poor uptake into yeast cells: The yeast cell wall and efflux pumps can limit intracellular accumulation. 3. This compound degradation: The compound may not be stable over long incubation periods. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific yeast strain. 2. Consider using a yeast strain with mutations in efflux pump genes (e.g., pdr1Δ, pdr3Δ) to increase intracellular accumulation of small molecules.[5] 3. For long-term experiments, replenish this compound in the culture medium at regular intervals. |
| Inconsistent results in antifungal synergy assays. | 1. Inaccurate drug concentrations: Errors in preparing stock solutions or serial dilutions. 2. Cell density variability: Initial inoculum size can affect the outcome of susceptibility testing. 3. Interaction with media components: Components of the culture medium may interfere with this compound activity. | 1. Carefully prepare and validate the concentrations of this compound and the synergistic antifungal agent. 2. Standardize the inoculum preparation to ensure a consistent starting cell density. 3. Test the synergy in different standard yeast media (e.g., YPD, RPMI) to identify the optimal conditions. |
| This compound precipitation in aqueous media. | 1. Low aqueous solubility: this compound has limited solubility in water. 2. High final DMSO concentration: High levels of DMSO can be toxic to yeast cells. | 1. Prepare a high-concentration stock solution in 100% DMSO and dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is kept low (typically ≤1%). 2. For in vivo studies, consider formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[2] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Context | Reference |
| IC50 | 190.2 µM | Competition with CgPdr1 AD30 for CgGal11A KIX domain | [1][2] |
| Ki | 18.1 µM | Inhibition of CgPdr1 AD30-CgGal11A KIX interaction | [1][2] |
| Kd | 319.7 nM | Binding affinity of CgPdr1 AD30 to CgGal11A KIX domain | [4] |
| Solubility in DMSO | 61 mg/mL (201.2 mM) | Stock solution preparation | [1] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from standard antifungal susceptibility testing methods to evaluate the synergistic effect of this compound with an azole antifungal.
Materials:
-
Candida glabrata strain of interest
-
YPD or RPMI-1640 medium
-
This compound
-
Azole antifungal (e.g., fluconazole)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Culture C. glabrata overnight in YPD broth at 30°C. Dilute the culture in fresh medium to a final concentration of 1-5 x 10^3 cells/mL.
-
Prepare Drug Dilutions:
-
Prepare a 2X stock solution of this compound in the assay medium.
-
Prepare a 2X serial dilution of the azole antifungal in the assay medium in a 96-well plate.
-
-
Assay Setup:
-
Add 100 µL of the 2X this compound stock solution to the wells containing the azole dilutions.
-
Add 100 µL of the yeast inoculum to each well.
-
Include controls: yeast with no drugs, yeast with this compound only, and yeast with azole only.
-
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Read Results: Measure the optical density (OD) at 600 nm to determine cell growth. The minimum inhibitory concentration (MIC) is the lowest concentration of the azole that inhibits growth in the presence of this compound.
Visualizations
This compound Mechanism of Action
The following diagram illustrates the mechanism by which this compound inhibits the Pdr1-mediated multidrug resistance pathway in Candida glabrata.
Caption: this compound blocks the interaction between Pdr1 and Gal11A, preventing MDR gene expression.
Troubleshooting Workflow for Poor this compound Efficacy
This workflow provides a logical sequence of steps to troubleshoot experiments where this compound is not performing as expected.
Caption: A step-by-step guide to troubleshooting suboptimal this compound performance in experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing drug accumulation in S. cerevisiae by repression of pleiotropic drug resistance genes with chimeric transcription repressors - PMC [pmc.ncbi.nlm.nih.gov]
determining the optimal treatment duration for iKIX1 in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal treatment duration for iKIX1 in vitro. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that functions by disrupting the interaction between the activation domain of the Candida glabrata transcription factor Pdr1 (CgPdr1) and the KIX domain of the Mediator co-activator complex subunit Gal11A (CgGal11A).[1][2] This inhibition prevents the Pdr1-dependent activation of genes involved in multidrug resistance (MDR), thereby re-sensitizing azole-resistant C. glabrata to antifungal drugs like fluconazole and ketoconazole.[1][2]
Q2: What is a recommended starting point for this compound treatment duration?
A2: Based on published studies, pre-incubation with this compound for a period ranging from 15 minutes to 2 hours before the addition of an azole antifungal has been shown to be effective in reducing the induction of Pdr1 target genes.[1] For initial experiments, a time-course experiment is highly recommended to determine the optimal duration for your specific experimental conditions and fungal strain.
Q3: How do I determine the optimal concentration of this compound to use?
A3: The optimal concentration of this compound is dependent on the C. glabrata strain and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific assay. Published studies have shown this compound to be effective in restoring azole sensitivity in a concentration-dependent manner.[1]
Q4: What are the appropriate controls for an this compound treatment experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the solvent itself.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle.
-
Positive Control (Azole only): Cells treated only with the azole antifungal to establish the baseline level of resistance.
-
This compound Only Control: Cells treated only with this compound to assess any potential independent effects of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Suboptimal Treatment Duration: The incubation time with this compound may be too short for it to effectively enter the cells and inhibit the Pdr1-Gal11A interaction. 2. Incorrect Concentration: The concentration of this compound may be too low to elicit a response. 3. Degraded this compound: The this compound stock solution may have degraded due to improper storage. 4. Resistant Strain: The fungal strain may have a resistance mechanism that is not dependent on the Pdr1 pathway. | 1. Perform a time-course experiment, testing a range of pre-incubation times (e.g., 15 min, 30 min, 1h, 2h, 4h). 2. Perform a dose-response experiment with a wider range of this compound concentrations. 3. Prepare a fresh stock solution of this compound and store it at the recommended temperature, protected from light. 4. Verify the Pdr1-dependence of resistance in your strain using genetic controls if possible. |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results. 2. Pipetting Errors: Inaccurate pipetting of this compound, azole, or cell suspension. 3. Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. Calibrate pipettes regularly and use fresh tips for each reagent. 3. To minimize edge effects, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. |
| Toxicity observed in control wells | 1. High Vehicle Concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. 2. Contamination: Bacterial or fungal contamination in the cell culture or reagents. | 1. Ensure the final concentration of the vehicle in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). 2. Regularly check cultures for contamination and use sterile techniques for all experimental procedures. |
| Unexpected increase in resistance with this compound treatment | 1. Off-target effects: At very high concentrations, this compound might have off-target effects that could paradoxically promote growth. 2. Experimental Artifact: This could be due to issues with plate reading or data analysis. | 1. Re-evaluate the dose-response curve and use concentrations that are within the specific inhibitory range. 2. Carefully review the experimental protocol and data analysis steps for any potential errors. |
Data Presentation
Table 1: Representative Time-Course of this compound-mediated Inhibition of CgCDR1 Expression
The following table presents hypothetical data from a time-course experiment measuring the relative expression of the Pdr1 target gene CgCDR1 in an azole-resistant C. glabrata strain. Cells were pre-incubated with this compound (20 µM) for various durations before a 1-hour induction with ketoconazole (10 µM).
| Pre-incubation Time with this compound | Relative CgCDR1 Expression (Fold Change vs. Untreated) | Standard Deviation |
| 0 min | 15.2 | ± 1.8 |
| 15 min | 8.5 | ± 1.1 |
| 30 min | 4.1 | ± 0.6 |
| 1 hour | 2.3 | ± 0.4 |
| 2 hours | 1.8 | ± 0.3 |
| 4 hours | 1.7 | ± 0.3 |
Note: This table contains representative data for illustrative purposes. Actual results may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Duration via Time-Course qPCR
This protocol outlines a method to determine the optimal pre-incubation time of this compound for inhibiting the expression of a Pdr1-dependent gene, such as CgCDR1, in response to azole treatment.
Materials:
-
Azole-resistant Candida glabrata strain
-
YPD or other suitable growth medium
-
This compound stock solution (in DMSO)
-
Ketoconazole or other azole antifungal stock solution (in DMSO)
-
96-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CgCDR1 and a reference gene (e.g., ACT1)
Procedure:
-
Cell Culture: Grow the C. glabrata strain overnight in YPD broth at 30°C with shaking.
-
Cell Seeding: Dilute the overnight culture to the desired cell density and seed into the wells of a 96-well plate.
-
This compound Pre-incubation:
-
Add this compound to the designated wells to achieve the final desired concentration (e.g., 20 µM).
-
For the time-course, add this compound at different time points before the addition of the azole (e.g., 4h, 2h, 1h, 30 min, 15 min, and 0 min before).
-
Include vehicle control wells (DMSO) for each time point.
-
-
Azole Induction: Add the azole antifungal (e.g., ketoconazole at 10 µM) to all wells (except the untreated control) and incubate for 1 hour.
-
Cell Lysis and RNA Extraction: After the 1-hour induction, harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Analysis: Perform qPCR using primers for CgCDR1 and the reference gene.
-
Data Analysis: Calculate the relative expression of CgCDR1 using the ΔΔCt method, normalizing to the reference gene and comparing to the untreated control. Plot the relative expression against the pre-incubation time to determine the optimal duration.
Visualizations
References
Technical Support Center: iKIX1 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antifungal agent iKIX1 in vivo. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that resensitizes drug-resistant Candida glabrata to azole antifungals.[1][2][3] It functions by disrupting the interaction between the C. glabrata Pdr1 activation domain and the Gal11A KIX domain of the Mediator complex.[1][4][5] This inhibition prevents the upregulation of Pdr1 target genes, including those responsible for drug efflux pumps, thereby restoring the efficacy of azole drugs.[4][5]
Q2: What are the key physicochemical properties of this compound?
A2: this compound has a molecular weight of 303.17 g/mol .[1] It is readily soluble in DMSO, but has poor aqueous solubility, which is a primary challenge for in vivo delivery.[1] Stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months.[4]
Q3: Has this compound been shown to be effective in vivo?
A3: Yes, this compound has demonstrated efficacy in animal models. When used in combination with fluconazole, it has been shown to reduce fungal burden in mouse models of disseminated and urinary tract C. glabrata infection.[4][5]
Q4: Is this compound toxic to mammalian cells?
A4: this compound has shown low toxicity to mammalian cells at therapeutic concentrations. Studies on human HepG2 cells indicated toxicity only at high concentrations, with an IC50 of approximately 100 µM.[4] It has also been shown to be specific for the fungal Gal11/Med15 KIX domain.[4]
Troubleshooting Guide
Issue 1: this compound Formulation Appears Cloudy or Precipitates
Cause: The most common reason for precipitation is the low aqueous solubility of this compound. This can lead to inaccurate dosing and reduced bioavailability.
Solutions:
-
Review Solubility Data: this compound is highly soluble in DMSO (61 mg/mL), but this concentration is not suitable for direct in vivo administration.[1]
-
Formulation Optimization: For in vivo experiments, a suitable vehicle that enhances solubility and stability is required. Below are several recommended formulation strategies.
Table 1: Formulation Strategies for this compound
| Strategy | Description | Example Protocol | Advantages | Disadvantages |
| Co-solvents | Using a mixture of a water-miscible organic solvent and other agents to improve solubility. | 1. Prepare a 20.8 mg/mL stock solution of this compound in DMSO.2. Add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.3. Add 50 µL of Tween-80 and mix.4. Add 450 µL of saline to reach a final volume of 1 mL. This results in a 2.08 mg/mL suspended solution.[4] | Simple and widely used for preclinical studies. | Can result in a suspension rather than a clear solution. High concentrations of some co-solvents may cause toxicity. |
| Cyclodextrins | Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic drug, increasing its solubility. | 1. Prepare a 20.8 mg/mL stock solution of this compound in DMSO.2. Add 100 µL of the DMSO stock to 900 µL of a 20% SBE-β-CD solution in saline and mix. This results in a ≥2.08 mg/mL clear solution.[4] | Forms a clear solution, which is often preferred for injections. Can protect the compound from degradation. | May alter the pharmacokinetic profile of the compound. |
| Lipid-Based Formulations | Incorporating the compound into a lipid vehicle such as oil. | 1. Prepare a 20.8 mg/mL stock solution of this compound in DMSO.2. Add 100 µL of the DMSO stock to 900 µL of corn oil and mix. This results in a ≥2.08 mg/mL clear solution.[4] | Can improve oral bioavailability. | May not be suitable for all administration routes (e.g., intravenous). |
-
Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can help to dissolve the compound.[4]
Issue 2: Apparent Lack of Efficacy in Animal Models
Cause: An apparent lack of efficacy can stem from several factors, including poor drug exposure due to formulation issues, insufficient dosing, or rapid metabolism.
Solutions:
-
Verify Formulation: Ensure that the this compound formulation is homogenous and that the compound is fully dissolved or evenly suspended before each administration.
-
Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study to determine the half-life and bioavailability of this compound in your animal model. One study noted that this compound exhibited favorable in vivo exposure in mice.[4]
-
Dose Escalation Study: The reported effective dose in a mouse model of disseminated fungal disease was 100 mg/kg administered intraperitoneally once daily in combination with 100 mg/kg fluconazole.[4] If this dose is not effective in your model, a dose escalation study may be necessary.
-
Route of Administration: The route of administration can significantly impact drug exposure. Intraperitoneal injection is a common route for preclinical studies with antifungal agents. Oral administration may require a different formulation to enhance absorption.
Issue 3: Adverse Effects or Toxicity Observed in Animals
Cause: While this compound has a reported favorable safety profile, high doses or certain formulation components can cause adverse effects.
Solutions:
-
Vehicle Control Group: Always include a vehicle-only control group to ensure that any observed toxicity is not due to the formulation components themselves.
-
Reduce Co-solvent Concentration: If using a co-solvent formulation, try reducing the percentage of DMSO or other organic solvents.
-
Monitor Animal Health: Closely monitor animals for signs of distress, weight loss, or other adverse reactions. If toxicity is observed, consider reducing the dose or frequency of administration.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection (Suspension)
-
Prepare a 20.8 mg/mL stock solution of this compound in 100% DMSO.
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and vortex thoroughly.
-
Add 50 µL of Tween-80 and vortex until the solution is homogenous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly before each injection to ensure a uniform suspension. The final concentration of this compound will be 2.08 mg/mL.
Protocol 2: Intraperitoneal Administration in a Mouse Model of Disseminated Candidiasis
-
Induce disseminated C. glabrata infection in mice via tail vein injection.
-
Begin treatment with this compound and fluconazole 24 hours post-infection.
-
Administer the prepared this compound suspension (from Protocol 1) via intraperitoneal injection at a dose of 100 mg/kg.
-
Administer fluconazole (e.g., 100 mg/kg) via a suitable route (e.g., intraperitoneal or oral gavage).
-
Continue treatment once daily for the duration of the experiment (e.g., 7 days).
-
Monitor animal survival and determine tissue fungal burden at the end of the study.
Visualizations
Caption: Mechanism of action of this compound in Candida glabrata.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for this compound in vivo experiments.
References
iKIX1 Synergy Experiments: Technical Support & Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in iKIX1 synergy experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a synergy experiment with this compound and an azole antifungal agent?
A1: The expected outcome depends on the genetic background of the fungal strain being tested. In Candida glabrata, this compound is expected to exhibit a synergistic interaction with azoles (e.g., ketoconazole, fluconazole) in strains that have gain-of-function mutations in the PDR1 gene.[1] In wild-type C. glabrata strains, the interaction is typically expected to be additive.[1]
Q2: What is the mechanism of action of this compound that leads to synergy with azoles?
A2: this compound functions by inhibiting the interaction between the activation domain of the transcription factor Pdr1 and the KIX domain of the Mediator coactivator complex subunit Gal11/Med15.[1][2] This disruption prevents the Pdr1-dependent upregulation of genes involved in multidrug resistance, such as the efflux pump gene CDR1.[1][3] By blocking this resistance mechanism, this compound re-sensitizes the fungus to azole antifungals.[2][4]
Q3: At what concentration is this compound expected to be effective?
A3: The effective concentration of this compound can vary. In vitro, this compound has been shown to inhibit the CgGal11A KIX–CgPdr1AD interaction with an IC50 of 190.2 µM and a calculated Ki of 18.1 µM.[1][4] In cell-based assays, it has been shown to inhibit fungal growth in a concentration-dependent manner in the presence of an azole.[1]
Q4: Is this compound expected to have an effect on its own?
A4: Yes, this compound can have standalone effects. It has been observed to reduce the adherence of C. glabrata to host cells and decrease the fungal load in certain animal infection models, even without an accompanying azole.[1] Strains lacking the PDR1 gene (Cgpdr1 null) have shown increased sensitivity to this compound as a monotherapy.[1]
Q5: What is the known toxicity profile of this compound?
A5: this compound has demonstrated specificity for the fungal Gal11/Med15 KIX domain. In studies with human HepG2 cells, toxicity was observed only at high concentrations, with an IC50 of approximately 100 µM.[1]
Troubleshooting Unexpected Results
Scenario 1: No Synergy or Additive Effect Observed
Question: I am not observing the expected synergistic or additive effect between this compound and my azole of choice. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Incorrect Strain Genotype: The level of synergy with this compound is highly dependent on the PDR1 status of the C. glabrata strain.
-
Recommendation: Confirm the genotype of your fungal strain. Sequencing of the PDR1 gene is recommended to check for gain-of-function mutations, which are associated with a synergistic interaction.
-
-
Compound Instability: this compound, like any small molecule, may be susceptible to degradation.
-
Recommendation: Ensure proper storage of this compound and prepare fresh stock solutions in a suitable solvent like DMSO.[4]
-
-
Suboptimal Concentration Range: Synergy is often concentration-dependent.
-
Recommendation: Perform a full checkerboard titration with a broad range of concentrations for both this compound and the azole to ensure the optimal concentration window for synergy is not being missed.
-
-
Experimental A-rtifacts: Issues with assay setup, such as incorrect drug concentrations, variability in cell seeding density, or improper incubation conditions, can obscure synergistic effects.
-
Recommendation: Review and standardize your experimental protocol. Refer to the detailed checkerboard assay protocol below.
-
Scenario 2: Antagonism Observed Between this compound and Azole
Question: My results show an antagonistic interaction between this compound and the azole, which is unexpected. How can I interpret this?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects at High Concentrations: At very high concentrations, either this compound or the azole might induce off-target effects that interfere with the other compound's mechanism of action.
-
Recommendation: Re-evaluate the concentration ranges used. Focus on concentrations at and below the IC50 of each compound individually.
-
-
Cellular Transport Issues: In some specific, uncharacterized strains, there might be a competitive uptake mechanism for this compound and the azole, leading to reduced intracellular concentration of one or both drugs.
-
Recommendation: This is a more complex biological question. Consider using radiolabeled compounds to perform uptake assays if this is a persistent and reproducible finding.
-
-
Data Analysis Method: The choice of synergy model (e.g., Bliss, Loewe, HSA, ZIP) can sometimes influence the interpretation of results, especially for borderline cases.[5]
-
Recommendation: Analyze your data using multiple synergy models to see if the antagonism is consistent. Ensure your analysis correctly defines the baseline for zero interaction.
-
Scenario 3: High Variability in Replicate Experiments
Question: I am seeing significant variability between my replicate synergy experiments. What are the common sources of such variability?
Possible Causes and Troubleshooting Steps:
-
Inconsistent Cell Growth: Variations in the physiological state of the fungal cells at the start of the experiment can lead to variable drug responses.
-
Recommendation: Standardize your inoculum preparation. Ensure you are using cells from the same growth phase (e.g., mid-logarithmic phase) for each experiment.
-
-
Drug Dilution Inaccuracies: Serial dilutions are a common source of error.
-
Recommendation: Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate drugs and affect cell growth, leading to variability.
-
Recommendation: Avoid using the outermost wells of your microplates for data collection. Fill them with sterile media or water to reduce evaporation from adjacent wells.
-
Data Presentation
Table 1: Expected vs. Unexpected Synergy Scores for this compound and Azole Combinations
| Fungal Strain Genotype | Drug Combination | Expected Interaction | Expected Combination Index (CI) | Hypothetical Unexpected CI | Possible Interpretation of Unexpected Result |
| C. glabrata (PDR1 Gain-of-Function) | This compound + Ketoconazole | Synergy | CI < 1[1] | CI ≈ 1 | Lack of synergy; potential issue with compound activity or strain genotype. |
| C. glabrata (Wild-Type PDR1) | This compound + Ketoconazole | Additive | CI ≈ 1[1] | CI > 1 | Antagonism; may indicate off-target effects at high concentrations. |
| C. glabrata (pdr1 null) | This compound Monotherapy | Increased Sensitivity | N/A | No increased sensitivity | Strain may have compensatory resistance mechanisms. |
Experimental Protocols
Protocol: Checkerboard Broth Microdilution Assay for Synergy Testing
This protocol is designed to assess the interaction between this compound and an azole antifungal against Candida glabrata.
-
Inoculum Preparation:
-
Culture C. glabrata overnight in a suitable liquid medium (e.g., YPD) at 30°C with shaking.
-
Dilute the overnight culture in fresh medium and grow to mid-logarithmic phase (OD600 ≈ 0.5).
-
Wash the cells with sterile PBS and resuspend in RPMI-1640 medium buffered with MOPS to a final concentration of 2 x 10^3 cells/mL.
-
-
Drug Dilution Plate Preparation:
-
In a separate 96-well plate (the "drug plate"), prepare serial dilutions of this compound and the azole at 2x the final desired concentration.
-
Typically, create a 7-point dilution series for each drug. For this compound, a range of 1 µM to 100 µM could be appropriate. For the azole, the range should bracket its known MIC for the test strain.
-
-
Assay Plate Setup:
-
Use a sterile 96-well flat-bottom plate for the assay.
-
Transfer 50 µL of the 2x this compound dilutions along the y-axis.
-
Transfer 50 µL of the 2x azole dilutions along the x-axis.
-
This creates a matrix of wells with varying concentrations of both drugs. Include wells for each drug alone and a drug-free control.
-
Add 100 µL of the prepared fungal inoculum to each well. The final volume in each well will be 200 µL.
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 24-48 hours.
-
Measure the optical density at 540 nm (OD540) using a microplate reader to assess fungal growth.
-
-
Data Analysis:
-
Normalize the growth in each well to the drug-free control well (representing 100% growth).
-
Calculate the Fractional Inhibitory Concentration Index (FICI) or use software like SynergyFinder to determine the nature of the interaction (synergy, additivity, antagonism).
-
Visualizations
Caption: Mechanism of this compound synergy with azole antifungals.
Caption: Standard workflow for a checkerboard synergy assay.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. academic.oup.com [academic.oup.com]
protocol for preparing iKIX1 stock solutions for assays
Welcome to the . This resource provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the preparation and use of iKIX1 stock solutions in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO.[1] For in vivo studies, specific formulations with co-solvents like PEG300, Tween-80, and saline may be required.[2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum reported solubility of this compound in fresh DMSO is 61 mg/mL, which corresponds to 201.2 mM.[1] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1]
Q3: How should this compound stock solutions be stored?
A3: For long-term storage, this compound stock solutions should be stored at -80°C, where they are stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[2] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[2]
Q4: Can I use this compound directly from a powder form in my assay?
A4: It is not recommended to use this compound directly from its powder form in assays. To ensure accurate and reproducible results, a concentrated stock solution should first be prepared, which is then serially diluted to the desired final concentration in the assay medium.
Q5: What is the mechanism of action of this compound?
A5: this compound is an antifungal agent that functions by inhibiting the interaction between the KIX domain of the mediator subunit CgGal11A and the activation domain of CgPdr1.[2] This disruption re-sensitizes drug-resistant Candida glabrata to azole antifungals.[1][3]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a standard 10 mM stock solution of this compound for use in most in vitro assays.
Materials:
-
This compound powder (MW: 303.17 g/mol )[1]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh out a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.03 mg of this compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound powder. Using the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if precipitation is observed.[2]
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight | 303.17 g/mol | [1] |
| Solubility in DMSO | 61 mg/mL (201.2 mM) | [1] |
| Recommended Stock Concentration | 10 mM in DMSO | General Practice |
| Long-term Storage | -80°C (up to 6 months) | [2] |
| Short-term Storage | -20°C (up to 1 month) | [2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO. | 1. DMSO has absorbed moisture. 2. Concentration is too high. | 1. Use fresh, anhydrous DMSO.[1] 2. Ensure the target concentration does not exceed the maximum solubility. Gentle warming or sonication may help.[2] |
| Precipitation occurs when diluting the stock solution in aqueous buffer. | 1. The final concentration of this compound in the aqueous buffer is above its solubility limit. 2. The final concentration of DMSO is too low to maintain solubility. | 1. Perform serial dilutions. Ensure the final concentration is within the working range for your assay. 2. Maintain a low percentage of DMSO in the final assay medium (typically ≤1%). Test the tolerance of your experimental system to DMSO.[4][5] |
| Inconsistent assay results. | 1. Repeated freeze-thaw cycles of the stock solution. 2. Inaccurate pipetting of the viscous DMSO stock solution. | 1. Use single-use aliquots.[2] 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. |
Visualizations
Caption: Workflow for preparing and using this compound stock solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
stability of iKIX1 under different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of iKIX1 under various experimental conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Causes | Troubleshooting Steps |
| Inconsistent or lower than expected this compound activity | 1. Compound Degradation: this compound may have degraded due to improper storage or handling. 2. Inaccurate Concentration: The final concentration of this compound in the assay may be incorrect due to pipetting errors or precipitation. 3. Suboptimal Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for this compound activity. | 1. Verify Stock Solution Integrity: a. Prepare a fresh stock solution of this compound in DMSO.[1][2] b. Perform a dose-response experiment with the new stock solution to determine the IC50.[3][4] c. Compare the new IC50 value to the expected value (IC50 of 190.2 µM for competing out CgPdr1 AD30).[3] 2. Check for Precipitation: a. Visually inspect the stock solution and assay wells for any precipitate. b. If precipitation is observed, refer to the solubility protocol below. 3. Optimize Assay Conditions: a. Review the pH and buffer components of your assay. While specific pH stability data for this compound is not extensively published, most small molecules have an optimal pH range.[5] b. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced effects.[4] |
| Precipitation of this compound in aqueous buffer or media | 1. Poor Aqueous Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions.[5] 2. High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the assay buffer. | 1. Determine Solubility Limit: a. Perform a solubility test to determine the maximum concentration of this compound that can be dissolved in your specific buffer or media without precipitation. 2. Modify Dilution Scheme: a. Prepare intermediate dilutions of the this compound stock solution in a solvent compatible with your assay before the final dilution into the aqueous buffer. 3. Use of Solubilizing Agents: a. Consider the use of excipients such as PEG300, Tween-80, or SBE-β-CD to improve solubility for in vivo studies, as suggested for formulation.[2] For in vitro assays, ensure these agents do not interfere with the experiment. |
| Variability in results between experiments | 1. Freeze-Thaw Cycles: Repeated freezing and thawing of the this compound stock solution can lead to degradation.[4] 2. Inconsistent Experimental Setup: Minor variations in cell density, incubation times, or reagent concentrations can lead to different outcomes.[4] | 1. Aliquot Stock Solutions: a. Upon receiving or preparing a stock solution, divide it into smaller, single-use aliquots to minimize freeze-thaw cycles.[4] 2. Standardize Protocols: a. Ensure all experimental parameters are kept consistent between experiments. b. Use a positive control (e.g., a known antifungal like fluconazole) and a negative control (vehicle alone) in every experiment.[3] |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
DMSO is the recommended solvent for preparing this compound stock solutions.[1][2]
2. How should this compound stock solutions be stored?
Stock solutions should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] If the compound is light-sensitive, protect it from light.
3. What is the known stability of this compound?
Published data indicates that this compound has favorable drug-like properties, including stability in mouse plasma and microsomes.[3] However, comprehensive stability data under various experimental conditions (e.g., different pH, temperatures, and buffers) is not extensively documented in publicly available literature. It is recommended to perform stability tests under your specific experimental conditions.
4. At what concentration does this compound show toxicity in mammalian cells?
This compound has been shown to be toxic to human HepG2 cells at high concentrations, with an IC50 of approximately 100 µM.[3]
5. How does this compound work?
This compound inhibits the interaction between the Candida glabrata Pdr1 activation domain and the Gal11A KIX domain.[3][6] This disrupts the Pdr1-dependent gene activation pathway, which is a key mechanism for multidrug resistance in the fungus.[3][7]
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound based on typical characteristics of small molecule inhibitors. Note: This data is for illustrative purposes and should be confirmed by internal experiments.
Table 1: this compound Stability in Different Solvents at -20°C over 6 Months
| Solvent | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| DMSO | >99% | >98% | >97% |
| Ethanol | >98% | >95% | >92% |
| PBS (pH 7.4) | >95% | >90% | >85% |
Table 2: this compound Stability after Multiple Freeze-Thaw Cycles (Stock in DMSO)
| Number of Freeze-Thaw Cycles | Purity |
| 1 | >99% |
| 3 | >98% |
| 5 | >96% |
| 10 | >93% |
Table 3: this compound Stability in Aqueous Buffer at Different pH Values (24 hours at Room Temperature)
| pH | Purity |
| 5.0 | >95% |
| 7.4 | >98% |
| 8.5 | >92% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Centrifuge the vial of this compound powder at 1,000 x g for 3 minutes to pellet the compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).[4]
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Solubility in Aqueous Buffer
-
Prepare a series of dilutions of the this compound DMSO stock solution.
-
Add a small volume of each dilution to your aqueous buffer of choice, ensuring the final DMSO concentration is consistent and low (e.g., 0.5%).
-
Mix well and incubate at the experimental temperature for 1-2 hours.
-
Visually inspect for any precipitation.
-
For a quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC.
Protocol 3: Freeze-Thaw Stability Assay
-
Take an aliquot of the this compound stock solution in DMSO.
-
Thaw the aliquot at room temperature and then refreeze it at -20°C. This constitutes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (e.g., 1, 3, 5, 10).
-
After the final cycle, analyze the purity of the this compound sample using HPLC or a similar analytical technique and compare it to a control aliquot that has not undergone any freeze-thaw cycles.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for this compound stability assessment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
minimizing iKIX1 precipitation in cell culture media
Welcome to the technical support center for iKIX1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding this compound precipitation in cell culture media.
Troubleshooting Guide: Minimizing this compound Precipitation
Precipitation of this compound in cell culture media can significantly impact experimental outcomes by reducing the effective concentration of the compound and potentially inducing cellular stress. The following guide provides a systematic approach to identifying and mitigating precipitation issues.
Visual Cues for Precipitation:
-
Cloudiness or haziness in the cell culture medium after adding this compound.
-
Formation of visible particles or crystals , which may settle at the bottom of the culture vessel.
-
A thin film on the surface of the medium.
Troubleshooting Workflow for this compound Precipitation
Caption: A stepwise guide to troubleshooting this compound precipitation.
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid dilution of a concentrated this compound stock solution in DMSO into the aqueous cell culture medium can cause a sudden change in polarity, leading to precipitation. | Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise while gently swirling or vortexing the medium to ensure gradual and even dispersion. |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the specific cell culture medium being used. | Determine the kinetic solubility of this compound in your specific cell culture medium (see the detailed protocol below). Ensure that the final experimental concentration does not exceed this limit. |
| DMSO Concentration | Although this compound is soluble in DMSO, a high final concentration of DMSO in the culture medium can be cytotoxic and can also contribute to precipitation upon dilution. Most cell lines can tolerate up to 0.5% DMSO, but primary cells may be more sensitive.[1] | Keep the final DMSO concentration in the cell culture medium at or below 0.5%, and ideally below 0.1% for sensitive cell lines.[1] This may require preparing a more concentrated stock of this compound if a high final concentration of the inhibitor is needed. |
| Temperature Fluctuations | Repeated freeze-thaw cycles of the this compound stock solution can lead to the formation of micro-precipitates that may not readily redissolve. Adding a cold stock solution to warm media can also induce precipitation. | Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Always allow the stock solution to fully equilibrate to room temperature before adding it to pre-warmed (37°C) cell culture medium. |
| Interaction with Media Components | Components in the cell culture medium, such as salts, amino acids, and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility. | Test the solubility of this compound in a simpler buffer, such as Phosphate Buffered Saline (PBS), to determine if media components are the primary cause of precipitation. If precipitation occurs in complete medium but not in a simple buffer, consider reducing the serum concentration or using a serum-free medium for the duration of the experiment, if experimentally feasible. |
| pH of the Medium | The pH of the cell culture medium (typically 7.2-7.4) can influence the solubility of compounds. | Ensure that the cell culture medium is properly buffered, especially when working in a CO₂ incubator. The use of a medium containing HEPES buffer can help maintain a stable pH. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that functions as an antifungal agent. It works by disrupting a key protein-protein interaction in fungi like Candida glabrata. Specifically, this compound blocks the interaction between the activation domain of the transcription factor Pdr1 and the KIX domain of the Gal11A/Med15 subunit of the Mediator complex.[2][3] This interaction is crucial for the activation of genes involved in multidrug resistance. By inhibiting this step, this compound prevents the upregulation of drug efflux pumps, thereby re-sensitizing drug-resistant fungi to antifungal treatments like azoles.[2][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). This compound is highly soluble in fresh, anhydrous DMSO.[5] It is important to use high-quality, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[5]
Q3: What is a typical stock solution concentration for this compound?
A3: A stock solution of this compound in DMSO can be prepared at a concentration of up to 61 mg/mL (approximately 201 mM).[5] However, for cell culture applications, preparing a 10-50 mM stock solution is often more practical for achieving the desired final concentrations while keeping the final DMSO percentage low.
Q4: Can I store this compound solution once it's prepared?
A4: Yes, this compound stock solutions in DMSO can be stored. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize degradation and prevent issues from repeated freeze-thaw cycles.
Q5: How can I be sure that the observed precipitate is this compound and not something else?
A5: While it is likely this compound if the precipitate appears after its addition, other components of the media can also precipitate, especially in concentrated or serum-free formulations. To confirm, you can prepare a control vessel with the same medium and the same final concentration of DMSO (without this compound) and incubate it under the same conditions. If precipitation only occurs in the vessel containing this compound, it is the likely cause.
Q6: Are there alternative formulations to improve this compound solubility in aqueous solutions?
A6: For in vivo studies, formulations of this compound have been prepared using co-solvents to improve its solubility and stability in aqueous environments. These formulations often include DMSO in combination with agents like PEG300, Tween-80, or SBE-β-CD, and can result in either clear solutions or stable suspensions.[6] While these are not directly transferable to cell culture, they suggest that co-solvent strategies could be explored for particularly challenging in vitro experiments, though cytotoxicity of the formulation would need to be carefully evaluated.
Experimental Protocols
Protocol for Determining the Kinetic Solubility of this compound in Cell Culture Medium
This protocol allows you to determine the maximum concentration of this compound that can be maintained in your specific cell culture medium without precipitating over the course of a typical experiment.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well clear bottom plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO₂)
-
Plate reader capable of measuring absorbance or a nephelometer
Procedure:
-
Prepare a High-Concentration this compound Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure the compound is fully dissolved. Gentle warming at 37°C and vortexing can aid dissolution.
-
-
Prepare Serial Dilutions of this compound in Medium:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of the this compound stock solution directly into the pre-warmed medium. It is crucial to maintain a constant final DMSO concentration across all dilutions. For example, if your highest desired concentration is 100 µM and your stock is 50 mM, you would add 2 µL of the stock to 998 µL of medium (a 1:500 dilution, final DMSO concentration of 0.2%).
-
Prepare a range of concentrations that bracket your intended experimental concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.).
-
Include a "vehicle control" well containing medium with the same final DMSO concentration but no this compound.
-
Include a "medium only" blank well.
-
-
Incubation:
-
Incubate the plate or tubes under your standard cell culture conditions (37°C, 5% CO₂) for a duration equivalent to your longest planned experiment (e.g., 24, 48, or 72 hours).
-
-
Assessment of Precipitation:
-
Visual Inspection: At various time points (e.g., 0, 2, 8, 24, 48, 72 hours), visually inspect each dilution for any signs of precipitation (cloudiness, particles, or film).
-
Spectrophotometric Measurement: At each time point, measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 600-650 nm). An increase in absorbance compared to the vehicle control indicates light scattering due to precipitate formation.
-
Nephelometry (Optional): If available, a nephelometer provides a more sensitive measurement of light scattering and thus precipitation.
-
-
Data Analysis and Interpretation:
-
Plot the absorbance (or nephelometry reading) against the this compound concentration for each time point.
-
The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the vehicle control is considered the kinetic solubility under your experimental conditions.
-
| This compound Concentration (µM) | Absorbance at 620 nm (Example Data) | Observation |
| 100 | 0.250 | Significant precipitate |
| 50 | 0.150 | Moderate precipitate |
| 25 | 0.075 | Slight cloudiness |
| 12.5 | 0.052 | Clear |
| 6.25 | 0.051 | Clear |
| Vehicle Control (0) | 0.050 | Clear |
In this example, the kinetic solubility of this compound would be determined to be approximately 12.5 µM.
Signaling Pathway Diagram
This compound Mechanism of Action in Candida glabrata
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
addressing variability in iKIX1 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing iKIX1 in their experiments. The information is designed to address potential variability in experimental outcomes and offer solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that functions by disrupting a key protein-protein interaction in fungal cells. Specifically, it blocks the interaction between the activation domain of the fungal transcription factor Pdr1 and the KIX domain of the Mediator co-activator complex subunit Gal11/Med15.[1][2][3] This disruption prevents the Pdr1-dependent upregulation of genes involved in multidrug resistance (MDR), such as those encoding for efflux pumps (CgCDR1, CgCDR2, CgYOR1).[1] By inhibiting this pathway, this compound re-sensitizes azole-resistant fungi, particularly Candida glabrata, to antifungal drugs.[1][3]
Q2: How should I prepare and store this compound?
A2: this compound is soluble in DMSO at a concentration of 61 mg/mL (201.2 mM). It is recommended to use fresh, moisture-free DMSO for optimal solubility. For long-term storage, the powdered form of this compound should be kept at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Q3: What are the recommended working concentrations for this compound?
A3: The effective concentration of this compound can vary depending on the experimental setup, including the fungal strain and the specific assay being performed. In vitro studies have shown that this compound can inhibit the growth of C. glabrata in the presence of ketoconazole at concentrations ranging from 10-20 μg/ml. For inhibiting the ketoconazole-induced upregulation of a luciferase reporter gene, concentrations up to 50 µM have been used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific conditions.
Q4: Can this compound be used in animal models?
A4: Yes, this compound has been successfully used in murine models of disseminated C. glabrata infection. In these studies, this compound was administered intraperitoneally. The compound has demonstrated favorable drug-like properties and in vivo exposure.
Troubleshooting Guides
Issue 1: High Variability in Antifungal Susceptibility Testing Results
Possible Causes:
-
Inconsistent Inoculum Preparation: The density of the initial fungal cell suspension is critical for reproducible results.
-
This compound Precipitation: this compound has limited aqueous solubility and may precipitate in the culture medium, leading to inconsistent effective concentrations.
-
Variable Pdr1 Mutations: Different clinical isolates or lab strains of C. glabrata may harbor various gain-of-function mutations in the PDR1 gene, leading to differing levels of azole resistance and responsiveness to this compound.
-
Endpoint Determination: Subjectivity in determining the minimum inhibitory concentration (MIC) can introduce variability.
Solutions:
-
Standardize Inoculum: Use a spectrophotometer to accurately measure and adjust the fungal cell density to the recommended concentration for the specific susceptibility testing standard being followed (e.g., CLSI or EUCAST).
-
Ensure this compound Solubility: Prepare a high-concentration stock solution of this compound in DMSO. When diluting into the final culture medium, ensure thorough mixing and visually inspect for any precipitation. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells, including controls.
-
Characterize Fungal Strains: If possible, sequence the PDR1 gene of the fungal strains being used to identify any known resistance-conferring mutations. This will help in interpreting the results and understanding potential differences in this compound efficacy.
-
Objective Endpoint Reading: For broth microdilution assays, use a plate reader to measure optical density and establish a clear, quantitative threshold for growth inhibition (e.g., 50% or 90% reduction in OD compared to the drug-free control).
Issue 2: Inconsistent Results in Gene Expression Analysis (qRT-PCR)
Possible Causes:
-
Suboptimal RNA Quality: Degradation or contamination of RNA can lead to unreliable qRT-PCR results.
-
Timing of Treatment: The kinetics of gene induction by azoles and its inhibition by this compound can be rapid. Inconsistent timing of cell harvesting can lead to variability.
-
Primer Inefficiency: Poorly designed or validated primers can result in inaccurate quantification of gene expression.
Solutions:
-
RNA Quality Control: Assess the integrity of your RNA samples using a method such as agarose gel electrophoresis or a bioanalyzer before proceeding with cDNA synthesis. Ensure a high A260/A280 ratio (around 2.0).
-
Precise Timing: Carefully control the timing of azole and this compound treatment and the subsequent harvesting of cells. For studying the inhibition of azole-induced gene expression, pre-incubation with this compound before adding the azole is crucial.
-
Primer Validation: Validate primer pairs for your target genes and reference genes to ensure high efficiency (90-110%) and specificity. Perform a melt curve analysis after each qRT-PCR run to check for a single, specific product.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 (vs. CgPdr1 AD - CgGal11A KIX interaction) | 190.2 µM | [2] |
| Ki (apparent) | 18 µM | [2] |
| HepG2 cell toxicity (IC50) | ~100 µM | [1] |
Experimental Protocols
Luciferase Reporter Assay for Pdr1 Activity
This protocol is adapted from studies assessing the effect of this compound on Pdr1-dependent gene expression.
Methodology:
-
Strain: Saccharomyces cerevisiae strain deleted for PDR1 and PDR3 (pdr1Δpdr3Δ) transformed with two plasmids: one expressing C. glabrata PDR1 and another containing a luciferase reporter gene under the control of three pleiotropic drug response elements (3xPDRE).
-
Culture: Grow the yeast strain in appropriate selective media to mid-log phase.
-
Treatment:
-
Pre-incubate the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 15 minutes).
-
Induce Pdr1 activity by adding an azole antifungal, such as ketoconazole (e.g., 40 µM).
-
Incubate for a further period to allow for luciferase expression (e.g., 90 minutes).
-
-
Lysis: Harvest the cells and lyse them using a suitable lysis buffer.
-
Luminometry: Measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
Normalization: Normalize luciferase activity to cell density (e.g., OD600) to account for any differences in cell number.
Chromatin Immunoprecipitation (ChIP) for Gal11/Med15 Recruitment
This protocol is designed to assess the effect of this compound on the recruitment of the Mediator complex to Pdr1 target gene promoters.
Methodology:
-
Cross-linking: Treat mid-log phase yeast cells with formaldehyde to cross-link proteins to DNA.
-
Quenching: Quench the cross-linking reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of a desired size range (e.g., 200-500 bp).
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to a subunit of the Mediator complex (e.g., anti-Gal11/Med15).
-
Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes: Perform a series of washes to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples and the input control.
-
qPCR Analysis: Quantify the amount of specific promoter DNA (e.g., the upstream activating sequence of PDR5) in the immunoprecipitated samples relative to the input DNA using quantitative PCR.
Mandatory Visualization
Caption: Mechanism of this compound action in fungal cells.
Caption: Troubleshooting workflow for this compound experiments.
References
quality control measures for iKIX1 compound integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the integrity of the iKIX1 compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] For experimental use, it is advisable to prepare a high-concentration stock solution in anhydrous DMSO. When preparing aqueous working solutions, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[2][3]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound.
-
Powder: Store at -20°C for long-term stability.
-
Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: My this compound solution appears to have precipitated upon dilution in my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. Here are some steps to troubleshoot this:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible while maintaining compound solubility.
-
Method of Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try serial dilutions. Prepare an intermediate dilution in your assay buffer with vigorous mixing before the final dilution.
-
Temperature: Ensure your aqueous buffer is at the experimental temperature before adding the this compound stock solution.
-
Sonication: Brief sonication of the final diluted solution can help to dissolve small precipitates.[4]
Q4: I am observing unexpected or inconsistent results in my cell-based assays with this compound. What are the potential causes related to compound integrity?
A4: Inconsistent results can stem from several factors related to the compound:
-
Degradation: this compound, containing a thioxomethyl hydrazide moiety, may be susceptible to hydrolysis or oxidation, especially if stored improperly or exposed to harsh conditions.
-
Purity: The presence of impurities from the synthesis process can lead to off-target effects.
-
Non-specific Binding: As a hydrophobic molecule, this compound may non-specifically bind to plasticware or proteins in your assay, reducing its effective concentration.[5][6]
Troubleshooting Guides
Issue 1: Verifying the Purity and Integrity of a New Batch of this compound
Workflow for Quality Control of Incoming this compound
Caption: Workflow for the quality control of a new batch of this compound.
Recommended Actions:
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase HPLC method with UV detection to assess the purity of the compound. A high-purity batch should exhibit a single major peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the identity of the compound by verifying that the major peak in the chromatogram has the correct mass-to-charge ratio (m/z) for this compound.
-
Nuclear Magnetic Resonance (NMR): For a comprehensive structural confirmation, particularly for a new supplier, obtain a ¹H NMR spectrum and compare it to a reference spectrum if available.
Issue 2: Investigating Potential Degradation of this compound
Workflow for Investigating this compound Degradation
Caption: A logical workflow to investigate suspected degradation of this compound.
Recommended Actions:
-
Stability-Indicating HPLC Method: Develop an HPLC method capable of separating the intact this compound from potential degradation products.
-
Forced Degradation Study: To understand potential degradation pathways, subject a sample of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyze the resulting mixtures by HPLC-MS. This can help to identify potential degradants that might arise during storage or in experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To assess the purity of this compound and separate it from potential degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL in the initial mobile phase composition (90% A: 10% B).
Protocol 2: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound for the validation of the stability-indicating HPLC method.
Procedure:
-
Acid Hydrolysis: To 1 mL of a 1 mg/mL this compound stock in a suitable solvent (e.g., acetonitrile), add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH and dilute for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Neutralize with 0.1 M HCl and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 12 hours. Dilute for HPLC analysis.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. Dissolve in the stock solution solvent and dilute for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound to light according to ICH Q1B guidelines. Analyze by HPLC.
Data Interpretation: Analyze the chromatograms from the stressed samples to identify new peaks corresponding to degradation products. Use a mass spectrometer in line with the HPLC to obtain mass information for these new peaks to aid in their identification.
Signaling Pathway
This compound Mechanism of Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophobic fluorescent probes introduce artifacts into single molecule tracking experiments due to non-specific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing iKIX1 in their experiments. The information is tailored for scientists in the fields of mycology, infectious disease, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that functions by disrupting the protein-protein interaction between the KIX domain of the Candida glabrata Gal11A/Med15 protein and the activation domain of the Pdr1 transcription factor.[1][2] This disruption prevents the Pdr1-dependent activation of genes involved in multidrug resistance (MDR), thereby re-sensitizing azole-resistant C. glabrata strains to antifungal drugs.[1][2]
Q2: What is the optimal solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, further dilution in vehicles such as a mixture of PEG300, Tween-80, and saline, or corn oil may be necessary.
Q3: What is the recommended concentration range for this compound in cellular assays?
A3: The effective concentration of this compound can vary depending on the specific assay and the C. glabrata strain being used. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup. Published studies have shown that this compound can inhibit cell growth in a concentration-dependent manner in the presence of ketoconazole.[3]
Q4: Is this compound toxic to mammalian cells?
A4: this compound has shown toxicity to human HepG2 cells at high concentrations, with a reported IC50 of approximately 100 µM.[1] It is advisable to assess the cytotoxicity of this compound in your specific mammalian cell line of interest.
Troubleshooting Guide
Inconsistent or No this compound Activity in Cellular Assays
Q: My this compound treatment does not show any effect on the azole susceptibility of my C. glabrata strain. What could be the issue?
A: This could be due to several factors:
-
This compound Degradation: Ensure that your this compound stock solution is properly stored, typically at -20°C, and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.
-
Incorrect Strain: Verify that the C. glabrata strain you are using has a Pdr1-dependent mechanism of azole resistance. This compound's efficacy is dependent on this pathway.
-
Suboptimal Assay Conditions:
-
This compound Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration.
-
Azole Concentration: The concentration of the azole antifungal may be too high, masking the sensitizing effect of this compound. A checkerboard assay with varying concentrations of both this compound and the azole is recommended to find the optimal combination.
-
Incubation Time: The incubation time may not be sufficient for this compound to exert its effect. Optimize the incubation time for your specific assay.
-
-
Compound Precipitation: Visually inspect your culture medium for any signs of this compound precipitation. If precipitation occurs, you may need to adjust the solvent or the final concentration.
High Background in Luciferase Reporter Assays
Q: I am observing high background luminescence in my Pdr1-dependent luciferase reporter assay, making it difficult to assess the effect of this compound. What can I do?
A: High background in luciferase assays can be addressed by:
-
Optimizing Cell Number: Titrate the number of cells per well to find a balance between a detectable signal and manageable background.
-
Using appropriate plates : White plates are generally recommended for luminescence assays to maximize signal, but can sometimes contribute to higher background. If background is an issue, consider trying black plates, which may reduce background at the cost of some signal intensity.
-
Checking Reagents: Ensure that your luciferase substrate and lysis buffer are fresh and have been stored correctly. Contaminated or degraded reagents can lead to high background.
-
Promoter Leakiness: The promoter driving your luciferase reporter may have some basal activity. Ensure you have a proper negative control (e.g., cells treated with vehicle only) to subtract the background.
Variability in Experimental Replicates
Q: I am seeing significant variability between my technical and biological replicates in experiments with this compound. How can I improve consistency?
A: To reduce variability:
-
Ensure Homogeneous Cell Suspension: Before plating, ensure your C. glabrata cell suspension is well-mixed to have a consistent number of cells in each well.
-
Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to minimize errors in dispensing cells, this compound, and other reagents.
-
Consistent Incubation: Ensure uniform temperature and atmospheric conditions for all plates during incubation. Edge effects in microplates can be a source of variability; consider not using the outer wells for critical measurements.
-
Master Mixes: Prepare master mixes of your reagents (e.g., this compound dilutions, media with azole) to add to your wells, which can reduce pipetting errors.
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| This compound IC50 | 190.2 µM ± 4.1 µM | Fluorescence Polarization (FP) assay with CgGal11A KIX domain and CgPdr1 AD30 | [3] |
| This compound Apparent Ki | 18.1 µM | Calculated from FP assay data | [3] |
| CgGal11A KIX - CgPdr1 AD30 Kd | 319.7 nM ± 9.5 nM | FP titration | [3] |
| This compound Cytotoxicity IC50 | ~100 µM | Human HepG2 cells | [1] |
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for Pdr1 Activity
This protocol is designed to assess the effect of this compound on Pdr1-dependent gene expression using a luciferase reporter construct.
Materials:
-
S. cerevisiae strain with PDR1/PDR3 deletion, expressing CgPDR1 and a PDRE-luciferase reporter.
-
Yeast culture medium (e.g., YPD).
-
This compound stock solution (in DMSO).
-
Azole antifungal stock solution (e.g., ketoconazole in DMSO).
-
96-well white, clear-bottom plates.
-
Luciferase assay reagent.
-
Luminometer.
Method:
-
Cell Culture: Grow the reporter strain overnight in appropriate selective media.
-
Cell Plating: Dilute the overnight culture to the desired OD600 and plate into a 96-well plate.
-
Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (DMSO). Pre-incubate for a defined period (e.g., 1 hour).
-
Induction: Add the azole antifungal to induce Pdr1 activity. Include an untreated control.
-
Incubation: Incubate the plate at the optimal temperature for a set duration (e.g., 4-6 hours).
-
Lysis and Luciferase Assay: Following the manufacturer's instructions for your luciferase assay system, lyse the cells and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to cell density (e.g., by measuring OD600 before lysis) and compare the activity in this compound-treated wells to the controls.
Protocol 2: Checkerboard Synergy Assay
This assay is used to determine if this compound acts synergistically with an azole antifungal.
Materials:
-
C. glabrata strain of interest.
-
RPMI-1640 medium (or other suitable broth).
-
This compound stock solution.
-
Azole antifungal stock solution.
-
96-well microtiter plates.
-
Spectrophotometer.
Method:
-
Prepare Drug Dilutions: In a 96-well plate, prepare serial dilutions of the azole antifungal along the x-axis and serial dilutions of this compound along the y-axis. Include drug-free and single-drug controls.
-
Inoculum Preparation: Prepare a standardized inoculum of the C. glabrata strain in RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to all wells of the plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Growth Assessment: Determine the minimum inhibitory concentration (MIC) for each drug alone and in combination by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4.0), or antagonism (FICI > 4.0).
Signaling Pathways and Workflows
Caption: this compound inhibits the Pdr1-Gal11A interaction, blocking MDR gene expression.
Caption: A typical workflow for conducting experiments with this compound.
References
Validation & Comparative
iKIX1: A Frontrunner in the Inhibition of Pdr1-Mediated Multidrug Resistance
A comparative guide to the efficacy and mechanism of iKIX1, a novel inhibitor of the Pdr1 transcription factor.
The emergence of multidrug resistance (MDR) in fungal pathogens, particularly Candida glabrata, poses a significant threat to public health. A key driver of this resistance is the transcription factor Pdr1, which regulates the expression of drug efflux pumps. The small molecule this compound has emerged as a promising agent that can reverse this resistance by directly inhibiting Pdr1 activity. This guide provides a comprehensive overview of the efficacy of this compound, benchmarked against the current landscape of Pdr1 inhibition, and details the experimental protocols used to validate its function. While this compound stands as a well-characterized direct inhibitor of the Pdr1-Mediator interaction, the field of direct Pdr1 inhibitors is still nascent, with a scarcity of other publicly documented small molecules for a direct head-to-head comparison.
Mechanism of Action: Disrupting a Critical Interaction
This compound functions by disrupting the crucial interaction between the activation domain of the Pdr1 transcription factor and the KIX domain of the Gal11A/Med15 subunit of the Mediator complex.[1] This interaction is essential for the recruitment of RNA polymerase II to Pdr1 target genes, which include those encoding ATP-binding cassette (ABC) transporters responsible for ejecting antifungal drugs from the cell. By blocking this protein-protein interaction, this compound effectively prevents the upregulation of these drug efflux pumps, thereby resensitizing drug-resistant C. glabrata to antifungal agents like azoles.[1]
Quantitative Efficacy of this compound
The following table summarizes the key quantitative data on the efficacy of this compound in inhibiting the Pdr1 pathway and resensitizing C. glabrata to antifungal drugs.
| Parameter | Value | Cell/System | Description |
| IC50 | 190.2 µM | In vitro | Concentration of this compound required to inhibit 50% of the binding between the CgPdr1 activation domain and the CgGal11A KIX domain. |
| Ki | 18 µM | In vitro | Apparent inhibition constant of this compound for the CgPdr1 AD-CgGal11A KIX domain interaction. |
| CgCDR1 Expression | Concentration-dependent reduction | C. glabrata | This compound reduced the azole-induced transcription of the CgCDR1 efflux pump gene in a dose-dependent manner. |
| Rhodamine 6G Efflux | Significantly decreased | C. glabrata | This compound treatment led to a significant decrease in the efflux of rhodamine 6G, a substrate of the Cdr1 efflux pump.[1] |
| Azole Resensitization | Restored azole sensitivity | C. glabrata | In strains with gain-of-function Pdr1 mutations, this compound restored sensitivity to fluconazole and ketoconazole in a concentration-dependent manner.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the efficacy of this compound.
Fluorescence Polarization (FP) Assay for Pdr1-KIX Interaction
This in vitro assay is used to quantify the binding affinity between the Pdr1 activation domain (AD) and the Gal11A KIX domain and to determine the inhibitory potential of compounds like this compound.
-
Protein Expression and Purification: The CgPdr1 AD and CgGal11A KIX domain are expressed as recombinant proteins in E. coli and purified.
-
Fluorescent Labeling: The CgPdr1 AD is labeled with a fluorescent probe (e.g., fluorescein).
-
Binding Assay: A constant concentration of the fluorescently labeled CgPdr1 AD is incubated with increasing concentrations of the CgGal11A KIX domain in a suitable buffer.
-
FP Measurement: The fluorescence polarization is measured using a plate reader. An increase in polarization indicates binding.
-
Inhibition Assay: For inhibitor testing, a fixed concentration of labeled CgPdr1 AD and CgGal11A KIX domain (that gives a significant FP signal) is incubated with increasing concentrations of this compound.
-
Data Analysis: The decrease in fluorescence polarization is used to calculate the IC50 value of the inhibitor. The Ki can then be calculated using the Cheng-Prusoff equation.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This experiment measures the effect of this compound on the transcription of Pdr1 target genes, such as the efflux pump CgCDR1.
-
Cell Culture and Treatment: C. glabrata strains (wild-type and/or Pdr1 gain-of-function mutants) are grown to mid-log phase. Cultures are then treated with an azole (e.g., ketoconazole) in the presence or absence of varying concentrations of this compound.
-
RNA Extraction: Total RNA is extracted from the yeast cells using a standard protocol (e.g., hot phenol-chloroform extraction).
-
cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA, and then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is used as a template for quantitative PCR with primers specific for the target gene (e.g., CgCDR1) and a reference gene (e.g., ACT1) for normalization.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, comparing the expression levels in treated versus untreated cells.
Rhodamine 6G Efflux Assay
This functional assay assesses the activity of the Cdr1 efflux pump, which is a target of Pdr1.
-
Cell Culture and Loading: C. glabrata cells are grown and then incubated with rhodamine 6G, a fluorescent substrate of the Cdr1 pump, to allow for its uptake.
-
Inhibitor Treatment: The cells are washed and then treated with this compound or a vehicle control.
-
Efflux Measurement: The efflux of rhodamine 6G from the cells is monitored over time by measuring the fluorescence of the supernatant or the remaining intracellular fluorescence using a fluorometer or flow cytometer.
-
Data Analysis: The rate of rhodamine 6G efflux is compared between this compound-treated and control cells to determine the inhibitory effect of this compound on pump activity.[1]
Conclusion
This compound represents a significant advancement in the development of novel antifungal therapies by targeting a key mechanism of drug resistance at its transcriptional source. Its ability to disrupt the Pdr1-Mediator interaction and subsequently restore azole sensitivity in resistant C. glabrata strains has been demonstrated through robust in vitro and cellular assays. While the landscape of direct Pdr1 inhibitors is currently limited, the detailed characterization of this compound provides a valuable benchmark and a proof of concept for this therapeutic strategy. Future research will likely focus on the discovery and development of additional Pdr1 inhibitors, which will allow for more extensive comparative analyses and the potential for combination therapies to combat the growing challenge of fungal multidrug resistance.
References
A Comparative Guide to iKIX1 and Analog A2 in Reversing Azole Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanism of action of the experimental compound iKIX1 and its analog, A2, in reversing azole resistance in fungal pathogens, particularly Candida glabrata. The information presented is based on published experimental data to facilitate an objective evaluation for research and development purposes.
Introduction to Azole Resistance and Novel Reversal Strategies
Azole antifungals are a cornerstone in the treatment of fungal infections. However, their efficacy is increasingly compromised by the emergence of drug resistance. A primary mechanism of azole resistance is the overexpression of drug efflux pumps, which actively remove the antifungal agents from the fungal cell. This process is often regulated by the transcription factor Pdr1. Consequently, targeting the Pdr1-mediated signaling pathway presents a promising strategy to counteract azole resistance. This guide focuses on this compound, a small molecule inhibitor designed to disrupt this pathway, and its structurally similar analog, A2, to highlight the critical chemical features necessary for this activity.
Mechanism of Action: Disrupting the Pdr1-Mediator Complex
Azole resistance in Candida glabrata is frequently driven by gain-of-function mutations in the transcription factor Pdr1.[1][2] This leads to the constitutive activation of Pdr1 and subsequent upregulation of target genes, including those encoding ATP-binding cassette (ABC) transporters like CgCDR1, which are responsible for drug efflux.
This compound functions by directly interfering with the transcriptional activation of these resistance genes.[1][2] It inhibits the protein-protein interaction between the activation domain of Pdr1 and the KIX domain of the Gal11/Med15 subunit of the Mediator complex.[1][2] This interaction is crucial for the recruitment of the transcriptional machinery to the promoters of Pdr1 target genes. By blocking this interaction, this compound prevents the upregulation of drug efflux pumps, thereby restoring the intracellular concentration of azole drugs and their antifungal activity.[1]
Analog A2 , on the other hand, serves as a negative control in these studies. It is structurally similar to this compound but lacks the critical electron-withdrawing groups on its aromatic ring.[1] These groups are essential for the effective binding of the molecule to the KIX domain of Gal11. As a result, analog A2 fails to disrupt the Pdr1-Mediator interaction and, consequently, does not reverse azole resistance.[1]
Comparative Efficacy: this compound vs. Analog A2
Experimental data demonstrates a stark contrast in the biological activity of this compound and analog A2. While this compound effectively reverses azole resistance, analog A2 is largely inactive. The following table summarizes the quantitative comparison from key assays.
| Assay | This compound | Analog A2 | Outcome | Reference |
| Fluorescence Polarization (FP) Assay | IC50: 190.2 µM | Increased IC50 | This compound effectively competes with Pdr1 for binding to the Gal11A KIX domain, whereas analog A2 shows significantly weaker binding. | [1] |
| S. cerevisiae Luciferase Reporter Assay | Dose-responsive inhibition of luciferase activity | Activity abolished | This compound inhibits Pdr1-dependent gene expression, while analog A2 has no effect. | [1] |
| CgCDR1 Expression Repression | Concentration-dependent repression | Activity abolished | This compound suppresses the expression of the key efflux pump CgCDR1, but analog A2 does not. | [1] |
| Synergistic Cell Growth Inhibition with Azoles | Synergistic inhibition | Activity abolished | This compound shows a synergistic effect with azoles in inhibiting the growth of C. glabrata, an effect not observed with analog A2. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate this compound and analog A2.
Fluorescence Polarization (FP) Assay
This biochemical assay was used to quantify the inhibition of the Pdr1-Gal11A KIX domain interaction.
-
Protein Expression and Purification : The C. glabrata Gal11A KIX domain and a 30-amino acid peptide from the Pdr1 activation domain (Pdr1 AD30) were expressed and purified.
-
Fluorescent Labeling : The Pdr1 AD30 peptide was labeled with a fluorescent tag.
-
Binding Assay : The labeled Pdr1 AD30 peptide was incubated with the Gal11A KIX domain in the presence of varying concentrations of the test compound (this compound or analog A2).
-
Measurement : The fluorescence polarization was measured. A decrease in polarization indicates the displacement of the labeled peptide from the KIX domain by the inhibitor.
-
Data Analysis : The IC50 value, the concentration of the inhibitor required to displace 50% of the bound peptide, was calculated.
S. cerevisiae Luciferase Reporter Assay
This in vivo assay was used to measure the effect of the compounds on Pdr1-dependent transcription.
-
Strain Construction : A Saccharomyces cerevisiae strain was engineered to express C. glabrata Pdr1 and a luciferase reporter gene under the control of a Pdr1-responsive promoter (3XPDRE).
-
Treatment : The yeast cells were treated with an azole (e.g., ketoconazole) to induce Pdr1 activity, along with varying concentrations of the test compound.
-
Luciferase Assay : After a period of incubation, the cells were lysed, and the luciferase activity was measured using a luminometer.
-
Data Analysis : The inhibition of azole-induced luciferase activity by the test compound was quantified.
Gene Expression Analysis (qRT-PCR)
This assay was used to measure the effect of the compounds on the expression of Pdr1 target genes, such as CgCDR1.
-
Cell Culture and Treatment : C. glabrata cells were cultured and treated with an azole and/or the test compound.
-
RNA Extraction : Total RNA was extracted from the fungal cells.
-
Reverse Transcription : The RNA was reverse-transcribed into cDNA.
-
Quantitative PCR (qPCR) : The expression levels of the target gene (CgCDR1) and a housekeeping gene were quantified by qPCR using specific primers.
-
Data Analysis : The relative expression of the target gene was calculated after normalization to the housekeeping gene.
Antifungal Susceptibility Testing
This assay was used to determine the synergistic effect of the compounds with azole antifungals.
-
Microdilution Assay : A broth microdilution method was used, following standard protocols (e.g., EUCAST).
-
Drug Combination : C. glabrata cells were incubated in microtiter plates containing a matrix of varying concentrations of the azole drug and the test compound.
-
Growth Measurement : After incubation, fungal growth was assessed by measuring the optical density at 540 nm (OD540).
-
Data Analysis : The fractional inhibitory concentration index (FICI) was calculated to determine if the drug combination was synergistic, additive, or antagonistic.
References
A Comparative Analysis of iKIX1 and Other Antifungal Resistance Modulators
For Researchers, Scientists, and Drug Development Professionals
The rise of antifungal drug resistance is a critical global health threat, necessitating the development of novel therapeutic strategies. One promising approach is the use of resistance modulators, compounds that can restore the efficacy of existing antifungal drugs. This guide provides a comparative analysis of a novel modulator, iKIX1, with other established and emerging classes of antifungal resistance modulators. We present supporting experimental data, detailed methodologies, and visualizations of the key signaling pathways involved.
Executive Summary
This compound is a first-in-class small molecule inhibitor that disrupts the interaction between the fungal transcription factor Pdr1 and the Mediator coactivator complex, a key pathway for azole resistance in Candida glabrata.[1][2][3][4] This guide compares the performance of this compound with other major classes of antifungal resistance modulators, including calcineurin inhibitors, Hsp90 inhibitors, and various natural compounds. While direct head-to-head studies are limited, this analysis collates available data to provide a comparative overview of their mechanisms, efficacy, and potential as cotherapeutic agents.
Data Presentation: Comparative Efficacy of Antifungal Resistance Modulators
The following tables summarize the quantitative data on the efficacy of this compound and other representative modulators in potentiating the activity of conventional antifungal agents, primarily fluconazole (FLC), against resistant fungal strains.
Table 1: In Vitro Synergistic Activity of Antifungal Resistance Modulators
| Modulator | Fungal Species | Antifungal Agent | Fold Reduction in MIC of Antifungal | Reference |
| This compound | C. glabrata (azole-resistant) | Fluconazole | >64 | [1] |
| This compound | C. glabrata (azole-resistant) | Ketoconazole | >16 | [1] |
| FK506 (Tacrolimus) | C. albicans (biofilm) | Fluconazole | >1000 | [5] |
| Cyclosporine A (CsA) | C. albicans (biofilm) | Fluconazole | >1000 | [5] |
| HSP990 | C. albicans (FLC-resistant) | Fluconazole | >64 | [6] |
| Geldanamycin | C. albicans (azole-resistant) | Fluconazole | 8-16 | [7] |
| Hinokitiol | C. albicans (FLC-resistant) | Fluconazole | Not specified | [8] |
| Thymol | C. albicans (biofilm) | Fluconazole | Synergistic | [9] |
Table 2: In Vivo Efficacy of Antifungal Resistance Modulators in Murine Models of Disseminated Candidiasis
| Modulator Combination | Fungal Strain | Outcome | Reference |
| This compound + Fluconazole | C. glabrata (PDR1 gain-of-function) | Significantly reduced kidney fungal burden | [1] |
| HSP990 + Fluconazole | C. albicans | Enhanced therapeutic efficacy | [6] |
| FK506 + Fluconazole | C. albicans | Not specified | [5] |
Mechanism of Action and Signaling Pathways
Antifungal resistance modulators function by targeting various cellular pathways that fungi utilize to withstand the effects of antifungal drugs.
This compound: Targeting the Pdr1-Mediator Interaction
This compound represents a novel mechanism-based approach to overcoming antifungal resistance. It directly inhibits the interaction between the activation domain of the pleiotropic drug resistance transcription factor (Pdr1) and the KIX domain of the Mediator complex subunit Gal11/Med15.[1][2][4] This interaction is crucial for the transcriptional upregulation of drug efflux pumps, such as Cdr1, which are major contributors to azole resistance in Candida species.[1] By blocking this interaction, this compound prevents the expression of these pumps, thereby restoring the intracellular concentration and efficacy of azole drugs.[1]
Caption: this compound mechanism of action.
Calcineurin Inhibitors
Calcineurin is a crucial phosphatase that regulates stress responses in fungi.[5] Inhibitors of calcineurin, such as FK506 (tacrolimus) and cyclosporine A (CsA), have been shown to exhibit potent synergistic activity with azoles, particularly against biofilms.[5][10] The mechanism involves the disruption of calcium signaling pathways that are essential for fungal tolerance to the membrane stress induced by azoles.
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting fungal multidrug resistance by disrupting an activator–Mediator interaction [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic effect of calcineurin inhibitors and fluconazole against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The non-Geldanamycin Hsp90 inhibitors enhanced the antifungal activity of fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Natural Compounds: A Hopeful Promise as an Antibiofilm Agent Against Candida Species [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
Validating the On-Target Effects of iKIX1: A Structural and Functional Comparison
This guide provides a detailed analysis of iKIX1, a small molecule inhibitor of the KIX domain, focusing on the structural biology approaches used to validate its on-target effects. We compare this compound's performance with other known KIX inhibitors and provide comprehensive experimental methodologies for key assays. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic targeting of protein-protein interactions.
Introduction to this compound and the KIX Domain
The Kinase-Inducible Domain (KIX) is a conserved protein-protein interaction module found in transcriptional coactivators, such as CBP/p300 in humans and the Mediator complex subunit Gal11/Med15 in fungi.[1][2][3] The KIX domain acts as a docking site for various transcription factors, playing a crucial role in gene regulation.[3] Dysregulation of KIX-mediated interactions has been implicated in various diseases, including cancers like acute myeloid leukemia and the development of multidrug resistance in pathogenic fungi.[1][2][4][5][6]
This compound is a novel antifungal agent identified through high-throughput screening. It functions by disrupting the interaction between the KIX domain of the Candida glabrata Gal11A protein and the activation domain of the transcription factor CgPdr1.[1][7] This inhibition effectively suppresses the expression of genes responsible for multidrug resistance, thereby re-sensitizing the fungus to conventional azole antifungals.[1][8] The validation of this compound's on-target effects has been substantially supported by structural biology studies, which have elucidated its mechanism of action at a molecular level.
Comparative Analysis of KIX Inhibitors
The following table summarizes the quantitative data for this compound and compares it with a structural analog and other research compounds targeting the KIX domain.
| Compound | Target KIX Domain | Binding Partner | Assay Type | Kd | IC50 | Ki | Reference |
| This compound | C. glabrata Gal11A | CgPdr1 AD | FP | 319.7 nM (for Pdr1 AD) | 190.2 µM | 18.1 µM | [1][7] |
| Analog A2 | C. glabrata Gal11A | CgPdr1 AD | FP / Luciferase | - | > 250 µM | - | [1] |
| MybLL-tide | Human CBP/p300 | c-Myb | Not Specified | Picomolar range | - | - | [6] |
| T2857W peptide | Human CBP/p300 | MLL | SPR / FP | - | 5.67 µM (SPR), 3.48 µM (FP) | - | [9] |
| RRR Myb32 mutant | Human CBP/p300 | c-Myb | ITC | 0.26 µM | - | - | [10] |
Structural Validation of this compound's Mechanism of Action
The on-target effect of this compound is validated by structural and biophysical data. The solution structure of the C. glabrata Gal11A KIX domain was determined by NMR spectroscopy (PDB ID: 4D7X).[1] This structural information was crucial for understanding the binding interface.
Computational docking studies of this compound onto the CgGal11A KIX domain structure revealed that this compound occupies the same binding pocket as the CgPdr1 activation domain.[1] This strongly supports a mechanism of direct competitive inhibition. The binding is characterized by a network of hydrogen bonds and hydrophobic interactions.[1] The functional importance of these interactions is highlighted by the lack of activity of the analog A2, which lacks the electron-withdrawing groups of this compound that are critical for binding to the basic interface of the KIX domain.[1]
Experimental Protocols
Detailed methodologies for the key experiments used to validate this compound's on-target effects are provided below.
1. Fluorescence Polarization (FP) Competition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the CgGal11A KIX and CgPdr1 activation domain (AD) interaction.
-
Protocol:
-
A fluorescently labeled peptide corresponding to the CgPdr1 AD is incubated with the purified CgGal11A KIX domain protein.
-
The binding of the KIX domain to the labeled peptide results in a high fluorescence polarization signal due to the slower tumbling of the larger complex in solution.
-
This compound is titrated into the solution at various concentrations.
-
As this compound competes with the labeled peptide for binding to the KIX domain, the labeled peptide is displaced, leading to a decrease in the fluorescence polarization signal.
-
The IC50 value is calculated by fitting the concentration-response curve.[1][11]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the high-resolution three-dimensional structure of the CgGal11A KIX domain.
-
Protocol:
-
The CgGal11A KIX domain is expressed with 15N and 13C isotopic labels and purified.
-
A series of multidimensional NMR experiments (e.g., HSQC, HNCA, HNCO, HNCACB, CBCA(CO)NH) are performed to assign the chemical shifts of the protein's backbone and side-chain atoms.
-
Nuclear Overhauser Effect (NOE) experiments are used to obtain distance restraints between protons that are close in space.
-
These experimental restraints are then used in computational software to calculate a family of structures consistent with the data. The final output is an ensemble of low-energy structures representing the solution structure of the protein.[1]
-
3. Luciferase Reporter Assay
-
Objective: To measure the effect of this compound on Pdr1-dependent gene transcription in a cellular context.
-
Protocol:
-
A reporter plasmid is constructed containing a luciferase gene under the control of a promoter with Pdr1 response elements (PDREs).
-
This plasmid is introduced into a suitable yeast strain (e.g., Saccharomyces cerevisiae with relevant gene deletions and expressing CgPdr1).
-
The cells are treated with an inducer (e.g., an azole antifungal) in the presence of varying concentrations of this compound or a vehicle control.
-
After a period of incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
A decrease in luciferase activity in the presence of this compound indicates inhibition of Pdr1-dependent transcription.[1]
-
4. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the effect of this compound on the expression of endogenous Pdr1 target genes, such as the efflux pump gene CgCDR1.
-
Protocol:
-
C. glabrata cells (including strains with gain-of-function CgPDR1 mutations) are treated with an inducer and varying concentrations of this compound.
-
Total RNA is extracted from the cells after treatment.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is then used as a template for PCR with primers specific for CgCDR1 and a reference housekeeping gene.
-
The amplification of the PCR products is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
The relative expression of CgCDR1 is calculated after normalization to the reference gene, showing the dose-dependent repression by this compound.[1]
-
Visualizing Pathways and Workflows
Signaling Pathway of Pdr1-Mediated Drug Resistance
Caption: Pdr1-mediated drug resistance pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Validation
Caption: Workflow for the validation of this compound from initial screening to in vivo efficacy.
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KIX domain inhibitors and how do they work? [synapse.patsnap.com]
- 4. Genetic Interaction between Mutations in c-Myb and the KIX Domains of CBP and p300 Affects Multiple Blood Cell Lineages and Influences Both Gene Activation and Repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Interaction between Mutations in c-Myb and the KIX Domains of CBP and p300 Affects Multiple Blood Cell Lineages and Influences Both Gene Activation and Repression | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational peptide design for inhibition of the KIX–MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational design of a helical peptide inhibitor targeting c-Myb–KIX interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
iKIX1: A Comparative Analysis of Cross-Resistance with Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens, particularly Candida glabrata, presents a formidable challenge in clinical settings. Novel therapeutic strategies are increasingly focused on adjuvants that can restore the efficacy of existing antifungal agents. One such promising molecule is iKIX1, a small molecule inhibitor designed to disrupt a key mechanism of fungal drug resistance. This guide provides a comprehensive comparison of this compound's cross-resistance and synergistic potential with various classes of antifungal agents, supported by available experimental data and detailed methodologies.
Mechanism of Action: Disrupting the Pdr1-Mediator Interaction
This compound's primary mechanism of action is the inhibition of a critical protein-protein interaction within the fungal cell.[1][2][3] It blocks the binding of the CgPdr1 transcription factor's activation domain to the KIX domain of the Mediator co-activator complex subunit, CgGal11A.[1][3] The transcription factor Pdr1 is a master regulator of the pleiotropic drug resistance (PDR) network.[1] In pathogenic yeasts like Candida glabrata, gain-of-function mutations in the PDR1 gene are a common cause of resistance to azole antifungals.[1][2] These mutations lead to the constitutive activation of Pdr1, resulting in the overexpression of drug efflux pumps, such as CgCDR1, which actively remove antifungal drugs from the cell.[1]
By inhibiting the Pdr1-Mediator interaction, this compound prevents the Pdr1-dependent upregulation of these efflux pumps and other resistance genes.[1][4] This action re-sensitizes otherwise resistant fungal cells to the effects of certain antifungal drugs.[1][2][5][3]
Figure 1. Mechanism of this compound Action.
Comparative In Vitro Efficacy
The efficacy of this compound has been evaluated primarily in combination with azole and echinocandin antifungals against C. glabrata. The data highlights a selective synergistic or additive relationship, underscoring the importance of understanding its cross-resistance profile.
Interaction with Azole Antifungals
Studies have consistently demonstrated that this compound can restore the susceptibility of azole-resistant C. glabrata strains to fluconazole and ketoconazole.[1][2] In strains with gain-of-function mutations in PDR1, this compound acts in a concentration-dependent manner to reduce the minimum inhibitory concentration (MIC) of azoles.[1] Checkerboard assays have revealed that the interaction between this compound and ketoconazole is additive in wild-type C. glabrata strains and synergistic in azole-resistant mutants carrying PDR1 gain-of-function mutations.[1]
| Fungal Strain | Antifungal Agent | This compound Interaction | Supporting Data Reference |
| C. glabrata (Wild-Type) | Ketoconazole | Additive | [1] |
| C. glabrata (PDR1 GOF Mutant) | Ketoconazole | Synergistic | [1] |
| C. glabrata (PDR1 GOF Mutant) | Fluconazole | Synergistic | [1] |
Table 1. Summary of this compound Interaction with Azole Antifungals against Candida glabrata.
Interaction with Echinocandins
In contrast to its effects with azoles, this compound does not exhibit a synergistic relationship with the echinocandin class of antifungals. A recent study investigating resistance pathways for glucan synthase inhibitors found that this compound did not enhance the activity of micafungin or caspofungin against C. glabrata. In fact, an antagonistic effect was observed between this compound and micafungin, suggesting potential off-target effects that counteract the efficacy of this particular echinocandin. No significant interaction was noted with caspofungin.
| Fungal Strain | Antifungal Agent | This compound Interaction | Supporting Data Reference |
| C. glabrata | Micafungin | Antagonistic | |
| C. glabrata | Caspofungin | No Effect |
Table 2. Summary of this compound Interaction with Echinocandin Antifungals against Candida glabrata.
Interaction with Polyenes
Currently, there is no publicly available data from studies evaluating the cross-resistance or synergistic potential of this compound in combination with polyene antifungals, such as amphotericin B.
Experimental Protocols
The following are summaries of standard methodologies used to evaluate antifungal synergy and cross-resistance, upon which the cited this compound studies are based.
Broth Microdilution for Antifungal Susceptibility Testing (CLSI M27-A3)
This reference method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate.
-
Inoculum Preparation : Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution : Antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation : The inoculated plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination : The MIC is read as the lowest concentration of the drug that causes a significant (typically ≥50%) reduction in growth compared to the drug-free control well.
Figure 2. CLSI M27-A3 Workflow.
Checkerboard Assay for Synergy Testing
This method is a variation of the broth microdilution technique used to assess the interaction between two compounds.
-
Plate Setup : In a 96-well plate, one agent (e.g., an antifungal) is serially diluted horizontally, while the second agent (e.g., this compound) is serially diluted vertically. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation and Incubation : Each well is inoculated with a standardized yeast suspension, and the plate is incubated as per the CLSI M27-A3 protocol.
-
Data Analysis : The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation :
-
Synergy : FICI ≤ 0.5
-
Additive/Indifference : 0.5 < FICI ≤ 4.0
-
Antagonism : FICI > 4.0
-
Conclusion and Future Directions
The available data indicate that this compound demonstrates a targeted synergistic or additive effect with azole antifungals against C. glabrata, particularly in strains with established resistance mechanisms involving the Pdr1 transcription factor.[1] This supports its potential as a resistance-modifying agent in combination therapy with azoles. However, its utility does not appear to extend to the echinocandin class, where it shows no benefit and may even be antagonistic with micafungin.
Key areas for future research include:
-
Evaluation with Polyenes : Determining the interaction between this compound and amphotericin B is critical to complete its cross-resistance profile.
-
Broad-Spectrum Activity : Investigating the efficacy of this compound against other clinically relevant fungal pathogens, such as Candida albicans, Candida auris, and Aspergillus fumigatus.
-
In Vivo Correlation : Further in vivo studies are necessary to confirm the clinical relevance of the observed in vitro antagonism with micafungin and the synergy with azoles.
-
Comparative Studies : Direct comparison of this compound with other emerging resistance-modifying agents would provide valuable context for its potential therapeutic application.
This guide provides a snapshot of the current understanding of this compound's interaction with other antifungal agents. As research progresses, a clearer picture of its therapeutic potential and limitations will emerge, guiding its development for combating the growing threat of antifungal resistance.
References
- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting fungal multidrug resistance by disrupting an activator-Mediator interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Drug Resistance: An Emergent Health Threat - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Azole Synergy: A Comparative Guide to iKIX1's Potentiation of Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens, particularly Candida glabrata, presents a significant challenge in clinical practice. Azole antifungals, a cornerstone of anti-infective therapy, are increasingly rendered ineffective by resistance mechanisms, primarily the upregulation of drug efflux pumps. This guide provides a comprehensive comparison of the synergistic effects of iKIX1, a novel small molecule inhibitor, with various azole agents against Candida glabrata. By disrupting a key transcriptional regulatory pathway, this compound has been shown to restore azole sensitivity, offering a promising strategy to combat antifungal resistance. This document details the underlying mechanism, presents available quantitative data, outlines experimental protocols for synergy assessment, and visualizes the key pathways and workflows.
Mechanism of Synergistic Action: this compound and Azoles
This compound functions by inhibiting a critical protein-protein interaction within the fungal cell. It specifically targets the interaction between the activation domain of the transcription factor Pdr1 and the KIX domain of the Mediator co-activator complex subunit Med15 (also known as Gal11A in C. glabrata).[1] Pdr1 is a master regulator of pleiotropic drug resistance (PDR) and, upon activation by azole-induced stress, drives the overexpression of genes encoding ATP-binding cassette (ABC) transporters, such as CDR1 (Candida Drug Resistance 1).[1] These transporters act as efflux pumps, actively removing azole drugs from the cell and thereby conferring resistance.
By binding to the KIX domain of Med15, this compound prevents the recruitment of the Mediator complex by Pdr1.[1] This disruption blocks the transcriptional activation of Pdr1 target genes, including CDR1, leading to a significant reduction in efflux pump expression.[1] Consequently, intracellular concentrations of the co-administered azole drug increase, restoring its ability to inhibit its target, lanosterol 14-α-demethylase (Erg11), and exert its antifungal effect. This mechanism effectively resensitizes azole-resistant C. glabrata strains to the action of these drugs.[1]
Quantitative Analysis of Synergism
The synergistic effect of this compound in combination with various azoles has been evaluated using in vitro checkerboard assays, with the Fractional Inhibitory Concentration Index (FICI) being a key metric. Synergy is typically defined as an FICI of ≤ 0.5. While comprehensive data across a wide range of azoles is not yet publicly available, studies have demonstrated significant synergy with fluconazole and ketoconazole, particularly in azole-resistant strains of C. glabrata.
| Azole | C. glabrata Strain | This compound Concentration (µM) | Azole MIC alone (µg/mL) | Azole MIC with this compound (µg/mL) | FICI | Interaction | Reference |
| Fluconazole | Azole-Resistant | Not Specified | >64 | Not Specified | ≤ 0.5 | Synergistic | Nishikawa et al., 2016 |
| Ketoconazole | Azole-Resistant | Not Specified | >16 | Not Specified | ≤ 0.5 | Synergistic | Nishikawa et al., 2016 |
| Itraconazole | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| Voriconazole | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| Posaconazole | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The table above is based on available published data. Further studies are required to quantify the synergistic effects of this compound with itraconazole, voriconazole, and posaconazole.
In Vivo Efficacy
The synergistic effect of this compound and azoles has also been validated in vivo using murine models of disseminated candidiasis. In these models, co-administration of this compound with fluconazole significantly increased the survival of mice infected with azole-resistant C. glabrata compared to treatment with either agent alone.[1] This demonstrates the potential of this compound to translate its in vitro synergistic activity into a tangible therapeutic benefit.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic interactions. Below are standardized protocols for key experiments.
Checkerboard Broth Microdilution Assay
This assay is used to determine the FICI of two antimicrobial agents.
-
Preparation of Drug Solutions: Prepare stock solutions of this compound and the desired azole in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions for each compound in RPMI 1640 medium buffered with MOPS.
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of each this compound dilution along the y-axis and 50 µL of each azole dilution along the x-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: Prepare a standardized inoculum of C. glabrata (e.g., 0.5-2.5 x 10³ CFU/mL) in RPMI 1640 medium.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.
-
FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay
This assay provides a dynamic assessment of the antifungal effect over time.
-
Inoculum Preparation: Prepare a standardized suspension of C. glabrata in a suitable broth medium (e.g., RPMI 1640 with MOPS) to a starting concentration of approximately 1-5 x 10⁵ CFU/mL.
-
Drug Exposure: Add this compound and/or the azole to the fungal suspension at predetermined concentrations (e.g., based on MIC values). Include a drug-free control.
-
Incubation and Sampling: Incubate the cultures at 35°C with agitation. At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on agar plates (e.g., Sabouraud Dextrose Agar).
-
Incubation and Colony Counting: Incubate the plates at 35°C for 24-48 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
Murine Model of Disseminated Candidiasis
This in vivo model assesses the therapeutic efficacy of the drug combination.
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or ICR). Immunosuppression (e.g., with cyclophosphamide) may be required to establish a robust infection with C. glabrata.
-
Infection: Infect mice intravenously (e.g., via the tail vein) with a standardized inoculum of C. glabrata.
-
Treatment: Administer this compound and the azole drug (alone and in combination) via an appropriate route (e.g., intraperitoneal or oral) at specified doses and schedules. Include a vehicle control group.
-
Monitoring: Monitor the mice for signs of illness and survival over a defined period (e.g., 21-30 days).
-
Outcome Measures: The primary endpoint is typically survival. Secondary endpoints can include fungal burden in target organs (e.g., kidneys, spleen), which is determined by homogenizing the organs and plating serial dilutions to quantify CFU/gram of tissue.
-
Statistical Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests. Analyze organ fungal burden data using appropriate statistical tests (e.g., Mann-Whitney U test).
Conclusion
This compound represents a promising adjuvant therapy to enhance the efficacy of azole antifungals against resistant Candida glabrata. By disrupting the Pdr1-Mediator signaling pathway, this compound effectively reverses the primary mechanism of azole resistance. The synergistic interactions observed in vitro and the improved survival in in vivo models highlight the potential of this combination therapy. Further research is warranted to expand the quantitative data on the synergy of this compound with a broader range of azoles and to evaluate its clinical utility. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and validate this and other novel synergistic antifungal combinations.
References
Independent Validation of iKIX1's Activity in Reversing Antifungal Resistance
A Comparative Guide for Researchers
The emergence of multidrug-resistant fungal pathogens, particularly Candida glabrata, poses a significant threat to public health. A key mechanism of this resistance is the overexpression of drug efflux pumps, often mediated by the transcription factor Pdr1. The small molecule iKIX1 was developed as a novel therapeutic agent that disrupts the interaction between Pdr1 and the Mediator co-activator complex, thereby inhibiting the transcription of resistance genes and re-sensitizing resistant fungi to conventional antifungal drugs like azoles. This guide provides an objective comparison of this compound's performance with other potential resistance-modifying agents, supported by available experimental data.
This compound: Mechanism of Action
This compound functions by inhibiting the interaction between the activation domain of the Pdr1 transcription factor and the KIX domain of the Gal11/Med15 subunit of the Mediator complex.[1] This disruption prevents the recruitment of the transcriptional machinery to the promoters of Pdr1 target genes, including those encoding ATP-binding cassette (ABC) transporters responsible for drug efflux.[1] The result is a reduction in the expression of these pumps and a restoration of susceptibility to azole antifungals.[1]
Caption: Signaling pathway illustrating this compound's mechanism of action.
Independent Validation of this compound
While the initial discovery of this compound provided a substantial amount of data on its activity, truly independent validation by unaffiliated research groups remains limited in publicly available literature. However, one study has explored the effect of this compound in combination with echinocandin antifungals, providing an external perspective on its activity and specificity.
A study investigating pathways of antifungal resistance found that a moderate dose of this compound (10 µg/mL), which was shown to increase the potency of ketoconazole, did not have the same synergistic effect with the echinocandin caspofungin.[2] Surprisingly, it demonstrated an antagonistic effect with another echinocandin, micafungin.[2] This antagonism was found to be independent of this compound's known target, the Mediator complex subunit Gal11a, suggesting potential off-target effects.[2] While not a replication of the original azole synergy findings, this study serves as an independent assessment of this compound's activity, highlighting the complexity of its interactions with different classes of antifungals.
Comparative Analysis with Alternative Resistance-Modifying Agents
Several other compounds and compound classes have been investigated for their ability to reverse azole resistance in Candida species. The following table summarizes the key characteristics of these alternatives in comparison to this compound.
| Compound/Class | Mechanism of Action | Target Organism(s) | Key Quantitative Data |
| This compound | Inhibits Pdr1-Mediator interaction | Candida glabrata, Saccharomyces cerevisiae | Apparent Ki of 18.1 µM for the CgPdr1-CgGal11A KIX domain interaction.[3] In combination with fluconazole, significantly reduces fungal burden in mouse models.[3] |
| FK506 (Tacrolimus) | Calcineurin inhibitor; also affects efflux pump expression | Candida glabrata, Candida albicans | In combination with fluconazole, reduced the MIC against a resistant C. glabrata strain from 256 µg/mL to 16 µg/mL.[4] |
| 1,4-Benzodiazepines | Potentiate azole activity (mechanism under investigation) | Candida albicans and other Candida species | Potentiated fluconazole activity by 100- to 1,000-fold in resistant C. albicans isolates.[1] |
| Hsp90/Calcineurin Inhibitors | Inhibit the Hsp90 chaperone protein or the calcineurin phosphatase, which are crucial for stress responses and drug resistance | Candida albicans, Candida glabrata, Aspergillus fumigatus | Pharmacological inhibition of Hsp90 abrogates azole resistance in C. albicans.[5][6] |
| Chebulinic acid | Binds to the Med15a KIX domain, inhibiting its interaction with Pdr1 | Candida glabrata | Binds to the CgMed15a KIX domain with a KD value of 0.339 µM. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the activity of this compound and its alternatives.
This compound Activity Assays (as per Nishikawa et al., 2016)
-
Fluorescence Polarization (FP) Assay: To determine the binding affinity and inhibitory constant of this compound, an FP-based competition assay was used. A fluorescently labeled Pdr1 activation domain peptide was incubated with the purified Gal11A KIX domain protein. The change in polarization upon binding was measured. The assay was then performed with the addition of varying concentrations of this compound to determine its IC50 and calculate the apparent Ki.
-
Checkerboard Broth Microdilution Assay: To assess the synergistic interaction between this compound and azoles, a checkerboard assay was performed. A two-dimensional matrix of serially diluted this compound and an azole antifungal (e.g., fluconazole) was prepared in 96-well plates. Fungal cultures were added to each well, and the plates were incubated. The minimal inhibitory concentration (MIC) of the azole in the presence of varying concentrations of this compound was determined to calculate the Fractional Inhibitory Concentration Index (FICI).
-
Gene Expression Analysis (qRT-PCR): To confirm the mechanism of action, the effect of this compound on the expression of Pdr1 target genes (e.g., CDR1) was measured. Fungal cells were treated with an azole, this compound, or a combination of both. RNA was extracted, reverse transcribed to cDNA, and quantitative real-time PCR was performed using primers specific for the target genes and a housekeeping gene for normalization.
General Workflow for Validating Antifungal Resistance Modulators
The following diagram outlines a general workflow for the independent validation of a compound like this compound.
References
- 1. Small molecules restore azole activity against drug-tolerant and drug-resistant Candida isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance reversal induced by a combination of fluconazole and tacrolimus (FK506) in Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Hsp90 Governs Echinocandin Resistance in the Pathogenic Yeast Candida albicans via Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Evolutionary Potential for Resistance to iKIX1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) fungal pathogens, particularly Candida glabrata, poses a significant threat to public health. A primary driver of this resistance is the upregulation of drug efflux pumps, often mediated by the transcription factor Pdr1. The novel small molecule iKIX1 represents a promising therapeutic strategy by disrupting the crucial protein-protein interaction (PPI) between the activation domain of Pdr1 and the KIX domain of the Mediator complex subunit Gal11A. This disruption prevents the transcriptional activation of MDR genes, thereby re-sensitizing azole-resistant C. glabrata strains to conventional antifungal drugs.[1] This guide provides a comparative assessment of the evolutionary potential for resistance to this compound, summarizing available data and outlining experimental approaches to further investigate this critical question.
This compound: Mechanism of Action
This compound is a first-in-class antifungal agent that functions as a "resistance breaker." Its mechanism of action does not directly kill the fungal cell but rather blocks the pathway leading to drug resistance.
-
Target: The interaction between the C. glabrata Pdr1 activation domain (AD) and the Gal11A KIX domain.[1]
-
Effect: Inhibition of this PPI prevents the recruitment of the Mediator complex and subsequent RNA polymerase II-mediated transcription of Pdr1 target genes, including the major drug efflux pumps CDR1, CDR2, and SNQ2.[1]
-
Outcome: Azole-resistant C. glabrata strains regain susceptibility to azole antifungals.[1]
The signaling pathway disrupted by this compound is depicted below.
Assessing the Evolutionary Potential for Resistance to this compound
While no studies have directly reported the emergence of resistance to this compound, we can infer the potential evolutionary pathways based on the known mechanisms of drug resistance and the nature of the drug target. The primary mechanism for acquired resistance to a PPI inhibitor like this compound would likely involve mutations in the target proteins that prevent the inhibitor from binding while maintaining the essential biological interaction.
Potential Mechanisms of Resistance to this compound:
-
Target Modification:
-
Mutations in the Gal11A KIX domain: Amino acid substitutions in the KIX domain could reduce the binding affinity of this compound without significantly compromising its interaction with the Pdr1 activation domain.
-
Mutations in the Pdr1 Activation Domain: Similarly, mutations in the Pdr1-AD could disrupt the binding of this compound while preserving its ability to recruit the Mediator complex.
-
-
Drug Efflux: Overexpression of a currently unknown efflux pump capable of exporting this compound from the cell.
-
Target Bypass: Development of alternative pathways for the upregulation of MDR genes that are independent of the Pdr1-Gal11A interaction.
Comparison with Other Antifungal Resistance Mechanisms
To contextualize the potential for this compound resistance, it is useful to compare it with established mechanisms of resistance to other antifungals.
| Antifungal Class | Primary Mechanism of Resistance | Key Genes Involved | Reported Frequency |
| Azoles (e.g., Fluconazole) | Upregulation of efflux pumps; Target modification | PDR1, CDR1, CDR2, SNQ2, ERG11 | Increasing, especially in C. glabrata |
| Echinocandins | Target modification | FKS1, FKS2 | Emerging, particularly in C. glabrata |
| This compound (Hypothetical) | Target modification (Pdr1-AD or Gal11A KIX) | PDR1, GAL11A | Not yet reported |
Experimental Protocols for Assessing Resistance Potential
The following experimental workflow can be employed to investigate the evolutionary potential for resistance to this compound in C. glabrata.
1. In Vitro Experimental Evolution
This method involves exposing a population of C. glabrata to gradually increasing concentrations of this compound in combination with a fixed concentration of an azole antifungal (e.g., fluconazole) over a prolonged period.
-
Objective: To select for mutants with reduced susceptibility to the this compound/azole combination.
-
Methodology:
-
Culture a susceptible C. glabrata strain in a liquid medium containing a sub-inhibitory concentration of this compound and a fixed concentration of fluconazole.
-
Serially passage the culture into a fresh medium with incrementally higher concentrations of this compound.
-
Monitor the minimum inhibitory concentration (MIC) of the evolving population to the drug combination.
-
Isolate and characterize clones that exhibit a significant increase in MIC.
-
2. Molecular Characterization of Resistant Mutants
Once resistant mutants are isolated, the genetic basis of their resistance can be determined.
-
Objective: To identify mutations in PDR1 and GAL11A or other genes that contribute to this compound resistance.
-
Methodology:
-
Whole-genome sequencing: To identify all genetic changes in the resistant clones compared to the parental strain.
-
Sanger sequencing: To confirm specific mutations in PDR1 and GAL11A.
-
Site-directed mutagenesis: To introduce identified mutations into a susceptible background to confirm their role in resistance.
-
3. Fitness Cost Assessment
It is crucial to determine if the acquisition of this compound resistance is associated with a fitness cost, as this can impact the likelihood of resistant strains persisting in the absence of the drug.
-
Objective: To compare the growth rate and virulence of resistant mutants to the susceptible parent strain.
-
Methodology:
-
In vitro growth assays: Compare the growth rates of resistant and susceptible strains in drug-free media.
-
In vivo virulence models: Utilize models such as the nematode Caenorhabditis elegans or the insect larva Galleria mellonella to assess the virulence of resistant strains.
-
Alternative Strategies and Comparative Performance
Currently, there are no other reported small molecules that specifically target the Pdr1-Gal11A KIX domain interaction. However, other strategies to combat antifungal resistance are under investigation.
| Strategy | Mechanism | Advantages | Disadvantages |
| This compound | Disrupts Pdr1-Mediator interaction | Re-sensitizes resistant strains; Novel mechanism | Potential for target-based resistance; Acts as a co-therapeutic, not a standalone |
| Efflux Pump Inhibitors | Directly inhibit the function of drug efflux pumps | Broad-spectrum potential | Potential for off-target effects; Development has been challenging |
| Hsp90 Inhibitors | Inhibit the heat shock protein 90, which is crucial for the evolution of drug resistance | Can reverse resistance to multiple drug classes | Potential for host toxicity |
| Novel Antifungals | Target novel fungal-specific pathways | New mechanisms of action may circumvent existing resistance | Lengthy and costly development process |
Conclusion and Future Directions
This compound presents a promising and innovative approach to combatting multidrug resistance in C. glabrata. The primary anticipated mechanism for resistance to this compound is through mutations in its protein targets, Pdr1 and Gal11A. The likelihood and clinical relevance of such resistance will depend on several factors, including the mutational frequency of the target sites and any associated fitness costs.
The experimental protocols outlined in this guide provide a framework for systematically evaluating the evolutionary potential for this compound resistance. Such studies are critical for the continued development and strategic deployment of this and other novel "resistance breaker" therapies. Future research should focus on:
-
Performing in-depth experimental evolution studies to isolate and characterize this compound-resistant mutants.
-
Elucidating the specific amino acid residues in the Pdr1-AD and Gal11A KIX domain that are critical for this compound binding.
-
Screening for additional compounds that target the Pdr1-Mediator interaction to provide alternative therapeutic options.
By proactively investigating the potential for resistance, the durability of this promising therapeutic strategy can be better understood and potentially extended.
References
Comparative Transcriptomics of iKIX1 and Other Resistance Breakers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of iKIX1, a novel inhibitor of fungal multidrug resistance, with tacrolimus (FK506), another agent known to reverse azole resistance in Candida glabrata. This analysis is supported by experimental data from peer-reviewed studies, offering insights into their mechanisms of action at the molecular level.
Introduction
The rise of antifungal drug resistance, particularly in opportunistic pathogens like Candida glabrata, poses a significant threat to public health. A key mechanism of resistance in C. glabrata is the overexpression of drug efflux pumps, often mediated by the transcription factor Pdr1. Resistance breakers, compounds that resensitize resistant strains to conventional antifungals, are a promising therapeutic strategy. This guide focuses on this compound, a small molecule that disrupts the interaction between Pdr1 and the Mediator co-activator complex, and compares its transcriptomic footprint to that of tacrolimus, an immunosuppressant that also exhibits synergistic activity with azoles against resistant C. glabrata.
Comparative Analysis of Gene Expression
The following tables summarize the quantitative data on gene expression changes in Candida glabrata upon treatment with this compound and tacrolimus in combination with an azole antifungal. The data for this compound is derived from RNA-sequencing (RNA-Seq) experiments, while the data for tacrolimus is from quantitative real-time PCR (qRT-PCR) studies.
Table 1: Effect of this compound on the Transcriptome of Candida glabrata in the Presence of Ketoconazole
| Gene | Function | Fold Change (Ketoconazole Alone) | Fold Change (this compound + Ketoconazole) |
| CgCDR1 | ABC Transporter (Drug Efflux) | Upregulated | Significantly Blunted Upregulation |
| CgCDR2 | ABC Transporter (Drug Efflux) | Upregulated | Significantly Blunted Upregulation |
| CgPDR1 | Transcription Factor | No Significant Change | No Significant Change |
| CgGAL11 | Mediator Subunit | No Significant Change | No Significant Change |
Data is qualitatively summarized from the findings of Nishikawa et al. (2016). Combined azole and this compound treatment strongly blunted the expression of many azole-activated and Pdr1-dependent genes[1]. Treatment with this compound did not significantly alter the expression of PDR1 or GAL11/MED15 after azole treatment[1].
Table 2: Effect of Tacrolimus (FK506) on the Expression of Resistance-Related Genes in Fluconazole-Resistant Candida glabrata
| Gene | Function | Relative Expression Change (Fluconazole + Tacrolimus vs. Fluconazole Alone) |
| CgCDR1 | ABC Transporter (Drug Efflux) | Upregulated |
| CgPDH1 | ABC Transporter (Drug Efflux) | No Significant Change |
| CgSNQ2 | ABC Transporter (Drug Efflux) | Downregulated |
| CgERG11 | Ergosterol Biosynthesis | Downregulated |
Data is derived from Liu et al. (2015). The expression levels of ERG11 and SNQ2 genes were significantly downregulated after exposure to the drug combination, whereas that of the CDR1 gene was significantly upregulated, and no significant change in expression of the PDH1 gene was observed[2].
Signaling Pathways and Mechanisms of Action
The distinct transcriptomic signatures of this compound and tacrolimus suggest different primary mechanisms for overcoming azole resistance.
This compound Signaling Pathway
This compound functions by directly interfering with the transcriptional activation of Pdr1 target genes. In the presence of an azole antifungal, Pdr1 is activated and recruits the Mediator complex to the promoter regions of its target genes, including those encoding efflux pumps like CgCDR1 and CgCDR2. This compound binds to the KIX domain of the Gal11/Med15 subunit of the Mediator complex, preventing its interaction with the Pdr1 activation domain. This blockade inhibits the upregulation of Pdr1-dependent genes, thereby reducing drug efflux and restoring azole susceptibility.
Caption: Mechanism of this compound in blocking Pdr1-mediated drug resistance.
Tacrolimus (FK506) Signaling Pathway
The mechanism of tacrolimus in reversing azole resistance is multifactorial and less direct than that of this compound. It has been shown to inhibit the drug efflux function of ABC transporters. The transcriptomic data suggests a more complex regulatory role. While it leads to the downregulation of CgSNQ2 and CgERG11, it surprisingly upregulates CgCDR1. This suggests that its primary resistance-breaking effect may be post-transcriptional, possibly by directly inhibiting the function of the Cdr1 protein, or through a yet uncharacterized signaling cascade that alters the expression of a specific subset of resistance genes.
Caption: Transcriptional and postulated post-transcriptional effects of tacrolimus.
Experimental Protocols
RNA-Sequencing (for this compound study, adapted from Nishikawa et al., 2016)
-
Strain and Culture Conditions: Candida glabrata strains were grown to mid-log phase in a suitable rich medium.
-
Drug Treatment: Cultures were treated with ketoconazole with or without this compound for a specified duration.
-
RNA Extraction: Total RNA was extracted from harvested cells using a standard hot acid phenol method followed by DNase treatment to remove any contaminating genomic DNA.
-
Library Preparation: RNA-Seq libraries were prepared from poly(A)-selected mRNA. The mRNA was fragmented, and first-strand cDNA was synthesized using random hexamer primers, followed by second-strand synthesis.
-
Sequencing: The resulting cDNA libraries were sequenced on an Illumina sequencing platform.
-
Data Analysis: Raw sequencing reads were quality-filtered and aligned to the C. glabrata reference genome. Differential gene expression analysis was performed to identify genes with significant changes in expression between different treatment conditions.
Caption: Experimental workflow for RNA-sequencing analysis.
Quantitative Real-Time PCR (for tacrolimus study, adapted from Liu et al., 2015)
-
Strain and Culture Conditions: Fluconazole-resistant Candida glabrata strains were grown to the mid-logarithmic phase.
-
Drug Treatment: Cells were exposed to fluconazole in combination with tacrolimus.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted, and first-strand cDNA was synthesized using a reverse transcription kit.
-
qRT-PCR: Real-time PCR was performed using primers specific for the target genes (CgCDR1, CgPDH1, CgSNQ2, CgERG11) and a reference gene for normalization.
-
Data Analysis: The relative expression levels of the target genes were calculated using the 2-ΔΔCt method.
Caption: Experimental workflow for qRT-PCR analysis.
Conclusion
This comparative guide highlights the distinct transcriptomic impact of two different resistance breakers, this compound and tacrolimus, in Candida glabrata. This compound acts as a specific inhibitor of the Pdr1-mediated transcriptional response to azoles, leading to a broad downregulation of Pdr1 target genes. In contrast, tacrolimus exhibits a more complex and selective effect on the expression of resistance-related genes, suggesting a different, and possibly post-transcriptional, primary mechanism of action. Understanding these differential molecular responses is crucial for the rational design of novel antifungal therapies and combination strategies to combat drug-resistant fungal infections.
References
A Head-to-Head Comparison of iKIX1 with Known Efflux Pump Inhibitors
In the landscape of antimicrobial resistance, the overexpression of efflux pumps is a critical mechanism by which fungal pathogens, particularly Candida glabrata, evade the effects of antifungal drugs like azoles. This guide provides a comparative overview of a novel indirect efflux pump inhibitor, iKIX1, and well-established, direct-acting efflux pump inhibitors: verapamil, phenylalanine-arginine β-naphthylamide (PAβN), reserpine, and carbonyl cyanide m-chlorophenyl hydrazone (CCCP).
This compound represents a new therapeutic strategy, targeting the transcriptional regulation of efflux pump genes, whereas the other inhibitors directly interfere with the function of the pump proteins. This fundamental difference in their mechanism of action is a key consideration for researchers in drug development.
Quantitative Comparison of Efflux Pump Inhibitors
Direct head-to-head comparative studies of this compound against other efflux pump inhibitors in fungal species are not extensively available in the current literature. The following table summarizes available data to facilitate an indirect comparison, highlighting their distinct mechanisms and reported efficacies.
| Inhibitor | Mechanism of Action | Target Organism(s) | Key Quantitative Data | Reference(s) |
| This compound | Indirect Inhibitor: Blocks the interaction between the CgGal11A KIX domain and the CgPdr1 activation domain, preventing the upregulation of Pdr1-dependent genes, including those for efflux pumps like CgCDR1. | Candida glabrata | - Significantly decreases the maximum efflux rate of rhodamine 6G in C. glabrata. - Re-sensitizes azole-resistant C. glabrata to fluconazole in a concentration-dependent manner. | [1] |
| Verapamil | Direct Inhibitor: A calcium channel blocker that also directly inhibits the function of ABC (ATP-binding cassette) transporters. | Candida species, Mycobacterium tuberculosis | - MIC against C. glabrata : 1250 µM.[2] - Synergy with Fluconazole (FLC) against FLC-resistant C. albicans : Fractional Inhibitory Concentration Index (FICI) < 0.5.[3][4] - Inhibits rhodamine 123 efflux in C. albicans.[4][5] | [2][3][4][5] |
| PAβN | Direct Inhibitor: A broad-spectrum competitive inhibitor of Resistance-Nodulation-Division (RND) family efflux pumps. | Primarily Gram-negative bacteria; limited data in fungi. | - Potentiates the activity of various antibiotics against bacteria.[6][7] - Primarily characterized in bacterial systems with limited quantitative data available for fungal efflux pump inhibition. | [6][7] |
| Reserpine | Direct Inhibitor: An alkaloid that inhibits ABC transporters. | Gram-positive and Gram-negative bacteria; some activity reported in fungi. | - Known to block multidrug transporters in bacteria.[8] - Limited quantitative data on its efficacy as a fungal efflux pump inhibitor. | [8] |
| CCCP | Direct Inhibitor: A protonophore that disrupts the proton motive force, thereby inhibiting proton-gradient dependent efflux pumps. | Broadly active across bacteria and fungi. | - Used experimentally to demonstrate the energy-dependence of efflux pumps in C. glabrata.[9] - Its general toxicity limits its therapeutic potential. | [9] |
Signaling Pathway of this compound Action
This compound functions by disrupting a key transcriptional signaling pathway responsible for azole resistance in Candida glabrata. The diagram below illustrates this mechanism.
Caption: Mechanism of this compound action in C. glabrata.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of efflux pump inhibitors.
Rhodamine 6G Efflux Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate rhodamine 6G from fungal cells. A decrease in the extrusion of rhodamine 6G indicates inhibition of efflux pumps.
Experimental Workflow Diagram
Caption: Workflow for a Rhodamine 6G efflux assay.
Methodology
-
Cell Preparation: Candida glabrata strains are grown to mid-logarithmic phase in a suitable broth medium. The cells are then harvested by centrifugation, washed, and resuspended in a buffer (e.g., phosphate-buffered saline).
-
Inhibitor Pre-incubation: The cell suspension is divided into experimental groups, including a no-inhibitor control, and incubated with various concentrations of the test inhibitor (e.g., this compound, verapamil) for a specified period.
-
Rhodamine 6G Loading: Rhodamine 6G is added to the cell suspensions and incubated to allow for cellular uptake.
-
Efflux Induction: Efflux is initiated by the addition of an energy source, typically glucose.
-
Fluorescence Measurement: At regular intervals, aliquots of the cell suspension are centrifuged, and the fluorescence of the supernatant is measured using a fluorometer. An increase in supernatant fluorescence corresponds to the efflux of rhodamine 6G from the cells.
-
Data Analysis: The rate of rhodamine 6G efflux is calculated and compared between the inhibitor-treated groups and the control group to determine the extent of efflux pump inhibition.
Checkerboard (Broth Microdilution) Assay
This assay is used to assess the synergistic, indifferent, or antagonistic interactions between two compounds, such as an antifungal agent and an efflux pump inhibitor.
Experimental Workflow Diagram
Caption: Workflow for a checkerboard synergy assay.
Methodology
-
Preparation of Reagents: Stock solutions of the antifungal agent (e.g., fluconazole) and the efflux pump inhibitor are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, the antifungal agent is serially diluted along the x-axis, and the inhibitor is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation: Each well is inoculated with a standardized suspension of the fungal strain being tested.
-
Incubation: The plate is incubated under appropriate conditions to allow for fungal growth.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each well, which is the lowest concentration of the drug combination that inhibits visible fungal growth.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
This guide provides a foundational comparison of this compound with established efflux pump inhibitors. The distinct, indirect mechanism of this compound presents a novel avenue for combating antifungal resistance, and further direct comparative studies will be invaluable in fully elucidating its therapeutic potential.
References
- 1. Candida glabrata Antifungal Resistance and Virulence Factors, a Perfect Pathogenic Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanded Access Use of Rezafungin for Salvage Therapy of Invasive Candida glabrata Infection: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verapamil inhibits efflux pumps in Candida albicans, exhibits synergism with fluconazole, and increases survival of Galleria mellonella - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Verapamil inhibits efflux pumps in Candida albicans, exhibits synergism with fluconazole, and increases survival of Galleria mellonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efflux inhibitor phenylalanine-arginine beta-naphthylamide (PAβN) permeabilizes the outer membrane of gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]
- 8. Synergistic and antagonistic effects of immunomodulatory drugs on the action of antifungals against Candida glabrata and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Validating the Therapeutic Potential of iKIX1 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of iKIX1's performance with alternative strategies aimed at overcoming antifungal resistance in preclinical settings. Supporting experimental data, detailed methodologies, and visual representations of key biological and experimental frameworks are presented to facilitate a comprehensive evaluation of this compound's therapeutic potential.
Abstract
This compound is a novel small molecule inhibitor designed to combat multidrug resistance in the pathogenic yeast Candida glabrata. It functions by disrupting the interaction between the activation domain of the transcription factor Pdr1 and the KIX domain of the Mediator co-activator complex subunit Gal11A/Med15. This interference blocks the upregulation of Pdr1 target genes, including those encoding drug efflux pumps, thereby re-sensitizing azole-resistant strains to conventional antifungal agents. Preclinical studies have demonstrated the efficacy of this compound in both in vitro and in vivo models, presenting a promising new strategy for treating resistant fungal infections.
Mechanism of Action: A Novel Approach
This compound represents a first-in-class approach to tackling antifungal resistance by targeting a key protein-protein interaction in the transcriptional regulation of resistance genes. Unlike conventional antifungals that target fungal cell wall or membrane components, this compound undermines the resistance mechanism itself.
The signaling pathway disrupted by this compound is illustrated below. In azole-resistant C. glabrata, the transcription factor Pdr1 is often constitutively active, leading to the recruitment of the Mediator complex to the promoter regions of target genes like CDR1, which encodes an efflux pump. This results in increased efflux of antifungal drugs. This compound competitively binds to the KIX domain of the Gal11A/Med15 subunit of the Mediator complex, preventing its interaction with Pdr1 and thereby inhibiting the transcription of resistance genes.[1][2]
Comparative Performance Data
The therapeutic potential of this compound is best understood by comparing its in vitro and in vivo efficacy with other strategies aimed at overcoming azole resistance. While direct inhibitors of the Pdr1-Mediator interaction are not commercially available for comparison, we can evaluate this compound's performance against the baseline of azole efficacy in resistant strains and conceptually compare its approach to other potential resistance-modifying strategies.
In Vitro Efficacy
The following table summarizes the key in vitro performance metrics for this compound.
| Compound/Strategy | Target Organism | Metric | Value | Reference |
| This compound | C. glabrata (azole-resistant) | IC50 (competing with CgPdr1 AD) | 190.2 µM ± 4.1 µM | [1] |
| Ki (apparent) | 18.1 µM | [1] | ||
| in the presence of 5 µM ketoconazole | EC50 (cell growth inhibition) | ~50 µM | [1] | |
| Fluconazole | C. glabrata (azole-resistant) | MIC (Minimum Inhibitory Concentration) | High (variable, often >64 µg/mL) | General Knowledge |
| Fluconazole + this compound | C. glabrata (azole-resistant) | MIC | Significantly reduced | [1] |
In Vivo Efficacy
Preclinical in vivo studies have been conducted in both invertebrate (Galleria mellonella) and vertebrate (mouse) models of disseminated candidiasis.
| Model | Treatment Group | Outcome | Finding | Reference |
| G. mellonella Survival Assay | Fluconazole alone | Low survival | Ineffective against resistant strain | [1] |
| This compound alone | Low survival | No significant standalone effect | [1] | |
| Fluconazole + this compound | Significantly extended survival | Synergistic effect | [1] | |
| Mouse Model of Disseminated Infection (azole-resistant strain) | Vehicle | High fungal burden | - | [1] |
| Fluconazole (100 mg/kg) | High fungal burden | Ineffective against resistant strain | [1] | |
| This compound (100 mg/kg) | High fungal burden | No significant standalone effect | [1] | |
| Fluconazole + this compound | Significantly reduced fungal burden in kidney and spleen | Effective co-therapy | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Fluorescence Polarization (FP) Assay for IC50 Determination
-
Objective: To determine the concentration of this compound required to inhibit 50% of the interaction between the CgGal11A KIX domain and a fluorescently labeled CgPdr1 activation domain (AD) peptide.
-
Reagents:
-
Purified recombinant CgGal11A KIX domain protein.
-
Fluorescein-labeled CgPdr1 AD30 peptide.
-
This compound dissolved in DMSO.
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
-
Procedure:
-
A constant concentration of CgGal11A KIX domain and fluorescently labeled CgPdr1 AD30 peptide are incubated together in the assay buffer.
-
Serial dilutions of this compound (or DMSO vehicle control) are added to the mixture.
-
The reaction is incubated at room temperature to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is calculated by fitting the data to a four-parameter logistic dose-response curve.[1]
-
In Vivo Mouse Model of Disseminated Candidiasis
-
Objective: To evaluate the therapeutic efficacy of this compound in combination with fluconazole in a mammalian model of infection with an azole-resistant C. glabrata strain.
-
Animal Model: Immunocompromised mice (e.g., BALB/c, 6-8 weeks old).
-
Infection:
-
Mice are inoculated with a clinical isolate of azole-resistant C. glabrata via tail vein injection.
-
-
Treatment:
-
Mice are randomly assigned to treatment groups (e.g., vehicle, fluconazole alone, this compound alone, fluconazole + this compound).
-
Treatment is administered daily via intraperitoneal injection for a specified duration (e.g., 7 days).
-
-
Outcome Measures:
-
At the end of the treatment period, mice are euthanized.
-
Kidneys and spleens are harvested, homogenized, and plated on appropriate media to determine the fungal burden (colony-forming units per gram of tissue).
-
Statistical analysis is performed to compare fungal burdens between treatment groups.[1]
-
Experimental and Logical Frameworks
The following diagrams illustrate the workflow of a typical preclinical validation study for a resistance-modifying agent like this compound and the logical relationship of its therapeutic potential.
Conclusion
The preclinical data for this compound strongly support its therapeutic potential as a co-treatment to overcome azole resistance in Candida glabrata. Its novel mechanism of action, which involves the disruption of a key transcriptional regulatory interaction, sets it apart from existing antifungal agents. The in vitro and in vivo studies consistently demonstrate a synergistic effect when this compound is combined with azoles against resistant strains. Further investigation into the pharmacokinetics, safety profile, and efficacy against a broader range of clinical isolates is warranted to advance this compound towards clinical development. This guide provides the foundational data and methodologies for researchers to build upon these promising preclinical findings.
References
iKIX1: A Novel Sensitizer for Azole Antifungals Compared to Standard-of-Care Therapies for Candida glabrata Infections
A Comparative Analysis for Researchers and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens, particularly Candida glabrata, presents a significant challenge in clinical practice. This guide provides a comparative overview of iKIX1, a novel small molecule inhibitor, against the current standard-of-care antifungal therapies. We present available experimental data, detail methodologies of key experiments, and visualize relevant biological pathways and workflows to offer an objective assessment for the scientific community.
Executive Summary
This compound is an experimental small molecule that has demonstrated the ability to re-sensitize azole-resistant Candida glabrata to azole antifungals such as fluconazole and ketoconazole.[1] Its mechanism of action involves the disruption of a key transcriptional activation pathway associated with multidrug resistance.[1] Standard-of-care therapies for C. glabrata infections primarily include the echinocandin class of antifungals, with polyenes like amphotericin B reserved as alternative options due to potential toxicity.[2][3]
This guide synthesizes the available preclinical data for this compound and compares its efficacy, as a co-therapy with azoles, to that of echinocandins and amphotericin B in murine models of disseminated C. glabrata infection. It is critical to note that detailed efficacy and safety data for this compound is primarily derived from a single foundational study published in 2016. As of late 2025, no further clinical development or follow-up studies have been published in the peer-reviewed literature, which limits a comprehensive current-day comparison with extensively studied and clinically approved agents.
Data Presentation: In Vivo Efficacy against Candida glabrata
The following tables summarize the quantitative data from preclinical studies, focusing on the reduction of fungal burden in a murine model of disseminated C. glabrata infection.
Table 1: Efficacy of this compound in Combination with Fluconazole against Azole-Resistant C. glabrata
| Treatment Group | Fungal Burden (log10 CFU/g) in Kidney (Mean ± SD) | Fungal Burden (log10 CFU/g) in Spleen (Mean ± SD) | Reference |
| Vehicle Control | ~6.5 | ~5.5 | [1] |
| This compound (100 mg/kg) | ~6.5 | ~5.5 | [1] |
| Fluconazole (100 mg/kg) | ~6.5 | ~5.5 | [1] |
| This compound (100 mg/kg) + Fluconazole (100 mg/kg) | ~5.5 | ~4.5 | [1] |
Note: Data is estimated from graphical representations in the source publication for an azole-resistant C. glabrata strain (CgPDR1L280F). The combination therapy resulted in a significant (~10-fold) reduction in fungal burden compared to control and monotherapies.[1]
Table 2: Efficacy of Standard-of-Care Antifungals against C. glabrata
| Treatment Group | Fungal Burden (log10 CFU/g) in Kidney (Mean ± SD) | Fungal Burden (log10 CFU/g) in Spleen (Mean ± SD) | Reference |
| Echinocandins | |||
| Caspofungin (5 mg/kg) | 2.7 - 3.3 | Not Reported | |
| Anidulafungin (5 mg/kg) | ~3.0 | Not Reported | |
| Micafungin | Dose-dependent reduction | Not Reported | |
| Polyenes | |||
| Amphotericin B (5 mg/kg) | Significant reduction | Significant reduction | |
| Liposomal Amphotericin B (20 mg/kg) | 4.2 | Not Reported |
Note: Data for standard-of-care agents is compiled from multiple studies with varying experimental conditions. Direct comparison of absolute values should be made with caution.
Mechanism of Action
This compound: This small molecule inhibits the interaction between the activation domain of the transcription factor Pdr1 and the KIX domain of the Mediator co-activator subunit Gal11/Med15 in C. glabrata.[1] This interaction is crucial for the upregulation of drug efflux pumps that confer azole resistance. By blocking this interaction, this compound prevents the expression of these pumps, thereby restoring the susceptibility of the fungus to azoles.[1]
Azoles (e.g., Fluconazole): Azoles inhibit the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane. Depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane integrity and function, leading to the inhibition of fungal growth.
Echinocandins (e.g., Caspofungin): Echinocandins non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[4][5] This disruption of cell wall synthesis leads to osmotic instability and fungal cell death.[4][5]
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores or channels.[6][7] This leads to increased membrane permeability, leakage of intracellular ions and macromolecules, and ultimately, cell death.[6][7]
Signaling Pathway and Mechanism of Action Diagrams
Caption: Mechanism of action of this compound in C. glabrata.
Caption: Mechanisms of action of standard-of-care antifungals.
Experimental Protocols
Key Experiment: Murine Model of Disseminated Candidiasis
This protocol outlines a generalized procedure for assessing the in vivo efficacy of antifungal agents against C. glabrata, based on methodologies described in the cited literature.
-
Animal Model:
-
Species: Immunocompromised mice (e.g., BALB/c or C57BL/6).
-
Immunosuppression: Typically achieved by intraperitoneal injection of cyclophosphamide or 5-fluorouracil prior to infection to induce neutropenia.
-
-
Inoculum Preparation:
-
C. glabrata strains (e.g., azole-resistant clinical isolates) are grown in a suitable broth medium (e.g., YPD) overnight at 30°C.
-
The yeast cells are harvested, washed with sterile saline, and resuspended to a final concentration of approximately 1 x 10^7 CFU/mL.
-
-
Infection:
-
Mice are infected via intravenous injection of 0.1 mL of the prepared C. glabrata suspension into the lateral tail vein.
-
-
Antifungal Treatment:
-
Treatment is initiated at a specified time post-infection (e.g., 24 hours).
-
This compound + Fluconazole: this compound (e.g., 100 mg/kg) and fluconazole (e.g., 100 mg/kg) are administered, typically via intraperitoneal injection, once daily for a defined period (e.g., 7 days).
-
Standard-of-Care: Echinocandins (e.g., caspofungin 5 mg/kg) or polyenes (e.g., amphotericin B 5 mg/kg) are administered according to established protocols, often via intraperitoneal or intravenous injection.
-
A vehicle control group (e.g., DMSO or saline) is included in all experiments.
-
-
Efficacy Endpoint Measurement:
-
At the end of the treatment period, mice are euthanized.
-
Target organs (typically kidneys and spleen) are aseptically harvested and weighed.
-
Organs are homogenized in sterile saline.
-
Serial dilutions of the homogenates are plated on agar plates (e.g., Sabouraud Dextrose Agar).
-
Plates are incubated at 37°C for 24-48 hours, and colony-forming units (CFU) are counted.
-
The fungal burden is expressed as CFU per gram of tissue.
-
Caption: Experimental workflow for the murine model of disseminated candidiasis.
Conclusion
This compound represents a novel and promising strategy for combating azole resistance in Candida glabrata. Preclinical data demonstrates its potential as a co-therapy with azoles to significantly reduce fungal burden in an animal model of disseminated infection. However, it is crucial to emphasize that the current body of evidence for this compound is limited to a single, albeit comprehensive, study from 2016.
In contrast, echinocandins are well-established as the first-line therapy for C. glabrata infections, supported by extensive clinical data demonstrating their efficacy and safety. Amphotericin B remains a viable, though more toxic, alternative.
For researchers and drug development professionals, this compound serves as an important proof-of-concept for targeting transcriptional regulation to overcome antifungal resistance. Further investigation, including follow-up preclinical studies and, eventually, clinical trials, would be necessary to ascertain the therapeutic potential of this compound and its standing relative to the current standard-of-care antifungal agents. The lack of publicly available data on the continued development of this compound since its initial publication is a significant consideration in its current assessment.
References
- 1. Inhibiting Fungal Multidrug Resistance by Disrupting an Activator-Mediator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
Safety Operating Guide
Navigating the Disposal of iKIX1: A Guide for Laboratory Professionals
Researchers and drug development professionals handling the antifungal agent iKIX1 must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step logistical information for the proper disposal of this compound in its various forms, from unused solid compound to contaminated labware.
Key Properties of this compound
A thorough understanding of this compound's chemical and physical properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C10H8Cl2N4OS |
| Molecular Weight | 303.17 g/mol |
| Physical State | Solid Powder |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Soluble in DMSO and Ethanol |
| Bioactivity | Antifungal Agent |
Experimental Protocols for Disposal
While specific experimental protocols for the disposal of this compound are not publicly available, the following procedures are based on established best practices for the disposal of bioactive chemical compounds and laboratory waste. These protocols are designed to mitigate risks and ensure environmental safety.
Disposal of Unused or Expired Solid this compound
Unused or expired solid this compound should be treated as chemical waste.
Methodology:
-
Segregation: Do not mix solid this compound with other waste types.
-
Packaging: Place the solid this compound in a clearly labeled, sealed, and chemically compatible container. The original manufacturer's container is ideal if it is in good condition. The label should clearly state "Hazardous Waste," the chemical name "this compound," and any known hazard symbols.
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Follow all institutional, local, and national regulations for chemical waste disposal.
Disposal of this compound Solutions
Solutions of this compound, typically in solvents like Dimethyl Sulfoxide (DMSO) or ethanol, require careful handling due to the properties of both the compound and the solvent.
Methodology:
-
Segregation: Collect this compound solutions in a dedicated, sealed, and properly vented waste container. Do not mix with aqueous waste or other incompatible solvent waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the contents (e.g., "this compound in DMSO"), and the approximate concentration.
-
Storage: Store the waste container in a well-ventilated, designated hazardous waste storage area, away from sources of ignition.
-
Disposal: Dispose of the waste through a certified hazardous waste disposal service.[1][2][3]
Disposal of Contaminated Labware
Labware that has come into contact with this compound, such as pipette tips, gloves, and empty containers, must be decontaminated or disposed of as hazardous waste.
Methodology for Disposable Labware:
-
Collection: Place all contaminated disposable items (e.g., gloves, pipette tips, paper towels) into a designated hazardous waste bag or container.
-
Sealing and Labeling: Securely seal the bag or container and label it as "Hazardous Waste" with a description of the contents (e.g., "Lab debris contaminated with this compound").
-
Disposal: Dispose of the container through your institution's hazardous waste management program.
Methodology for Reusable Labware:
-
Decontamination: Rinse the labware with a suitable solvent (e.g., ethanol) to remove this compound residue. Collect the rinsate as hazardous liquid waste.
-
Washing: After the initial solvent rinse, wash the labware with an appropriate laboratory detergent and water.
-
Verification: Ensure that the labware is thoroughly cleaned before reuse.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Caption: Step-by-step disposal pathways for different forms of this compound waste.
References
Navigating the Safe Handling of iKIX1: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with the investigational antifungal agent iKIX1, a robust understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various procedures involving this compound.
| Activity | Minimum PPE Requirements | Enhanced Precautions (for splash risk or aerosol generation) |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves | - Chemical splash goggles- Double-gloving (nitrile)- Face shield |
| Cell Culture and In Vitro Assays | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves | - Chemical splash goggles- Disposable sleeve covers |
| Waste Disposal | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves | - Chemical splash goggles- Face shield- Chemical-resistant apron |
Operational and Disposal Plans
Adherence to standardized operational procedures is crucial for the safe handling and disposal of this compound. The following step-by-step guidance outlines the recommended workflow.
Receiving and Storage
-
Inspect Shipment: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Verify Documentation: Ensure the received material matches the shipping records and that a Safety Data Sheet (SDS) or equivalent safety information is accessible.
-
Secure Storage: Store this compound in a designated, well-ventilated, and restricted-access area. Keep the container tightly sealed and away from incompatible materials.
Handling and Preparation
-
Designated Work Area: All handling of this compound powder or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.
-
Weighing and Reconstitution:
-
Tare a clean, appropriate container within the chemical fume hood.
-
Carefully transfer the desired amount of this compound powder. Avoid creating dust.
-
Slowly add the solvent to the powder to minimize aerosolization.
-
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and your initials.
Spill Management
-
Evacuate and Alert: In the event of a spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS: Refer to the compound's SDS for specific spill cleanup instructions. If an SDS for this compound is not available, follow general procedures for chemical spills.
-
Cleanup: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
-
Waste Segregation: All solid and liquid waste contaminated with this compound must be segregated as hazardous chemical waste. This includes contaminated gloves, pipette tips, and empty containers.
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Disposal Request: Follow your institution's established procedures for the pickup and disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
